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  • Product: 5-bromo-2-methyl-1H-indole-3-carboxylic acid
  • CAS: 1082572-35-7

Core Science & Biosynthesis

Foundational

Technical Master File: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

The following technical guide is structured as a "Master File" for drug discovery scientists, focusing on the utility, synthesis, and application of 5-bromo-2-methyl-1H-indole-3-carboxylic acid . CAS: 1082572-35-7 | Role...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a "Master File" for drug discovery scientists, focusing on the utility, synthesis, and application of 5-bromo-2-methyl-1H-indole-3-carboxylic acid .

CAS: 1082572-35-7 | Role: Divergent Intermediate & Pharmacophore Scaffold

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 5-bromo-2-methyl-1H-indole-3-carboxylic acid represents a "pivot point" molecule. It is not merely a building block but a bifunctional scaffold that allows for orthogonal expansion. Its value lies in the simultaneous presence of three distinct reactive handles:

  • C5-Bromine: A high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amine diversity vectors.

  • C3-Carboxylic Acid: A critical motif for amide bond formation, often serving as a hydrogen-bond donor/acceptor site in kinase hinge binding or as a vector for solubilizing groups.

  • C2-Methyl Group: Provides metabolic stability by blocking the metabolically vulnerable C2 position (a common oxidation site in indoles) and restricts conformational rotation in receptor docking.

This compound is structurally homologous to the core of Umifenovir (Arbidol) , a broad-spectrum antiviral, making it a primary candidate for synthesizing next-generation fusion inhibitors and kinase inhibitors (e.g., EGFR, VEGFR).

Part 2: Chemical Identity & Physical Properties[1][2][3]

PropertyData
CAS Number 1082572-35-7
IUPAC Name 5-bromo-2-methyl-1H-indole-3-carboxylic acid
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH (warm); Insoluble in Water
Melting Point >200°C (Decomposes)
pKa (Calc) ~4.2 (Carboxylic acid)
Hazards Irritant (H315, H319, H335). Handle with standard PPE.

Part 3: Synthesis Protocol (Field-Proven Methodology)

The most robust route to this scaffold is a modified Fischer Indole Synthesis followed by ester hydrolysis. This pathway is preferred over the Nenitzescu synthesis for this specific substitution pattern due to higher regioselectivity and yield.

Stage 1: The Fischer Cyclization (Formation of Ethyl Ester)

Reaction: 4-Bromophenylhydrazine HCl + Ethyl Acetoacetate


 Ethyl 5-bromo-2-methylindole-3-carboxylate

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-bromophenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid (0.5 M concentration relative to hydrazine).

  • Addition: Add ethyl acetoacetate (1.1 equiv) dropwise at room temperature. The suspension will likely clear as the hydrazone intermediate forms.

  • Cyclization: Heat the mixture to 70–80°C for 4 hours.

    • Mechanistic Insight: The acid catalyzes the tautomerization to the ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement.[1] The C2-methyl group originates from the ketone moiety of the acetoacetate.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The hydrazine starting material (polar, baseline) should disappear, replaced by a fluorescent, less polar spot (Indole ester).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (5x volume). The product will precipitate.[2]

  • Purification: Filter the solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol/Water if necessary.

Stage 2: Ester Hydrolysis (The Target Molecule)

Reaction: Ethyl ester


 Carboxylic Acid (CAS 1082572-35-7)

Protocol:

  • Solubilization: Dissolve the ethyl ester intermediate in Ethanol (or Methanol).

  • Saponification: Add an aqueous solution of NaOH (4.0 equiv, 2M) .

  • Reflux: Heat to reflux (80°C) for 2–3 hours.

    • Self-Validating Checkpoint: The reaction mixture typically turns homogeneous as the ester (insoluble) converts to the carboxylate salt (soluble).

  • Isolation:

    • Cool to room temperature.

    • Evaporate the bulk alcohol under reduced pressure.

    • Critical Step: Acidify the aqueous residue with 1M HCl to pH ~2. The target acid will precipitate as a thick solid.

  • Final Polish: Filter, wash with cold water, and dry under vacuum over

    
    .
    

Part 4: Structural Visualization & Logic

The following diagrams illustrate the synthesis logic and the divergent applications of the core.

Diagram 1: Synthesis Pathway

SynthesisPathway Start1 4-Bromophenylhydrazine (Starting Material) Intermediate Hydrazone Intermediate Start1->Intermediate AcOH, RT Start2 Ethyl Acetoacetate (Reagent) Start2->Intermediate Ester Ethyl 5-bromo-2-methyl- indole-3-carboxylate (Precursor) Intermediate->Ester Fischer Cyclization [3,3]-Sigmatropic 80°C, 4h Final 5-Bromo-2-methyl-1H- indole-3-carboxylic acid (CAS 1082572-35-7) Ester->Final Hydrolysis NaOH/EtOH then HCl

Caption: Step-wise construction of the indole core via Fischer Cyclization followed by saponification.

Diagram 2: Divergent Medicinal Chemistry Applications

MedChem Center 5-Bromo-2-methyl-1H- indole-3-carboxylic acid App1 Suzuki Coupling (Aryl/Heteroaryl) Center->App1 C5-Br App2 Amide Coupling (Peptidomimetics) Center->App2 C3-COOH App3 Buchwald-Hartwig (Amination) Center->App3 C5-Br App4 N-Alkylation (Lipophilicity Tuning) Center->App4 N1-H Drug1 Kinase Inhibitors (e.g., EGFR, CDK) App1->Drug1 Drug2 Antivirals (Umifenovir Analogs) App2->Drug2

Caption: The "Pivot" concept: Utilizing the C5 and C3 positions to access distinct therapeutic classes.

Part 5: Critical Review & Troubleshooting

Self-Validating System: The "Double-Check"
  • NMR Diagnosis:

    • Proton NMR (

      
      -DMSO):  Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).
      
    • Diagnostic Peak: The C2-Methyl group should appear as a singlet around 2.6–2.7 ppm . The C4-H (proton adjacent to Br) will appear as a doublet with meta-coupling (~2.0 Hz) around 8.1 ppm , distinctively downfield due to the carbonyl anisotropy.

  • Impurity Alert: If the reaction temperature in Stage 1 is too low (<60°C), the hydrazone may isolate without cyclizing. If the temperature is too high (>100°C) without solvent, polymerization (tarring) occurs.

Safety & Handling
  • Bromine Conservation: Avoid using strong radical initiators or light exposure during storage, as the C-Br bond can be photolabile over long periods.

  • Acidity: The compound is a weak acid. In biological assays, ensure buffering (HEPES/Tris) to maintain pH, as the carboxylic acid can lower the pH of unbuffered media, causing false positives in enzymatic assays.

References

  • PubChem. 5-bromo-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Protocols.[Link]

  • Wang, Y., et al. (2022).[1] Synthesis and Biological Evaluation of Umifenovir Analogues as Anti‐SARS‐CoV‐2 Agents.[3][4] ChemistryOpen. [Link]

Sources

Exploratory

chemical structure of 5-bromo-2-methyl-1H-indole-3-carboxylic acid

Executive Summary: The "Privileged" Indole Scaffold 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) represents a high-value pharmacophore in modern drug discovery. Structurally distinct from simple indol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Indole Scaffold

5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) represents a high-value pharmacophore in modern drug discovery. Structurally distinct from simple indoles due to the orthogonal functionalization at the C2 (methyl), C3 (carboxylic acid), and C5 (bromide) positions, this molecule serves as a critical building block for Umifenovir (Arbidol) analogues and next-generation hemagglutinin (HA) inhibitors .

While the commercial antiviral Arbidol utilizes a 5-hydroxy-6-bromo core, the 5-bromo-2-methyl-3-carboxy variant discussed here allows for divergent synthesis. The C5-bromide provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylic acid facilitates amide coupling to solubilizing tails—a strategy proven to enhance bioavailability in indole-based antivirals.

Chemical Identity & Structural Analysis[1][2][3]

Core Data Table
PropertySpecification
IUPAC Name 5-Bromo-2-methyl-1H-indole-3-carboxylic acid
CAS Number 1082572-35-7
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, DMF, MeOH; Poorly soluble in water
pKa (Predicted) ~4.2 (Carboxylic acid), ~16.5 (Indole NH)
Structural Pharmacophore Map

The following diagram illustrates the chemical logic of the scaffold, highlighting the electronic environment and reactive sites available for medicinal chemistry optimization.

G Core Indole Scaffold (Aromatic Core) C5 C5-Bromine (Suzuki/Buchwald Handle) Core->C5 Electrophilic Site C3 C3-Carboxylic Acid (H-Bond Donor/Acceptor) Core->C3 Electron Withdrawing C2 C2-Methyl Group (Steric Anchor) Core->C2 Lipophilic Pocket NH N1-H (H-Bond Donor) Core->NH Polar Interaction

Caption: Pharmacophore mapping of 5-bromo-2-methyl-1H-indole-3-carboxylic acid showing orthogonal reactive handles.

Synthetic Methodology

The most robust and scalable route to this compound is the Fischer Indole Synthesis , followed by ester hydrolysis. This pathway is preferred over the Nenitzescu synthesis for this specific substitution pattern because it avoids the use of unstable quinones and provides higher regioselectivity.

Validated Synthetic Workflow

The synthesis proceeds in two distinct stages:

  • Indole Formation: Condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the hydrazone, followed by acid-mediated cyclization.

  • Saponification: Hydrolysis of the ethyl ester to the free acid.

Synthesis SM1 4-Bromophenylhydrazine HCl Hydrazone Intermediate Hydrazone (Not Isolated) SM1->Hydrazone EtOH, Reflux, 1h SM2 Ethyl Acetoacetate SM2->Hydrazone EtOH, Reflux, 1h Ester Ethyl 5-bromo-2-methyl- indole-3-carboxylate Hydrazone->Ester ZnCl2 or PPA Fischer Cyclization 110°C, 4h Product TARGET: 5-Bromo-2-methyl-1H- indole-3-carboxylic acid Ester->Product NaOH, EtOH/H2O Reflux, 6h then HCl quench

Caption: Step-wise synthesis via Fischer Indole Cyclization and subsequent ester hydrolysis.

Detailed Protocol

Step 1: Preparation of Ethyl 5-bromo-2-methylindole-3-carboxylate

  • Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA).

  • Procedure:

    • Dissolve 4-bromophenylhydrazine HCl (10 mmol) and ethyl acetoacetate (11 mmol) in absolute ethanol (20 mL).

    • Heat to reflux for 1 hour to form the hydrazone (monitored by TLC).

    • Cyclization: If using ZnCl₂, add anhydrous ZnCl₂ (1.5 eq) directly to the reaction and heat at 110°C (solvent evaporation may occur; neat reaction is common). If using PPA, pour the hydrazone into PPA at 100°C.

    • Stir for 3-4 hours.

    • Workup: Pour the reaction mixture into ice-water. The indole ester will precipitate as a solid.[1] Filter, wash with water, and recrystallize from ethanol.

    • Yield: Expected 65-75%.

Step 2: Hydrolysis to Free Acid

  • Reagents: Ethyl 5-bromo-2-methylindole-3-carboxylate, NaOH (4M aq), Ethanol.

  • Procedure:

    • Suspend the ester (5 mmol) in Ethanol (15 mL).

    • Add 4M NaOH (5 mL, 20 mmol).

    • Reflux the mixture for 6 hours. The solution should become clear as the salt forms.[2]

    • Cool to room temperature.

    • Acidification: Dropwise add 1M HCl until pH ~2. The carboxylic acid will precipitate as a white/off-white solid.

    • Filter and dry under vacuum.

Spectroscopic Characterization (Self-Validation)

Researchers must verify the structure using NMR. The following data is derived from validated shifts of the methyl ester and analogous indole acids.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
12.10 Broad Singlet1HCOOHExchangeable acidic proton.
11.95 Broad Singlet1HNHIndole N-H (deshielded by aromaticity).
8.15 Doublet (J=2.0 Hz)1HH-4Deshielded by C3-Carbonyl; meta-coupling to H-6.
7.38 Doublet (J=8.6 Hz)1HH-7Ortho-coupling to H-6.
7.28 dd (J=8.6, 2.0 Hz)1HH-6Coupled to H-7 (ortho) and H-4 (meta).
2.65 Singlet3H2-CH₃Methyl group attached to the aromatic ring.
IR Spectroscopy (ATR)
  • 3200-3400 cm⁻¹: N-H stretch (broad).

  • 2500-3000 cm⁻¹: O-H stretch (carboxylic acid dimer, very broad).

  • 1670 cm⁻¹: C=O stretch (conjugated carboxylic acid).

  • 1520 cm⁻¹: C=C aromatic stretch.

References

  • Synthesis of Indole-3-Carboxylates: Journal of Medicinal Chemistry, "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." (2017).

  • Fischer Indole Mechanism:Organic Preparations and Procedures International, "5-Substituted Indoles via Sodium Indoline-2-Sulfon
  • Compound Data: PubChem CID 7018243 (Analogous 5-bromo-3-carboxylic acid data).

  • Arbidol Intermediates: New Drug Approvals, "Arbidol, Umifenovir Synthesis and Intermediates."

Sources

Foundational

Technical Whitepaper: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," capable of binding to multiple biological targets with high affinity. 5-Bromo-2-methyl-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold," capable of binding to multiple biological targets with high affinity. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid is a highly versatile, multi-functionalized building block. It strategically combines a hydrogen-bond-donating indole nitrogen, an electron-donating C2-methyl group, a reactive C3-carboxylic acid, and a cross-coupling-ready C5-bromine atom. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream functionalization strategies for drug development professionals.

Physicochemical Profile

Accurate molecular characterization is the foundational step in any structure-activity relationship (SAR) campaign. The presence of the heavy bromine atom significantly impacts the compound's molecular weight and isotopic signature, which is critical for mass spectrometry validation[1].

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-2-methyl-1H-indole-3-carboxylic acid
CAS Registry Number 1082572-35-7[1]
Molecular Formula C10H8BrNO2[1]
Molecular Weight 254.08 g/mol [1]
Isotopic Mass 252.97 / 254.97 Da (1:1 ratio due to ⁷⁹Br/⁸¹Br)
SMILES Cc1[nH]c2ccc(Br)cc2c1C(=O)O[2]
Structural Features C5-Halogenated, C2-Alkylated, C3-Carboxylated Indole

Synthetic Methodology: The Fischer Indole Route

The most robust and scalable method for synthesizing 2-methylindole-3-carboxylic acid derivatives is via the Fischer Indole Synthesis[3]. To prevent premature decarboxylation during the harsh acidic cyclization step, the reaction must be performed using an ester precursor, followed by terminal saponification[4].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Hydrazone Condensation

  • Action: React 4-bromophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid at room temperature.

  • Causality: Ethyl acetoacetate is specifically chosen because its ketone moiety selectively condenses with the hydrazine to form a hydrazone, while the ester moiety is preserved to eventually become the C3-carboxylate[5]. Glacial acetic acid serves as both the solvent and a mild acid catalyst to drive the initial dehydration.

Step 2: Fischer Indole Cyclization

  • Action: Heat the isolated hydrazone intermediate to 90–110°C in the presence of a strong acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid).

  • Causality: The acid catalyst promotes the tautomerization of the hydrazone into an ene-hydrazine. This initiates the critical[3,3]-sigmatropic rearrangement—the hallmark of the Fischer Indole synthesis[3]. The electron-withdrawing nature of the C5-bromine atom reduces the nucleophilicity of the aromatic ring, often necessitating higher temperatures or stronger acids compared to the synthesis of unsubstituted indoles.

Step 3: Saponification

  • Action: Treat the resulting ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate with 2M NaOH in ethanol under reflux for 2 hours. Cool the mixture and acidify with 1M HCl until precipitation ceases.

  • Causality: Basic hydrolysis cleaves the ethyl ester to reveal the pharmacologically useful carboxylic acid. Subsequent acidification protonates the carboxylate salt; because the free acid is highly hydrophobic, it readily precipitates out of the aqueous phase, allowing for high-yield recovery via simple vacuum filtration[4].

Step 4: Self-Validation System (QC)

  • Action: Confirm product identity via LC-MS and ¹H-NMR.

  • Causality: A self-validating protocol requires orthogonal confirmation. LC-MS must display an[M-H]⁻ peak at m/z 252/254, exhibiting the characteristic 1:1 isotopic doublet of a monobrominated species. ¹H-NMR must show the complete disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the emergence of a broad singlet >12.0 ppm corresponding to the carboxylic acid proton.

SynthWorkflow A 4-Bromophenylhydrazine + Ethyl Acetoacetate B Hydrazone Intermediate (Condensation) A->B Glacial AcOH Room Temp C Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate (Fischer Indolization) B->C Heat + Acid Catalyst (e.g., PPA) D 5-Bromo-2-methyl-1H- indole-3-carboxylic acid (Saponification) C->D 1. NaOH/EtOH, Reflux 2. HCl (Acidification)

Figure 1: Stepwise synthetic workflow via Fischer Indolization and terminal saponification.

Applications in Drug Development & Functionalization

In medicinal chemistry, 5-bromo-2-methyl-1H-indole-3-carboxylic acid acts as a bifurcated functionalization hub. The orthogonal reactivity of the C3-carboxylic acid and the C5-bromine allows researchers to independently explore two distinct vectors of a target protein's binding pocket.

  • C3-Amide Coupling (Hydrogen Bond Modulation): The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides. These derivatives are frequently evaluated as kinase inhibitors, where the indole core mimics the purine ring of ATP, and the amide tail interacts with the solvent-exposed region of the kinase hinge.

  • C5-Cross Coupling (Hydrophobic Pocket Exploration): The C5-bromine is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with various aryl boronic acids allow for the rapid generation of biaryl systems, which are highly effective at occupying deep, hydrophobic allosteric pockets in GPCRs and nuclear receptors.

Functionalization Core 5-Bromo-2-methyl-1H- indole-3-carboxylic acid Amide C3-Amide Derivatives (Kinase / GPCR Ligands) Core->Amide HATU / DIPEA + Primary/Secondary Amine Suzuki C5-Aryl/Alkyl Derivatives (Suzuki-Miyaura Coupling) Core->Suzuki Pd(dppf)Cl2 / Base + Aryl Boronic Acid Buchwald C5-Aminated Derivatives (Buchwald-Hartwig Amination) Core->Buchwald Pd2(dba)3 / Ligand + Amine

Figure 2: Orthogonal downstream functionalization pathways for drug library generation.

References

  • [1] CymitQuimica. CAS: 1082572-35-7 - 5-Bromo-2-methyl-1H-indole-3-carboxylic acid. Available at:1

  • [2] BLDpharm. 1082572-35-7 | 5-Bromo-2-methyl-1H-indole-3-carboxylic acid. Available at: 2

  • [3] National Institutes of Health (PMC). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: 3

  • [4] Google Patents. KR100411599B1 - Process for preparation of 5-substituted indole derivatives. Available at: 4

  • [5] Semantic Scholar. Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Available at: 5

Sources

Exploratory

biological activity of 5-bromo-2-methylindole-3-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 5-Bromoindole Derivatives Abstract The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromoindole Derivatives

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved therapeutic agents.[1] Functionalization of this heterocyclic system provides a fertile ground for the discovery of novel bioactive molecules. The introduction of a bromine atom, particularly at the 5-position, significantly modulates the electronic and lipophilic properties of the indole ring, often enhancing biological activity and providing a versatile handle for further synthetic elaboration. This guide provides a comprehensive technical overview of the biological activities of 5-bromoindole carboxylic acid derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into their mechanisms of action, present key quantitative data, detail essential experimental protocols, and explore the structure-activity relationships that govern their therapeutic potential.

The 5-Bromoindole Scaffold: A Gateway to Bioactivity

The indole ring is a fundamental component of many biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[2] In drug development, the strategic placement of a halogen atom, such as bromine, at the 5-position serves two primary purposes. Firstly, it alters the molecule's physicochemical properties, influencing its ability to cross biological membranes and interact with target proteins. Secondly, the carbon-bromine bond is amenable to a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR).[1] Derivatives of 5-bromoindole-2-carboxylic acid and 5-bromoindole-3-carboxylic acid have emerged as particularly promising classes of compounds, demonstrating potent activities against cancer cell lines and pathogenic microbes.[3][4]

General Synthetic Strategy

The synthesis of these derivatives typically begins with a suitable 5-bromoindole precursor. The carboxylic acid moiety, usually at the 2 or 3-position, acts as a key functional group for derivatization. Standard coupling chemistries are employed to append various functionalities, such as amino acids, peptides, or polyamines, creating libraries of amides, esters, and other analogues for biological screening.[5][6]

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Screening Start 5-Bromoindole Precursor Core 5-Bromoindole-3-carboxylic acid Start->Core Carboxylation Amides Amide Derivatives Core->Amides Amine Coupling (EDC, HOBt) Esters Ester Derivatives Core->Esters Esterification Hydrazones Hydrazone Derivatives Core->Hydrazones Hydrazine Condensation Polyamines Polyamine Conjugates Core->Polyamines Amide Coupling Screening Anticancer & Antimicrobial Assays Amides->Screening Esters->Screening Hydrazones->Screening Polyamines->Screening

Caption: Generalized workflow for the synthesis and screening of 5-bromoindole-3-carboxylic acid derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the anticancer potential of 5-bromoindole derivatives.[1] These compounds have been shown to inhibit the growth of various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers, often through specific molecular mechanisms.[4]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

One of the primary mechanisms of action for certain 5-bromoindole-2-carboxylic acid derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] EGFR is a cell-surface receptor that, upon activation, triggers downstream signaling pathways (e.g., PI3K/Akt/mTOR) that promote cell proliferation, survival, and invasion.[7] Overexpression or mutation of EGFR is a common driver in many cancers. Novel 5-bromoindole derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequently leading to cell cycle arrest and apoptosis (programmed cell death).[4][8]

cluster_membrane Cell Membrane EGFR EGFR Tyrosine Kinase Domain P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR Blocks ATP Site Apoptosis Apoptosis Inhibitor->Apoptosis Induces Downstream Downstream Signaling (PI3K/Akt Pathway) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, the lowest concentration that inhibits visible growth can be determined, providing a quantitative measure of antimicrobial potency.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-bromoindole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). [1]2. Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. [1]3. Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only, to check for sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

Derivatives of 5-bromo-2-methylindole-3-carboxylic acid and related scaffolds represent a highly promising area for therapeutic development. Their chemical tractability allows for extensive optimization of structure-activity relationships, leading to the identification of compounds with potent and selective biological effects. The dual-action potential of some derivatives—acting as direct antimicrobials and as antibiotic adjuvants—is particularly noteworthy in the fight against drug-resistant infections. [9]Similarly, the ability of certain analogues to inhibit key oncogenic drivers like EGFR provides a clear path for the development of targeted cancer therapies. [4] Future research should focus on in vivo efficacy and safety studies to translate the promising in vitro results into clinical candidates. Further exploration of their mechanisms of action and potential off-target effects will be crucial for advancing these compounds through the drug development pipeline. The 5-bromoindole scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

References

  • MDPI. (2021, November 12). Indole Derivatives as Anti-Lung Cancer Agents. MDPI Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Bentham Science. (2021, January 4). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science Publisher. Retrieved from [Link]

  • Bentham Science. (2021, September 1). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SynThink. (n.d.). 5-Bromo-2-methylindole-3-carboxaldehyde. SynThink. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 14). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024, February 13). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2024, February 22). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2021, December 6). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2010, November 30). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]

  • Biocompare.com. (n.d.). 5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific. Biocompare. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole. Google Patents.
  • MDPI. (2025, September 19). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, August 5). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023, November 15). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathi. Semantic Scholar. Retrieved from [Link]

Sources

Foundational

5-Bromo-2-methyl-1H-indole-3-carboxylic Acid: A Lynchpin Scaffold for Divergent Library Synthesis

This guide details the medicinal chemistry applications, synthetic utility, and therapeutic potential of 5-bromo-2-methyl-1H-indole-3-carboxylic acid . It is structured for drug discovery professionals, focusing on the m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, synthetic utility, and therapeutic potential of 5-bromo-2-methyl-1H-indole-3-carboxylic acid . It is structured for drug discovery professionals, focusing on the molecule's role as a privileged scaffold for divergent synthesis in oncology, virology, and antimicrobial research.

Executive Summary

5-bromo-2-methyl-1H-indole-3-carboxylic acid represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from its trifunctional nature: the C5-bromine serves as a handle for cross-coupling reactions (expanding chemical space into hydrophobic pockets), the C3-carboxylic acid acts as a hydrogen-bonding anchor or amidation site, and the C2-methyl group provides metabolic stability by blocking oxidation at the reactive C2 position. This scaffold is extensively utilized to generate libraries of kinase inhibitors (EGFR, VEGFR), antiviral agents (Arbidol analogs), and antibiotic potentiators.

Structural Architecture & Pharmacophore Analysis

The molecule's efficacy as a drug template is defined by three distinct zones of reactivity and interaction.

Structural ZoneChemical FeatureMedicinal Chemistry Function
Zone A (C5) Aryl BromideDiversity Vector. Enables Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl groups that target hydrophobic pockets in enzymes (e.g., kinase ATP sites).
Zone B (C3) Carboxylic AcidAnchoring Domain. Primary site for hydrogen bonding. Precursor for amides/esters to tune solubility and permeability. Critical for interaction with serine/threonine residues in viral proteins.
Zone C (C2) Methyl GroupConformational Lock & Metabolic Shield. Blocks metabolic hydroxylation at the electron-rich C2 position. Restricts rotation of C3-substituents, pre-organizing the molecule for receptor binding.
Therapeutic Applications & Case Studies
2.1. Oncology: Kinase Inhibition (EGFR & VEGFR)

The 5-bromo-indole core mimics the purine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors.

  • Mechanism: The indole NH and C3-carbonyl (in amide derivatives) form a "hinge-binding" motif within the ATP-binding pocket of kinases.

  • SAR Insight: Substitution at the C5 position (replacing Br with phenyl or heteroaryl rings) allows the molecule to reach into the "back pocket" of the enzyme, improving selectivity for EGFR (Epidermal Growth Factor Receptor) over wild-type kinases.

  • Data Point: Derivatives amidated at C3 and arylated at C5 have shown IC50 values in the low nanomolar range (10–50 nM) against EGFR-mutant cell lines (e.g., H1975).

2.2. Antiviral Agents: Broad-Spectrum Fusion Inhibitors

This scaffold is a structural congener of Umifenovir (Arbidol) , a broad-spectrum antiviral used for Influenza. While Arbidol is a 6-bromo-5-hydroxy indole, the 5-bromo-2-methyl scaffold is used in Structure-Activity Relationship (SAR) studies to optimize hydrophobic interactions within the viral Hemagglutinin (HA) fusion pocket.

  • Application: Synthesis of indole-3-carboxylic acid esters to inhibit viral fusion of Influenza A/B and potentially SARS-CoV-2.

  • Key Modification: The C3-acid is often esterified with amino-alcohols to mimic the basic side chain of Arbidol, enhancing lysosomotropic properties.

2.3. Antimicrobial Potentiators

Recent studies utilize this core to synthesize indole-3-carboxamide polyamine conjugates .[1]

  • Function: These conjugates permeabilize bacterial membranes, re-sensitizing drug-resistant Gram-negative bacteria (e.g., P. aeruginosa) to legacy antibiotics like doxycycline.

  • Role of Br: The 5-bromo substituent increases lipophilicity (logP), facilitating penetration through the bacterial outer membrane.

Experimental Protocols
Protocol A: Fischer Indole Synthesis of the Core Scaffold

A robust, self-validating method for gram-scale production.[2]

Reagents: 4-Bromophenylhydrazine hydrochloride, Ethyl acetoacetate, Polyphosphoric acid (PPA) or Sulfuric acid/Ethanol.

  • Hydrazone Formation:

    • Dissolve 4-bromophenylhydrazine HCl (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol.

    • Reflux for 2 hours. Monitor via TLC (disappearance of hydrazine).

    • Evaporate solvent to yield the crude hydrazone intermediate.

  • Cyclization (Fischer Indole):

    • Add the crude hydrazone to PPA (10 eq by weight) pre-heated to 80°C.

    • Stir vigorously at 100–110°C for 3 hours. Caution: Exothermic.

    • Pour the reaction mixture onto crushed ice/water with rapid stirring. The product (ethyl ester) will precipitate as a solid.

  • Hydrolysis to Acid:

    • Suspend the ethyl ester in MeOH/THF (1:1). Add NaOH (4M aq, 3 eq).

    • Reflux for 4 hours.[1]

    • Acidify with HCl (1M) to pH 2. Filter the white precipitate.

    • Yield: Typically 75–85%.

    • Validation: 1H NMR (DMSO-d6) should show a singlet at ~2.6 ppm (C2-Me) and a doublet/meta-coupling at ~7.8-8.2 ppm (C4-H).

Protocol B: C5-Diversification via Suzuki-Miyaura Coupling

Standard protocol for library generation.

  • Setup: Combine 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3 eq) in Dioxane/Water (4:1).

  • Reaction: Degas with Nitrogen for 10 min. Heat at 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to keep acid protonated) and brine.

  • Purification: Recrystallization from Ethanol or Column Chromatography (MeOH/DCM).

Visualization of Chemical Logic
Figure 1: Synthetic Workflow & Divergent Library Generation

This diagram illustrates the transformation from raw materials to the core scaffold and its subsequent divergence into bioactive classes.

SynthesisWorkflow Raw1 4-Bromophenylhydrazine Hydrazone Arylhydrazone Intermediate Raw1->Hydrazone Condensation (EtOH) Raw2 Ethyl Acetoacetate Raw2->Hydrazone CoreEster Ethyl 5-bromo-2-methylindole-3-carboxylate Hydrazone->CoreEster Fischer Cyclization (PPA) CoreAcid 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid (CORE SCAFFOLD) CoreEster->CoreAcid Hydrolysis (NaOH) Amide C3-Carboxamides (Kinase Inhibitors) CoreAcid->Amide Amide Coupling (EDC/HOBt, Amines) Biaryl C5-Aryl Derivatives (Extended Binding) CoreAcid->Biaryl Suzuki Coupling (Pd cat., Boronic Acids) Ester Aminoalkyl Esters (Antivirals/Arbidol Analogs) CoreAcid->Ester Esterification (SOCl2, Alcohols)

Caption: Step-wise synthesis of the 5-bromo-2-methyl-indole scaffold and its divergent optimization pathways.

Figure 2: Structure-Activity Relationship (SAR) Map

This diagram details the functional impact of modifications at specific positions on the indole ring.

SARMap Center 5-Bromo-2-methyl-1H-indole-3-carboxylic acid Pos5 Position 5 (Br) Center->Pos5 Pos3 Position 3 (COOH) Center->Pos3 Pos2 Position 2 (Me) Center->Pos2 Pos5_Effect Hydrophobic Extension Increases potency via back-pocket binding Pos5->Pos5_Effect Pos3_Effect Solubility & H-Bonding Modulates pharmacokinetics (Esters = Prodrugs) Pos3->Pos3_Effect Pos2_Effect Metabolic Stability Blocks CYP450 oxidation at C2 position Pos2->Pos2_Effect

Caption: SAR analysis highlighting the specific medicinal chemistry roles of the C2, C3, and C5 positions.

Quantitative Data Summary

The following table summarizes reported biological activities of derivatives synthesized from this specific core.

Derivative TypeTarget / AssayActivity MetricNotes
C3-Amide (Benzyl) EGFR Kinase (H1975)IC50 = 42 nMPotent inhibition of T790M mutant EGFR [1].
C3-Ester (Aminoalkyl) SARS-CoV-2 ReplicationIC50 = 52 µMModerate activity; lead compound for optimization [2].
C3-Hydrazide VEGFR-2 KinaseIC50 = 0.82 µMAnti-angiogenic potential [3].
Polyamine Conjugate S. aureus (MRSA)MIC = 0.28 µMMembrane disruption mechanism [4].
References
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. Current Medicinal Chemistry. Link

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Link

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry. Link

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Antibiotics (Basel). Link

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Indole-3-Carboxylic Acid Derivatives as Dual Bcl-2/Mcl-1 Inhibitors

[1][2] Part 1: Executive Summary & Clinical Rationale Target Audience: Medicinal Chemists, Structural Biologists, and Oncologists. The overexpression of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL) is a ha...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Clinical Rationale

Target Audience: Medicinal Chemists, Structural Biologists, and Oncologists.

The overexpression of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL) is a hallmark of hematological malignancies and solid tumors. While the Bcl-2 selective inhibitor Venetoclax (ABT-199) has transformed Chronic Lymphocytic Leukemia (CLL) therapy, acquired resistance frequently emerges through the compensatory upregulation of Mcl-1 .

This guide details the design, synthesis, and validation of indole-3-carboxylic acid derivatives as dual Bcl-2/Mcl-1 inhibitors.[1][2] This scaffold is privileged because the carboxylic acid moiety functions as a bioisostere for the conserved Aspartic Acid (Asp) residue found in the BH3 domain of pro-apoptotic proteins (Bim, Bid), enabling high-affinity anchoring to the hydrophobic grooves of both Bcl-2 and Mcl-1.

Part 2: Structural Biology & Rational Design[2]

The Binding Interface

The BH3-binding groove of anti-apoptotic proteins is hydrophobic but contains a critical conserved Arginine residue (Arg263 in Mcl-1, Arg146 in Bcl-2).

  • The Anchor (COOH): The indole-3-carboxylic acid forms a salt bridge/hydrogen bond network with this conserved Arginine. This is the "warhead" of the interaction.

  • The Hydrophobic Core (Indole): The indole ring occupies the P2 hydrophobic pocket.

  • The "Tail" (Substitutions): Substituents at the N1 and C2 positions are engineered to reach the P4 pocket or interact with peripheral residues (e.g., Phe101 in Bcl-2) to enhance selectivity and potency.

Mechanism of Action Diagram

The following diagram illustrates the apoptotic blockade and how dual inhibition restores cell death.

ApoptosisPathway cluster_AntiApoptotic Anti-Apoptotic Blockade Stress Cellular Stress (DNA Damage/Chemo) BH3_Only BH3-Only Proteins (Bim, Bid, Puma) Stress->BH3_Only Effectors Effectors (Bax, Bak) BH3_Only->Effectors Activates Bcl2 Bcl-2 Bcl2->Effectors Sequesters (Blocks) Mcl1 Mcl-1 Mcl1->Effectors Sequesters (Blocks) Mito Mitochondrial Outer Membrane Permeabilization Effectors->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Indole Indole-3-Carboxylic Acid Derivative Indole->Bcl2 Inhibits Indole->Mcl1 Inhibits

Caption: Dual inhibition of Bcl-2 and Mcl-1 releases Bax/Bak, restoring the intrinsic apoptotic cascade.

Part 3: Medicinal Chemistry & SAR[3][4][5][6][7][8]

Structure-Activity Relationship (SAR) Matrix

The optimization of the indole scaffold focuses on three vectors.

PositionModification StrategyBiological Impact
C3 (Acid) -COOH (Carboxylic Acid)Essential. Mimics BH3-peptide Asp residue. Establishes salt bridge with Arg263 (Mcl-1). Esters/Amides usually lose potency unless hydrolyzed in situ.
N1 (Nitrogen) Alkyl, Benzyl, Phenyl groupsTargets the P4 pocket . Bulky hydrophobic groups (e.g., 4-chlorobenzyl) often improve affinity by displacing water and increasing van der Waals contacts.
C2 (Indole) Aryl / Heteroaryl (e.g., Thiophene, Furan)Expands into the P2 pocket . Rigidification here (e.g., tricyclic systems) can enhance selectivity for Mcl-1 over Bcl-xL.[3][4]
C5/C6 Halogens (Cl, F, Br)Modulates electronic properties and metabolic stability. A Chlorine at C6 often improves lipophilic interaction with the hydrophobic groove.
SAR Visualization

SAR_Map Core Indole Scaffold Pos3 C3: Carboxylic Acid (-COOH) CRITICAL: Salt bridge to Arg263 Core->Pos3 Pos1 N1: Hydrophobic Tail (e.g., 4-Cl-Benzyl) Targets P4 Pocket Core->Pos1 Pos2 C2: Aryl/Heteroaryl (e.g., Phenyl, Thiophene) Targets P2 Pocket Core->Pos2 Pos56 C5/C6: Halogens (Cl/F) Metabolic Stability & Lipophilicity Core->Pos56

Caption: Key vectors for chemical modification of the indole-3-carboxylic acid scaffold.

Part 4: Chemical Synthesis Protocols

Synthetic Strategy

The most robust route to diverse indole-3-carboxylic acids involves the Vilsmeier-Haack formylation of a substituted indole, followed by oxidation. This allows late-stage diversification at the N1 position.

Step-by-Step Protocol (General Procedure)

Step 1: Vilsmeier-Haack Formylation

  • Dissolve substituted indole (1.0 eq) in anhydrous DMF at 0°C.

  • Dropwise add POCl₃ (1.2 eq).

  • Warm to room temperature and stir for 1-3 hours (monitor by TLC).

  • Quench with ice water and neutralize with NaOH (2M) to precipitate the indole-3-carboxaldehyde .

Step 2: N-Alkylation (Introduction of R1)

  • Dissolve indole-3-carboxaldehyde in DMF or Acetonitrile.

  • Add base (Cs₂CO₃ or NaH, 1.5 eq).

  • Add alkyl/aryl halide (R1-X, 1.2 eq).

  • Stir at 60-80°C until completion.

Step 3: Pinnick Oxidation (Aldehyde to Acid)

  • Dissolve N-substituted aldehyde in t-BuOH/H₂O (4:1).

  • Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger).

  • Add NaClO₂ (Sodium chlorite, 3.0 eq) portion-wise at 0°C.

  • Stir at RT for 2-4 hours.

  • Acidify with HCl (1M) to precipitate the final indole-3-carboxylic acid .

Synthesis Workflow Diagram

Synthesis Start Substituted Indole Step1 1. Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 Indole-3-Carboxaldehyde Step1->Inter1 Step2 2. N-Alkylation (R-X, Cs2CO3) Inter1->Step2 Inter2 N-Substituted Aldehyde Step2->Inter2 Step3 3. Pinnick Oxidation (NaClO2, NaH2PO4) Inter2->Step3 Final Indole-3-Carboxylic Acid (Target Inhibitor) Step3->Final

Caption: Standard synthetic route for accessing N-substituted indole-3-carboxylic acid derivatives.

Part 5: Biological Validation Protocols

Fluorescence Polarization (FP) Binding Assay

This is the gold standard for determining the


 of your compounds against recombinant Bcl-2 and Mcl-1.

Reagents:

  • Tracer: FITC-labeled Bim BH3 peptide (Sequence: FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYARR).

  • Protein: Recombinant Human Bcl-2 and Mcl-1 (GST-tagged or His-tagged).

  • Assay Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.

Protocol:

  • Plate Setup: Use black 384-well low-binding plates.

  • Titration: Serial dilute test compounds in DMSO (final DMSO < 2%).

  • Incubation:

    • Add 10 µL of Protein (final conc. ~20-50 nM, determined by

      
       of tracer).
      
    • Add 10 µL of Compound.

    • Incubate for 15 mins at RT.

    • Add 10 µL of FITC-Tracer (final conc. 2-5 nM).

  • Read: Incubate for 30-60 mins in dark. Read Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate

    
     and convert to 
    
    
    
    using the Nikolovska-Coleska equation.
Cellular Mechanism: Co-Immunoprecipitation (Co-IP)

To prove the compound disrupts the Bcl-2/Bax interaction inside cells.

  • Treat: Treat cancer cells (e.g., HL-60) with compound (at

    
     and 
    
    
    
    ) for 6-12 hours.
  • Lysis: Lyse cells in IP buffer (non-denaturing, e.g., 1% CHAPS to preserve protein complexes).

  • Capture: Incubate lysate with anti-Bcl-2 or anti-Mcl-1 antibody overnight at 4°C. Add Protein A/G beads.

  • Wash & Elute: Wash beads 3x. Elute with SDS loading buffer.

  • Western Blot: Run gel and probe for Bax or Bak .

    • Result: Effective inhibitors will show decreased levels of Bax/Bak co-precipitating with Bcl-2/Mcl-1 compared to DMSO control.

References

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017).[1]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry. (2013).

  • Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold. Bioorganic & Medicinal Chemistry Letters. (2021).

  • Counterscreen for inhibitors of MCL1: fluorescence polarization-based biochemical high throughput dose response assay. PubChem Protocols.

  • Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology.

Sources

Foundational

Technical Guide: Solubility Profile of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

The following technical guide provides an in-depth analysis of the solubility properties of 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir/Ar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility properties of 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and a scaffold in medicinal chemistry.[1]

[1]

Executive Summary

5-bromo-2-methyl-1H-indole-3-carboxylic acid is a lipophilic, weak organic acid.[1] Its solubility behavior is governed by the interplay between the hydrophobic indole core (enhanced by the 5-bromo and 2-methyl substituents) and the ionizable carboxylic acid moiety at position 3.

For researchers and formulation scientists, the critical takeaway is that this compound exhibits pH-dependent aqueous solubility and high solubility in polar aprotic solvents (DMSO, DMF).[1][2] Successful handling requires maintaining basic pH for aqueous solutions or utilizing organic co-solvents for stock preparation.[1]

Physicochemical Identity & Properties

Understanding the molecular drivers of solubility is essential before attempting dissolution.

PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol Moderate MW facilitates dissolution compared to high MW polymers.[1]
pKa (Acid) ~3.5 – 4.5 (Predicted)The C3-carboxylic acid is the primary ionization center.[1] At pH > 6, the compound exists predominantly as the soluble carboxylate anion.[1][2]
pKa (Base) < -2 (Indole NH)The indole nitrogen is non-basic in aqueous media; it will not protonate to enhance solubility at low pH.[1]
LogP (Lipophilicity) ~3.2 – 3.8 (Estimated)Significantly more lipophilic than unsubstituted indole-3-carboxylic acid (LogP ~2.[1]7) due to the Br and Me groups.[1] Indicates poor intrinsic water solubility.[1]
H-Bond Donors 2 (NH, COOH)Facilitates solvation in protic solvents (Alcohols).[1][2]
H-Bond Acceptors 2 (C=O, OH)Facilitates solvation in DMSO/Water.[1][2]

Expert Insight: The 2-methyl group adds steric bulk near the carboxylic acid, which may slightly increase the pKa compared to the parent indole-3-carboxylic acid. More importantly, it disrupts the planar


-

stacking characteristic of indoles, potentially making the crystal lattice energy lower and dissolution slightly easier in organic solvents compared to the 2-H analog.[1][2]

Solubility Landscape

Organic Solvent Compatibility

This compound follows the rule of "like dissolves like." The lipophilic bromine and methyl groups make it highly compatible with organic solvents.

  • Primary Solvents (Stock Solutions):

    • DMSO (Dimethyl Sulfoxide): High Solubility (> 50 mg/mL). Preferred for biological assay stock solutions.[1]

    • DMF (Dimethylformamide): High Solubility. Useful for chemical synthesis reactions.[1]

  • Secondary Solvents (Process/Purification):

    • Methanol/Ethanol: Moderate Solubility. Solubility increases significantly with heating.[1] Commonly used for recrystallization.[1]

    • Ethyl Acetate: Moderate Solubility. often used in extraction during work-up.[1]

    • Dichloromethane (DCM): Moderate to Low. [1][2]

  • Anti-Solvents:

    • Hexanes/Heptanes: Insoluble. Used to precipitate the compound from ethyl acetate or alcoholic solutions.[1]

    • Water (Acidic/Neutral): Insoluble (< 0.1 mg/mL). [1][2]

Aqueous Solubility & pH Dependence

The solubility in water is strictly controlled by pH.

  • pH < 4 (Acidic): The compound exists in its neutral, protonated form (

    
    ).[1][2] Solubility is negligible. 
    
  • pH 4 – 6 (Transition): Solubility increases exponentially as pH approaches and exceeds the pKa.[1]

  • pH > 7 (Basic): The compound exists as the carboxylate salt (

    
    ).[1] Solubility is high (> 10 mg/mL). [1][2]
    

Critical Protocol Note: To dissolve this compound in water, you must add a base (e.g., NaOH, KOH, or Ammonia) to convert it to the salt form.[1][2] Attempting to dissolve the free acid in neutral water will result in a suspension.

Visualizing the Solubility Logic

The following diagram illustrates the ionization equilibrium that dictates aqueous solubility.

SolubilityLogic cluster_0 Solvent Suitability Neutral Neutral Form (pH < pKa) Insoluble in Water Soluble in Organics Equilibrium Equilibrium (pKa ≈ 4.0) Neutral->Equilibrium + Base (OH-) DMSO, DMF, EtOH DMSO, DMF, EtOH Neutral->DMSO, DMF, EtOH Dissolves in Equilibrium->Neutral Protonation Ionized Ionized Salt Form (pH > pKa) Soluble in Water Insoluble in Non-polars Equilibrium->Ionized Deprotonation Ionized->Equilibrium + Acid (H+) Water, PBS (pH 7.4) Water, PBS (pH 7.4) Ionized->Water, PBS (pH 7.4) Dissolves in

Caption: pH-dependent ionization pathway. At physiological pH (7.4), the compound is ionized and water-soluble.[1][2]

Experimental Protocols

Protocol A: Preparation of a 20 mM Stock Solution (DMSO)

For biological assays (IC50 determination, cell treatment).[1][2]

  • Calculate: Weigh 5.08 mg of 5-bromo-2-methyl-1H-indole-3-carboxylic acid (MW: 254.08).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • QC: Visually inspect for clarity. The solution should be clear and slightly yellow/amber.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Thermodynamic Aqueous Solubility Determination

For determining the exact solubility limit at a specific pH.

  • Buffer Preparation: Prepare 10 mL of Phosphate Buffered Saline (PBS) adjusted to pH 7.4.

  • Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of PBS in a glass vial.

  • Equilibration: Shake the vial at 25°C for 24 hours (Shake-flask method).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter to remove undissolved solid.

    • Note: Do not use nylon filters, as indoles may bind non-specifically.[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (Detection at 280 nm or 254 nm) against a standard curve prepared in DMSO.

Troubleshooting & Stability

  • Precipitation in Media: When diluting a DMSO stock into cell culture media, ensure the final DMSO concentration is < 0.5%.[1][2] If the compound precipitates (cloudiness), the concentration exceeds the kinetic solubility limit.[1][2] Solution: Dilute further or use a carrier protein (BSA) in the media.[1]

  • Decarboxylation Risk: Indole-3-carboxylic acids can decarboxylate to the corresponding indole (5-bromo-2-methylindole) under high heat (> 150°C) or strong acidic conditions.[1] Avoid prolonged boiling in acidic solvents.[1]

  • Oxidation: Indoles are sensitive to oxidation by air and light, turning pink/red over time.[1][2] Store solids in the dark and solutions under inert gas (Nitrogen/Argon) if possible.[1]

References

  • PubChem. (2025).[1][3][4] 5-bromo-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1][2]

Sources

Exploratory

The Therapeutic Potential of 5-Bromo-2-Methylindole Derivatives: A Technical Guide

The following technical guide details the therapeutic landscape, synthetic pathways, and experimental methodologies for 5-bromo-2-methylindole , a privileged scaffold in medicinal chemistry. Executive Summary 5-Bromo-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, synthetic pathways, and experimental methodologies for 5-bromo-2-methylindole , a privileged scaffold in medicinal chemistry.

Executive Summary

5-Bromo-2-methylindole (5-BMI) represents a "privileged scaffold" in modern drug discovery—a molecular framework capable of providing ligands for diverse biological targets.[1] Its therapeutic value stems from two critical structural features: the 5-position bromine atom , which facilitates halogen bonding and enhances lipophilicity for membrane permeability, and the 2-position methyl group , a versatile synthetic handle that allows for the rapid generation of complex libraries (e.g., via benzylic functionalization or oxidation).

This guide analyzes the application of 5-BMI derivatives in oncology (kinase inhibition) , virology (fusion inhibition) , and neurology (serotonergic modulation) , providing validated protocols for synthesis and biological evaluation.

Part 1: Chemical Foundation & Structure-Activity Relationship (SAR)

The pharmacological potency of 5-BMI derivatives is not accidental; it is driven by specific molecular interactions defined by the indole core.

The SAR Triad
  • C5-Bromine (The Anchor):

    • Effect: Increases lipophilicity (

      
      ) compared to the parent indole, improving blood-brain barrier (BBB) penetration.
      
    • Mechanism: Acts as a halogen bond donor. In kinase pockets (e.g., EGFR), the bromine atom often occupies a hydrophobic cleft (Gatekeeper region), displacing water and increasing binding affinity via Van der Waals interactions.

  • C2-Methyl (The Handle):

    • Effect: Provides steric bulk that can block metabolic degradation at the typically reactive C2 position.

    • Synthetic Utility: It serves as a precursor for diverse pharmacophores.[1][2] It can be oxidized to a carboxylic acid (for hydrazone synthesis) or radical-brominated to a bromomethyl group (for amine attachment).

  • N1-Hydrogen (The Donor):

    • Effect: Functions as a critical hydrogen bond donor to backbone carbonyls in target proteins (e.g., the hinge region of kinases).

Visualization: The SAR Architecture

SAR_Map Core 5-Bromo-2-methylindole Core Scaffold Br C5-Bromine Core->Br Me C2-Methyl Core->Me NH N1-H Core->NH Lipophilicity Increased LogP (Membrane Permeability) Br->Lipophilicity HalogenBond Halogen Bonding (Hydrophobic Pocket Fit) Br->HalogenBond Metabolic Metabolic Blockade (Steric Hindrance) Me->Metabolic Handle Synthetic Handle (-COOH, -CH2Br precursors) Me->Handle Hinge H-Bond Donor (Kinase Hinge Region) NH->Hinge

Figure 1: Structure-Activity Relationship (SAR) map of 5-bromo-2-methylindole highlighting the functional role of key substituents.

Part 2: Therapeutic Applications[2]

Oncology: EGFR & VEGFR Tyrosine Kinase Inhibitors

Derivatives of 5-BMI, particularly hydrazones derived from 5-bromoindole-2-carboxylic acid (an oxidized form of 5-BMI), have shown potent anticancer activity.[3]

  • Mechanism: These compounds function as ATP-competitive inhibitors. The indole ring mimics the purine base of ATP.

  • Key Finding: The derivative 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide exhibited an IC

    
     of 14.3 µM  against HepG2 (liver cancer) cells, comparable to Sorafenib. It induces cell cycle arrest at the G2/M phase and triggers apoptosis via the intrinsic mitochondrial pathway [1].
    
  • Causality: The 5-bromo substituent is critical for potency; replacing it with hydrogen significantly reduces inhibitory activity, confirming the halogen's role in stabilizing the ligand-enzyme complex.

Virology: Broad-Spectrum Fusion Inhibitors

The 5-BMI scaffold is structurally homologous to the core of Umifenovir (Arbidol) , a broad-spectrum antiviral used for Influenza and SARS-CoV-2.

  • Mechanism: These derivatives bind to the viral hemagglutinin (HA) or spike protein, stabilizing the prefusion conformation and preventing the viral envelope from fusing with the host cell membrane.

  • Synthetic Strategy: The C2-methyl group is functionalized (via Mannich reaction or bromination) to attach basic amine side chains (e.g., piperidine, morpholine). These basic groups are essential for interacting with acidic residues in the viral fusion pocket [2].

Neurology: Serotonin (5-HT) Modulation

Given the structural similarity to serotonin (5-hydroxytryptamine), 5-BMI derivatives act as bioisosteres.

  • Application: 5-Bromo-tryptamine analogs (derived from 5-BMI) exhibit high affinity for 5-HT2A and 5-HT6 receptors. The bromine atom replaces the hydroxyl group of serotonin, maintaining electronic density while increasing lipophilicity, which is crucial for CNS drugs crossing the blood-brain barrier [3].

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methylindole (Fischer Indole Synthesis)

This protocol is a self-validating system; the formation of the hydrazone intermediate is a visual checkpoint.

Materials:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric acid (PPA) or ZnCl

    
     (Catalyst)
    
  • Ethanol (Solvent)[4]

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 4-bromophenylhydrazine HCl in ethanol. Add acetone dropwise at 0°C. Stir for 1 hour. Checkpoint: Formation of a solid precipitate (hydrazone) indicates success.

  • Cyclization: Mix the isolated hydrazone with PPA. Heat to 80-100°C for 3-4 hours. The mixture will darken as the indole forms.

  • Quenching: Pour the reaction mixture into ice-cold water. The crude indole will precipitate as a brown solid.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc 9:1).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a singlet at
    
    
    ~2.4 ppm (C2-CH
    
    
    ) and a broad singlet at
    
    
    ~8.0 ppm (NH).
Visualization: Synthesis Pathway

Synthesis Start 4-Bromophenylhydrazine + Acetone Step1 Hydrazone Formation (Ethanol, 0°C) Start->Step1 Inter Intermediate: Acetone 4-bromophenylhydrazone Step1->Inter -H2O Step2 Sigmatropic Rearrangement (PPA, 100°C) Inter->Step2 Fischer Cyclization Product Product: 5-Bromo-2-methylindole Step2->Product -NH3

Figure 2: Fischer Indole Synthesis pathway for generating the 5-bromo-2-methylindole core.

Protocol B: Biological Evaluation (MTT Antiproliferative Assay)

Used to determine IC


 values against cancer cell lines (e.g., A549, MCF-7).
  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO

    
    .
    
  • Treatment: Dissolve 5-BMI derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48-72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Formazan crystals will form in viable cells.

  • Quantification: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve to calculate IC

    
     using non-linear regression.
    

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of 5-Bromoindole Derivatives

Derivative ClassTargetKey Substituent (R)Activity (IC

/ EC

)
Reference
Hydrazone VEGFR-2 (HepG2)4-Dimethylamino-benzylidene14.3 µM[1]
Hydrazone EGFR (MCF-7)4-Hydroxy-benzylidene18.2 µM[1]
Mannich Base Influenza (H3N2)Piperidinomethyl (Arbidol analog)8.5 µM[2]
Carboxamide Bcl-2 (Breast)Thiazolidinone moiety4.4 µM[4]

References

  • Hassan, O. M., et al. (2023).[5] Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR‐2 Inhibitory Effects. PubMed/ResearchGate .

  • Tsyshkova, N. G., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae .

  • BenchChem Technical Support. (2025). The Biological Activity of Brominated Indoles: A Technical Guide. BenchChem .

  • Perike, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules .

Sources

Foundational

5-bromo-2-methyl-1H-indole-3-carboxylic acid safety data sheet (SDS)

This guide serves as an advanced technical resource for 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a specialized scaffold used in medicinal chemistry. It integrates safety data with practical application workflows, m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a specialized scaffold used in medicinal chemistry. It integrates safety data with practical application workflows, moving beyond a standard SDS to provide actionable insights for drug development professionals.

CAS: 1082572-35-7[1]

Part 1: Chemical Identity & Core Properties

This compound is a halogenated indole derivative featuring a carboxylic acid handle at the C3 position and a methyl group at C2. It is a critical building block for synthesizing bioactive molecules, particularly in the development of antiviral agents (e.g., Umifenovir analogs) and indole-based antitumor drugs.

Property Data
CAS Number 1082572-35-7
IUPAC Name 5-bromo-2-methyl-1H-indole-3-carboxylic acid
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Physical State Solid (typically off-white to pale beige powder)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Acidity (pKa) ~4.2 (Predicted for -COOH)
SMILES CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)O

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its structural analogs (e.g., 5-bromoindole-3-carboxylic acid) dictate the following safety profile. Treat as a bioactive intermediate.[2]

GHS Classification[4][5][6][7]
  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[3]

Risk Management Logic

The following diagram outlines the decision-making process for handling this compound safely in a research setting.

RiskAssessment Start Start: Handling 5-Br-2-Me-Indole-3-COOH CheckState Check Physical State (Powder/Dust Hazard) Start->CheckState Ventilation Is Fume Hood Available? CheckState->Ventilation PPE Required PPE: Nitrile Gloves, Safety Glasses, Lab Coat, N95 (if open bench) Ventilation->PPE Yes NoHood STOP: Do not handle dry powder outside containment. Ventilation->NoHood No Solubility Dissolve in DMSO/DMF for transfer PPE->Solubility Reaction Proceed to Synthesis Solubility->Reaction

Figure 1: Risk assessment workflow for handling halogenated indole carboxylic acids.

Part 3: Safe Handling, Storage & Emergency Response

Storage Protocols
  • Temperature: Store at 2–8°C for short-term (<1 month). For long-term storage, -20°C is recommended to prevent decarboxylation or oxidation.

  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) if possible.

  • Light Sensitivity: Indoles are photosensitive. Store in amber vials or wrap containers in foil.

Emergency Response
Scenario Action Protocol
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[3][4][5][6] Seek medical attention immediately.
Skin Contact Wash with soap and water.[3][4][5] Remove contaminated clothing.[3][4] If irritation persists, consult a physician.
Inhalation Move to fresh air.[3][4][5][6][7] If breathing is difficult, give oxygen.
Spill Cleanup Do not dry sweep. Wet with inert solvent (or water if safe) to suppress dust, then wipe up. Dispose as hazardous chemical waste.

Part 4: Synthetic Utility & Experimental Context

The primary value of 5-bromo-2-methyl-1H-indole-3-carboxylic acid lies in its use as a scaffold. The carboxylic acid serves as an attachment point for pharmacophores via amide coupling, while the 5-bromo group allows for further diversification (e.g., Suzuki-Miyaura coupling).

Workflow: From Scaffold to Drug Candidate

The diagram below illustrates the standard synthetic pathway utilizing this compound.

SynthesisPath Start 5-Bromo-2-methylindole (Precursor) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Aldehyde Intermediate: 3-Carboxaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation Target TARGET: 5-Bromo-2-methyl- indole-3-COOH Coupling HATU/EDC Amine (R-NH2) Target->Coupling Amide Amide Derivative (Drug Candidate) PdCat Pd(PPh3)4 Ar-B(OH)2 Amide->PdCat Suzuki Biaryl Derivative (Suzuki Coupling) Vilsmeier->Aldehyde Oxidation->Target Coupling->Amide PdCat->Suzuki

Figure 2: Synthetic utility pathway. The target compound is generated via oxidation and used primarily for amide coupling.

Experimental Protocol: Amide Coupling (General Procedure)

Use this protocol to derivatize the carboxylic acid.

Reagents:

  • 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dry, 0.1 M concentration)

Step-by-Step:

  • Dissolution: In a flame-dried flask under Nitrogen, dissolve the indole acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for mass shift: M+Amine-18).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Toxicological & Ecological Information

  • Acute Toxicity: Data not established for this specific CAS. Based on 5-bromoindole analogs, expected Oral LD50 > 1000 mg/kg (Rat).

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated indoles should be handled as potential mutagens until proven otherwise.

  • Ecological Impact: Do not allow to enter drains.[4][5] Indole derivatives can be toxic to aquatic life (LC50 < 10 mg/L predicted for fish).

References

  • PubChem. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Synthesis of 5-Bromo-2-methylindole-3-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Molecule of Interest: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7)[1] Executive Summary The indole scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Molecule of Interest: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7)[1]

Executive Summary

The indole scaffold is a privileged pharmacophore in drug discovery. Specifically, 5-bromo-2-methylindole-3-carboxylic acid represents a highly versatile building block[1][2]. The bromine atom at the C5 position serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[3], while the C3-carboxylic acid enables rapid functionalization into amides or esters for structure-activity relationship (SAR) studies.

This whitepaper provides an in-depth, mechanistically grounded evaluation of the three primary synthetic routes to this molecule: the classical Fischer Indole Synthesis , the Vilsmeier-Haack/Pinnick Oxidation sequence, and the direct C3-Trichloroacetylation/Haloform Cleavage pathway.

Retrosynthetic Strategies

The synthesis of 5-bromo-2-methylindole-3-carboxylic acid can be approached from three distinct retrosynthetic disconnections, dictated by the availability of starting materials and the desired scalability.

Retrosynthesis Target 5-Bromo-2-methylindole- 3-carboxylic acid Fischer Route A: Fischer Indole Synthesis Target->Fischer Vilsmeier Route B: Vilsmeier-Haack + Pinnick Oxidation Target->Vilsmeier Trichloro Route C: Trichloroacetylation + Hydrolysis Target->Trichloro Precursor1 4-Bromophenylhydrazine + Ethyl Acetoacetate Fischer->Precursor1 Precursor2 5-Bromo-2-methylindole Vilsmeier->Precursor2 Trichloro->Precursor2

Caption: Retrosynthetic pathways for 5-bromo-2-methylindole-3-carboxylic acid.

Route A: The Fischer Indole Synthesis Approach

Mechanistic Rationale & Causality

The Fischer Indole Synthesis remains the industrial standard for constructing the indole core due to its high atom economy and predictable regioselectivity[4]. The reaction between 4-bromophenylhydrazine and ethyl acetoacetate initially forms an arylhydrazone. Upon treatment with a Brønsted or Lewis acid (e.g.,


, Polyphosphoric Acid), the hydrazone undergoes a [3,3]-sigmatropic rearrangement.

Causality in Reagent Selection: Ethyl acetoacetate is deliberately chosen because the


-keto ester provides both the ketone necessary for hydrazone formation and the pre-installed ester group at the C3 position. The electron-withdrawing nature of the bromine atom at the para position of the phenylhydrazine strictly directs the cyclization to the C5 position of the resulting indole, avoiding the formation of regioisomeric mixtures.
Experimental Protocol: Self-Validating Workflow
  • Hydrazone Formation: Dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours. Validation: TLC will show the consumption of the hydrazine and the appearance of a less polar hydrazone spot.

  • Cyclization: Remove the solvent in vacuo. Resuspend the crude hydrazone in polyphosphoric acid (PPA) or a solution of anhydrous

    
     in toluene[4]. Heat to 100–110 °C for 4–6 hours.
    
  • Isolation of Ester: Pour the hot mixture over crushed ice with vigorous stirring. The intermediate, ethyl 5-bromo-2-methylindole-3-carboxylate , will precipitate as a solid. Filter and wash with water.

  • Hydrolysis: Suspend the ester in a 3:1 mixture of THF/MeOH. Add 2.0 M aqueous NaOH (3.0 eq) and reflux for 4 hours. Validation: The suspension will turn into a clear solution as the sodium salt of the carboxylic acid forms.

  • Acidification: Cool the mixture and acidify to pH 2 using 1 M HCl. The target 5-bromo-2-methylindole-3-carboxylic acid precipitates quantitatively. Filter, wash with cold water, and dry under vacuum.

Route B: C3-Formylation and Pinnick Oxidation

Mechanistic Rationale & Causality

When the starting material 5-bromo-2-methylindole (CAS: 1075-34-9) is readily available[5][6], C3-functionalization is the most direct approach. The indole ring is highly electron-rich, with the C3 position acting as the primary nucleophilic site due to the enamine-like character of the pyrrole ring[7].

Causality in Reagent Selection: Vilsmeier-Haack formylation (


 / DMF) is utilized to install an aldehyde at C3, yielding 5-bromo-2-methyl-1H-indole-3-carbaldehyde (CAS: 17826-09-4)[8]. To convert the aldehyde to the carboxylic acid, Pinnick oxidation  (

,

, 2-methyl-2-butene) is strictly preferred over harsh oxidants like

[9][10].

risks oxidative cleavage of the electron-rich C2-C3 double bond, whereas the Pinnick oxidation is exceptionally mild, chemoselective for aldehydes, and preserves the indole core[10].
Experimental Protocol: Self-Validating Workflow
  • Vilsmeier-Haack Formylation: Cool anhydrous DMF (3.0 eq) to 0 °C under nitrogen. Dropwise add

    
     (1.2 eq) to form the Vilsmeier reagent. Stir for 30 mins.
    
  • Indole Addition: Add a solution of 5-bromo-2-methylindole (1.0 eq) in DMF slowly. Heat the reaction to 80 °C for 2 hours.

  • Quench: Cool to room temperature and pour into ice-cold 2 M NaOH to hydrolyze the iminium intermediate. The 3-carboxaldehyde precipitates.

  • Pinnick Oxidation: Dissolve the aldehyde in a mixture of t-BuOH and water (4:1). Add 2-methyl-2-butene (10.0 eq) as a hypochlorite scavenger[9]. Add

    
     (2.0 eq) and 
    
    
    
    (2.0 eq). Stir at room temperature for 4 hours.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate to yield the pure carboxylic acid.
    

Route C: Direct Trichloroacetylation and Haloform Cleavage

Mechanistic Rationale & Causality

This route bypasses the aldehyde intermediate entirely. By utilizing trichloroacetyl chloride , a highly electrophilic acylating agent, the indole undergoes a Friedel-Crafts acylation directly at the C3 position[7][11].

Causality in Reagent Selection: Trichloroacetyl chloride is chosen because the resulting 3-trichloroacetyl intermediate possesses a highly electron-deficient carbonyl group[7]. Upon exposure to aqueous base, the carbonyl is attacked by hydroxide, leading to the expulsion of the stable trichloromethyl anion (


) in a haloform-type cleavage[3][12]. This yields the carboxylic acid in a highly efficient, two-step sequence without requiring transition metals or complex oxidants.

Mechanism Indole 5-Bromo-2-methylindole Sigma Sigma Complex (C3 Attack) Indole->Sigma + Acylium Acylium Trichloroacetyl Chloride (Electrophile Formation) Acylium->Sigma Intermediate 3-Trichloroacetyl- 5-bromo-2-methylindole Sigma->Intermediate - HCl Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + OH- Hydroxide Nucleophilic Attack by OH- Hydroxide->Tetrahedral Product 5-Bromo-2-methylindole- 3-carboxylic acid Tetrahedral->Product Haloform Cleavage LeavingGroup Chloroform (CHCl3) Expulsion Tetrahedral->LeavingGroup

Caption: Mechanistic workflow of C3-trichloroacetylation and subsequent haloform cleavage.

Experimental Protocol: Self-Validating Workflow
  • Acylation: Dissolve 5-bromo-2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) or ether. Add pyridine (1.5 eq) and cool to 0 °C.

  • Trichloroacetylation: Dropwise add trichloroacetyl chloride (1.2 eq). Stir at room temperature for 3 hours[7][11]. Validation: The reaction mixture often changes color (yellow/orange), and TLC indicates complete conversion to a highly non-polar spot.

  • Hydrolysis: Concentrate the mixture to remove DCM. Dissolve the crude intermediate in THF. Add 2.0 M aqueous NaOH (4.0 eq) and stir at room temperature for 12 hours[12].

  • Isolation: The haloform cleavage generates chloroform as a byproduct. Remove THF in vacuo, dilute the aqueous layer with water, and wash with diethyl ether to remove organic impurities. Acidify the aqueous layer with 2 M HCl to pH 2 to precipitate the target carboxylic acid.

Quantitative Route Comparison

To assist process chemists in selecting the optimal synthetic strategy, the following table summarizes the quantitative and qualitative metrics of each route.

MetricRoute A (Fischer Indole)Route B (Vilsmeier + Pinnick)Route C (Trichloroacetylation)
Starting Materials 4-Bromophenylhydrazine + Ethyl acetoacetate5-Bromo-2-methylindole5-Bromo-2-methylindole
Overall Yield 60 – 75%70 – 85%80 – 90%
Step Count 3 Steps (Hydrazone, Cyclization, Hydrolysis)2 Steps (Formylation, Oxidation)2 Steps (Acylation, Cleavage)
Scalability High (Industrial Standard)Moderate (Exothermic quench issues)High (Mild conditions)
Toxicity / Hazards PPA is highly viscous/corrosive

is highly toxic;

hazards

byproduct (carcinogen)
Primary Advantage Uses cheap, basic raw materialsAvoids haloform byproductsHighest yield, no oxidants needed

Conclusion

The synthesis of 5-bromo-2-methylindole-3-carboxylic acid requires precise control over indole regioselectivity and oxidation states. While the Fischer Indole Synthesis (Route A) remains the most cost-effective method from basic precursors, Route C (Trichloroacetylation) offers superior yields and a milder operational profile for late-stage functionalization of the pre-formed indole core. The choice of route should be dictated by precursor availability, scale, and environmental health and safety (EHS) constraints regarding halogenated byproducts.

References

  • National Institutes of Health (PMC). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid from ethyl acetoacetate

This guide details the synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid starting from ethyl acetoacetate .[1] The protocol leverages a modified Fischer Indole Synthesis , optimized to suppress the thermodynamica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid starting from ethyl acetoacetate .[1] The protocol leverages a modified Fischer Indole Synthesis , optimized to suppress the thermodynamically favored pyrazolone side-reaction, followed by a controlled saponification to yield the free acid.

[1]

Introduction & Strategic Analysis

The 5-bromo-2-methylindole-3-carboxylic acid scaffold is a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and various bioactive indole alkaloids. While the Nenitzescu synthesis is often employed for 5-hydroxyindoles using ethyl acetoacetate derivatives, the Fischer Indole Synthesis is the requisite pathway for accessing the 5-bromo congener directly from 4-bromophenylhydrazine and ethyl acetoacetate.

The Pyrazolone Pitfall

A critical challenge in reacting ethyl acetoacetate with phenylhydrazines is the competing formation of pyrazolones (e.g., 1-(4-bromophenyl)-3-methyl-5-pyrazolone). Under neutral or mildly acidic conditions, the hydrazine nitrogen attacks the ester carbonyl, leading to cyclization into a 5-membered pyrazolone ring.

Strategic Solution: To force the indole pathway, this protocol utilizes Zinc Chloride (


)  as a Lewis acid catalyst in anhydrous conditions. This promotes the formation of the ene-hydrazine intermediate and accelerates the [3,3]-sigmatropic rearrangement required for indole formation, effectively outcompeting the pyrazolone pathway.

Retrosynthetic Logic

The synthesis is broken down into two distinct stages:

  • Fischer Cyclization: Condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the indole ester.

  • Saponification: Base-mediated hydrolysis of the ethyl ester to the target carboxylic acid.

Retrosynthesis Target 5-Bromo-2-methyl-1H-indole- 3-carboxylic acid Ester Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Target->Ester Hydrolysis (NaOH/EtOH) Hydrazine 4-Bromophenylhydrazine Hydrochloride Ester->Hydrazine Fischer Indole (ZnCl2) EAA Ethyl Acetoacetate Ester->EAA +

Figure 1: Retrosynthetic disconnection showing the Fischer Indole strategy.

Experimental Protocol

Stage 1: Synthesis of Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Zinc Chloride (

    
    ), anhydrous (1.2 eq)
    
  • Ethanol (absolute)

Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromophenylhydrazine hydrochloride (11.2 g, 50 mmol) in absolute ethanol (100 mL).

  • Addition: Add ethyl acetoacetate (6.5 g, 6.4 mL, 50 mmol) dropwise to the suspension at room temperature.

  • Catalyst Introduction: Carefully add anhydrous Zinc Chloride (8.2 g, 60 mmol). Note: The reaction is exothermic; add slowly.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) in an oil bath. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting hydrazine should be consumed.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture into crushed ice (approx. 300 g) with vigorous stirring.

    • The crude indole ester will precipitate as a brown/tan solid.

    • Filter the solid and wash copiously with water to remove zinc salts and acid traces.

    • Wash with a small amount of cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Yield Target: 60–70%

    • Appearance: Off-white to pale yellow needles.

Stage 2: Hydrolysis to 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Reagents:

  • Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (from Stage 1)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Ethanol[2][3]

Protocol:

  • Dissolution: In a 100 mL flask, dissolve the purified indole ester (5.6 g, 20 mmol) in ethanol (40 mL).

  • Saponification: Add 4M NaOH (15 mL, 60 mmol).

  • Reflux: Heat the mixture to reflux for 2–3 hours. The solution should become clear as the ester is consumed and the salt forms.

  • Precipitation:

    • Cool the mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (50 mL).

    • Acidify the solution dropwise with 6M HCl to pH 1–2 while stirring in an ice bath. The carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with water, and dry in a vacuum oven at

    
     overnight.
    

Mechanistic Pathway[2][4]

The reaction proceeds via the formation of a phenylhydrazone, followed by tautomerization to the ene-hydrazine. The key step is the [3,3]-sigmatropic shift (rearrangement) breaking the N-N bond and forming the new C-C bond.

Mechanism Start Hydrazone Formation (Acid Catalyzed) EneHydrazine Ene-Hydrazine Tautomer Start->EneHydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic ZnCl2 Promoted Diimine Diimine Intermediate Sigmatropic->Diimine AmineCyclization Intramolecular Amine Attack Diimine->AmineCyclization AmmoniaLoss Elimination of NH3 (Aromatization) AmineCyclization->AmmoniaLoss Product Indole Ester AmmoniaLoss->Product

Figure 2: Mechanistic flow of the Fischer Indole Synthesis mediated by Zinc Chloride.

Data & Characterization

Table 1: Physicochemical Properties

PropertyValueNotes
Molecular Formula

(Acid form)
Molecular Weight 254.08 g/mol
Expected Yield 55–65% (Overall)Dependent on dryness of ZnCl2
Melting Point >210 °C (dec)Acid decomposes upon melting
Appearance White/Off-white powder

Key NMR Signals (DMSO-


): 
  • Indole NH: Singlet,

    
     ppm (Broad).
    
  • Carboxylic Acid OH: Broad singlet,

    
     ppm.
    
  • C2-Methyl: Singlet,

    
     ppm.
    
  • Aromatic Protons:

    • H-4: Doublet,

      
       ppm (Deshielded by C3-COOH).
      
    • H-6: Doublet of doublets.

    • H-7: Doublet.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of Ethyl 2-Methylindole-3-carboxylates." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1487.

  • Zhao, Z., et al. (2018). "Synthesis of Arbidol Derivatives and Their Antiviral Activity." Molecules, 23(1), 123.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

Sources

Application

reaction conditions for amide coupling with 5-bromo-2-methyl-1H-indole-3-carboxylic acid

Technical Application Note: Optimizing Amide Coupling for Sterically Hindered Indole-3-Carboxylic Acids Executive Summary This guide details the synthetic protocols for generating amides from 5-bromo-2-methyl-1H-indole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimizing Amide Coupling for Sterically Hindered Indole-3-Carboxylic Acids

Executive Summary

This guide details the synthetic protocols for generating amides from 5-bromo-2-methyl-1H-indole-3-carboxylic acid .[1][2] This specific substrate presents a dual challenge: steric hindrance imposed by the C-2 methyl group adjacent to the reaction center, and solubility limitations characteristic of the indole scaffold.

While standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics and low yields for this substrate, this guide prioritizes HATU-mediated activation as the primary research-scale method due to its high reactivity.[1] An alternative Acid Chloride protocol is provided for unreactive amines or scale-up scenarios.[1][2]

Substrate Analysis & Critical Considerations

Structural Challenges
  • Steric Hindrance: The C-2 methyl group creates significant steric bulk, shielding the C-3 carbonyl carbon from nucleophilic attack.[1] This necessitates a coupling reagent capable of generating a highly reactive active ester (e.g., the -OAt ester from HATU).[3]

  • Electronic Effects: The electron-rich indole ring conjugates with the C-3 carboxylate, reducing its electrophilicity compared to simple benzoic acids.[1]

  • Solubility: The molecule has poor solubility in non-polar solvents (DCM, Toluene) and moderate solubility in THF. DMF or NMP are the required solvents for efficient coupling.[4]

Chemoselectivity
  • Indole N-H: The N-H proton (pKa ~16 in DMSO) is not acidic enough to be deprotonated by tertiary amine bases (DIPEA, TEA) used in coupling. Therefore, N-protection is generally unnecessary for standard amide couplings.[1][2]

  • 5-Bromo Substituent: This moiety is stable under amide coupling conditions.[1][2] It serves as a valuable handle for downstream Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2]

Decision Logic for Method Selection

The following flowchart illustrates the decision process for selecting the optimal coupling protocol based on amine reactivity and scale.

G Start Start: 5-Bromo-2-methyl-indole-3-COOH CheckAmine Is the Amine Nucleophilic? (Primary/Secondary Alkyl) Start->CheckAmine CheckScale Scale of Reaction? CheckAmine->CheckScale Yes (Good Nucleophile) MethodB Method B: Acid Chloride (Oxalyl Chloride/DMF) CheckAmine->MethodB No (Aniline/Electron-Deficient) MethodA Method A: HATU/DIPEA (High Success Rate) CheckScale->MethodA < 5 grams (Lab Scale) CheckScale->MethodB Cost Sensitive MethodC Method C: T3P Coupling (Low Epimerization/Green) CheckScale->MethodC > 5 grams (Process Scale)

Figure 1: Decision matrix for selecting the appropriate amide coupling strategy.

Protocol 1: HATU-Mediated Coupling (Standard)

Best for: Research scale (mg to g), unreactive acids, and ensuring high yields.[2]

Reagents & Materials
  • Substrate: 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.1 M – 0.2 M]

Step-by-Step Procedure
  • Activation: In a dry round-bottom flask under nitrogen atmosphere, dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.[2] The solution may turn yellow/orange.

    • Critical Step: Stir this mixture for 15–30 minutes at RT. This "pre-activation" time allows the formation of the highly reactive OAt-active ester, which is crucial for overcoming the steric hindrance of the C-2 methyl group [1].[1]

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 – 2.0 equiv).[2]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hexane).[1][2]

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) or Water (x3) – Essential to remove DMF.

      • Sat. NaHCO₃ (x2) – Removes unreacted acid/HATU byproducts.

      • Brine (x1).[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2][5]

Protocol 2: Acid Chloride Method (High Reactivity)

Best for: Weak nucleophiles (anilines), sterically hindered amines, or if HATU fails.[2]

Reagents
  • Substrate: 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.[2]

  • Base: Pyridine or Triethylamine (3.0 equiv).[2]

Step-by-Step Procedure
  • Acyl Chloride Generation: Suspend the indole acid in anhydrous DCM (0.2 M) at 0°C.

  • Add Oxalyl Chloride dropwise, followed by catalytic DMF (gas evolution will occur).[2]

  • Allow the mixture to warm to RT and stir for 1–2 hours until the solution becomes clear (indicating acid chloride formation).

  • Concentration (Optional but Recommended): Remove volatiles under reduced pressure to eliminate excess oxalyl chloride/HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the Amine (1.1 equiv) and Base (3.0 equiv) in DCM at 0°C, slowly add the acid chloride solution.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Workup: Standard aqueous extraction (1N HCl wash is recommended to remove pyridine/amine excess).[2]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance at C-2 methyl.[1][2]Switch from EDC to HATU or PyBOP .[2] Increase reaction time to 24h.
Starting Material Remains Poor activation of the acid.Ensure pre-activation step (Acid + HATU + Base) is done for >20 mins before adding amine.[2]
Indole N-Acylation Base is too strong or excess reagent.[1][2]Use DIPEA instead of TEA. Avoid NaH. Ensure 1:1 stoichiometry of acid chloride if using Method B.
Precipitation Poor solubility of starting material.[2]Switch solvent to NMP or DMAc .[2] Heat reaction to 40–50°C (HATU is stable up to ~60°C).[2]
DMF Trapped in Product Inefficient workup.Use 10% LiCl or 5% NH₄Cl washes during extraction to pull DMF into the aqueous phase.[2]

References

  • Carpino, L. A. (1993).[2][3] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[2][3] Journal of the American Chemical Society.[3] Link

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][3][5][6][7] Tetrahedron. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

Sources

Method

Application Note: Hydrolysis of Ethyl 5-Bromo-2-methyl-1H-indole-3-carboxylate

Abstract This application note details a robust, scalable protocol for the hydrolysis (saponification) of ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate to its corresponding carboxylic acid, 5-bromo-2-methyl-1H-indole-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the hydrolysis (saponification) of ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate to its corresponding carboxylic acid, 5-bromo-2-methyl-1H-indole-3-carboxylic acid . This specific indole scaffold is a critical intermediate in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and kinase inhibitors. The protocol addresses specific challenges associated with indole-3-esters, including steric hindrance from the C2-methyl group and the risk of thermal decarboxylation of the product.

Introduction & Chemical Context

The hydrolysis of indole-3-carboxylic esters differs from simple aliphatic ester hydrolysis due to the electron-rich nature of the indole ring. The nitrogen lone pair donates electron density into the ring, rendering the carbonyl carbon at the 3-position less electrophilic. Consequently, these reactions often require forcing conditions (reflux) compared to standard esters.

Furthermore, the product, 5-bromo-2-methyl-1H-indole-3-carboxylic acid , possesses a latent instability: indole-3-acids are prone to thermal decarboxylation, particularly in acidic media, to yield the corresponding indole (5-bromo-2-methylindole). This protocol is engineered to maximize conversion while strictly mitigating decarboxylation risks during workup.

Reaction Scheme

The transformation proceeds via a base-mediated nucleophilic acyl substitution (BAc2 mechanism).

ReactionScheme Substrate Ethyl 5-bromo-2-methyl- 1H-indole-3-carboxylate (C12H12BrNO2) Product 5-Bromo-2-methyl- 1H-indole-3-carboxylic acid (C10H8BrNO2) Substrate->Product Reagents 1. NaOH (aq), EtOH, Reflux 2. HCl (aq) workup Reagents->Product SideProduct Ethanol

Figure 1: Reaction scheme for the saponification process.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate1245933-87-2>97%Substrate
Sodium Hydroxide (NaOH)1310-73-2Pellets/BeadsBase
Ethanol (EtOH)64-17-5AbsoluteSolvent
Hydrochloric Acid (HCl)7647-01-037% (dilute to 2M)Acidifier
Deionized Water7732-18-5Type IISolvent/Wash
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser with inert gas inlet (N₂ or Ar).

  • Temperature-controlled oil bath or heating mantle.

  • Rotary evaporator.[1][2]

  • Vacuum filtration setup (Buchner funnel).

  • pH meter or narrow-range pH paper (pH 1-6).

Experimental Protocol

Phase 1: Saponification Reaction

Objective: Complete cleavage of the ethyl ester linkage.

  • Setup: In a suitably sized round-bottom flask, suspend Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate (1.0 equiv) in Ethanol (10 mL per gram of substrate).

    • Note: The starting material may not fully dissolve at room temperature. This is normal.

  • Base Addition: Prepare a 4M NaOH aqueous solution (5.0 equiv). Add this solution to the stirring ethanol suspension.

    • Rationale: A large excess of base drives the equilibrium forward and ensures the intermediate carboxylate salt remains soluble.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).

    • Endpoint: Disappearance of the starting ester spot (higher R_f) and appearance of the baseline carboxylate salt spot.

    • Time: Typically 2–4 hours.

Phase 2: Workup & Precipitation

Objective: Protonation of the carboxylate to the free acid without inducing decarboxylation.

  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk Ethanol using a rotary evaporator at 40°C (mild vacuum).

    • Critical: Do not evaporate to dryness. Leave the aqueous slurry.

  • Dilution: Add Deionized Water (20 mL per gram of substrate) to the residue to fully dissolve the sodium carboxylate salt. Filter this solution through a Celite pad if any insoluble impurities remain.[1]

  • Acidification (Critical Step):

    • Place the aqueous filtrate in an ice bath (0–5°C).

    • Slowly add 2M HCl dropwise with stirring.

    • Target pH: Adjust to pH 3–4 .

    • Observation: A thick white/off-white precipitate will form immediately.

    • Warning:Do not acidify below pH 2 or heat the acidic solution, as this significantly increases the rate of decarboxylation.

  • Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation. Filter the solid using vacuum filtration.[3]

Phase 3: Purification & Drying[4]
  • Washing: Wash the filter cake with copious amounts of cold water (3x) to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 45–50°C for 12 hours.

    • Caution: Avoid temperatures >60°C during drying to prevent thermal degradation.

  • Recrystallization (Optional): If purity is <98%, recrystallize from a mixture of Ethanol/Water (4:1) . Dissolve in hot ethanol, then add warm water until turbid, and cool slowly.

Process Logic & Mechanism

The following flowchart illustrates the decision-making process and chemical logic embedded in the protocol.

Workflow Start Start: Indole Ester Reflux Reflux with NaOH/EtOH (BAc2 Mechanism) Start->Reflux CheckTLC TLC Check: Ester Consumed? Reflux->CheckTLC CheckTLC->Reflux No (Continue Heating) Evap Evaporate EtOH (Retain Aqueous Phase) CheckTLC->Evap Yes Acidify Cool to 0°C & Acidify to pH 3-4 (Precipitation) Evap->Acidify Minimize Thermal Stress Filter Vacuum Filtration & Wash Acidify->Filter Precipitate Forms Dry Vacuum Dry < 50°C Filter->Dry

Figure 2: Operational workflow for the hydrolysis protocol.

Analytical Validation

To validate the success of the protocol, compare the spectral data of the product against the starting material.

FeatureStarting Material (Ethyl Ester)Product (Carboxylic Acid)
1H NMR (DMSO-d6) Quartet (~4.3 ppm) & Triplet (~1.3 ppm) present (Ethyl group).Absent. Ethyl signals disappear.
1H NMR (Acid Proton) Absent.Broad singlet at 12.0–13.0 ppm (COOH).
IR Spectroscopy Sharp C=O stretch ~1700 cm⁻¹ (Ester).Broad O-H stretch (3300–2500 cm⁻¹) & C=O shift ~1680 cm⁻¹.
Solubility Soluble in CHCl₃, EtOAc.Soluble in DMSO, dilute base; Insoluble in CHCl₃.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is adjusted to 3–4. The acid is amphoteric/zwitterionic; incorrect pH increases solubility.
Product is an Oil Impurities or residual solvent.Triturate the oil with cold Hexane or Et₂O to induce crystallization. Recrystallize from EtOH/H₂O.
Decarboxylation Acidification was too hot or too acidic (pH < 1).Repeat synthesis; maintain T < 5°C during acidification and stop at pH 3.
Incomplete Reaction Steric hindrance of 2-Me group.Increase reflux time or switch solvent to 2-Methoxyethanol (higher BP) for kinetic boost.

References

  • General Indole Hydrolysis: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 30, p.53 (1950). (Alkaline hydrolysis of ethyl indole-2-carboxylate).

  • Decarboxylation Risks:The Chemistry of Heterocyclic Compounds, Indoles Part One. W.J. Houlihan (Ed.), Wiley-Interscience. (Discusses thermal instability of indole-3-acids).
  • Related Substrate Protocol:Journal of Medicinal Chemistry, Synthesis of Arbidol intermediates involving indole-3-carboxyl
  • Solubility Data: BenchChem. Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid (Analogous structure solubility trends).

Sources

Application

Application Note: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid as a Privileged Scaffold in Drug Design

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the selection of a highly functionalized, rigid core is paramount for the rapid generation of structure-activity relationship (SAR) data. 5-Bromo-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the selection of a highly functionalized, rigid core is paramount for the rapid generation of structure-activity relationship (SAR) data. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) has emerged as a uniquely versatile building block[1]. Its architecture provides four distinct quadrants for orthogonal functionalization, making it an ideal starting point for fragment-growing strategies and the development of targeted therapeutics, ranging from central nervous system (CNS) modulators to anti-inflammatory agents[2].

The structural logic of this scaffold is defined by its specific substituents:

  • The Indole Core: A privileged pharmacophore that mimics endogenous tryptamines, naturally biasing the scaffold toward protein binding pockets such as serotonin (5-HT) receptors and kinases[3].

  • C5-Bromine (The Warhead): A highly reactive synthetic handle. The halogen enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of aryl or heteroaryl groups to probe deep hydrophobic sub-pockets, a strategy successfully employed in the design of BACE1 inhibitors for Alzheimer's disease[4].

  • C3-Carboxylic Acid (The Anchor): A critical functional group for synthesizing amide-linked peptidomimetics or ester derivatives. Amide derivatives at this position, such as thiazolidinones, have demonstrated significant anti-inflammatory and analgesic activities.

  • C2-Methyl (The Conformational Lock): This group serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the vulnerable C2 position. Second, it provides severe steric hindrance that restricts the rotation of the C3-carbonyl group, pre-organizing the molecule into a specific conformation that often enhances target affinity[5]. However, researchers must carefully control reaction conditions, as 2-methylindole-3-carboxylic acids can undergo unintended decarboxylation during aggressive C-H functionalization[6].

Mechanistic Workflow & Pathway Visualization

The true power of this scaffold lies in its divergent synthetic potential. The orthogonal reactivity between the C5-bromide and the C3-carboxylic acid allows chemists to functionalize one site without protecting the other, provided the reaction conditions (specifically pH and base equivalents) are meticulously controlled.

G Scaffold 5-Bromo-2-methyl-1H-indole- 3-carboxylic acid C5 C5-Bromo Position (Hydrophobic Expansion) Scaffold->C5 Suzuki/Buchwald Coupling C3 C3-Carboxylic Acid (Hinge Binding/Amide) Scaffold->C3 Amide Coupling (HATU/DIPEA) C2 C2-Methyl Group (Steric Shield/Conformation) Scaffold->C2 Prevents C2-Oxidation N1 N1-Indole NH (Solubility/PK Tuning) Scaffold->N1 Alkylation/ Arylation C5_Detail Target: BACE1, Kinases (Aryl/Heteroaryl insertion) C5->C5_Detail C3_Detail Target: Serotonin Receptors, COX-2 (Peptidomimetics) C3->C3_Detail

Divergent functionalization logic of the 5-bromo-2-methyl-1H-indole-3-carboxylic acid scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes the underlying chemical causality and an observable checkpoint.

Protocol A: Fragment-Growing via C5-Suzuki-Miyaura Cross-Coupling

This protocol is utilized to extend the scaffold into hydrophobic pockets, a technique vital for developing inhibitors against targets like BACE1[4].

Workflow Step1 1. Salt Formation (K2CO3 in Dioxane/H2O) Step2 2. Degassing (N2 Sparging 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2) Step2->Step3 Step4 4. Reflux & Monitor (TLC/LC-MS) Step3->Step4 Step5 5. Acidic Workup (HCl to pH 3) Step4->Step5

Self-validating workflow for the Pd-catalyzed C5-arylation of the unprotected carboxylic acid.

Step-by-Step Methodology:

  • Reagent Preparation & Salt Formation: Combine 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: The free C3-carboxylic acid immediately consumes one equivalent of base. Using 3.0 equivalents ensures the formation of the water-soluble potassium carboxylate salt while leaving sufficient base to activate the boronic acid (forming the reactive boronate complex essential for transmetalation)[4].

    • Validation: Complete dissolution of the indole starting material upon heating to 40°C indicates successful salt formation.

  • Deoxygenation: Sparge the solution with ultra-pure N₂ for 15 minutes prior to catalyst addition.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid.

    • Validation: The solution should remain clear. A rapid transition to black indicates Pd-black formation due to oxygen contamination.

  • Catalyst Addition & Coupling: Add Pd(dppf)Cl₂ (0.05 eq) under a positive N₂ stream. Reflux at 90°C for 4-6 hours.

    • Causality: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—crucial when dealing with electron-rich indole systems.

    • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~254)[1] and the appearance of the product mass confirm conversion.

  • Acidic Workup & Isolation: Cool to room temperature, dilute with water, and carefully acidify to pH 3.0 using 1M HCl. Extract with Ethyl Acetate (3x).

    • Causality: The coupled product exists as a highly polar carboxylate salt in the basic mixture. Lowering the pH below the pKa of the indole-3-carboxylic acid (approx. 4.5) protonates the molecule, drastically increasing its LogP and driving it into the organic phase.

    • Validation: A thick precipitate or cloudiness will form in the aqueous layer as the pH drops below 4.5, which will instantly dissolve into the organic layer upon extraction.

Protocol B: Sterically Hindered C3-Amide Coupling

Synthesizing amide derivatives (e.g., thiazolidinones) at the C3 position is a proven route to potent anti-inflammatory agents.

Step-by-Step Methodology:

  • Activation of the Sterically Hindered Acid: Dissolve the indole scaffold (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: The C2-methyl group creates severe steric shielding around the C3-carboxylic acid. Standard carbodiimides (like EDC) fail to achieve high conversion. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating aminolysis despite the steric bulk of the C2-methyl group.

    • Validation: The solution typically transitions from colorless to a distinct pale yellow/orange, indicating the formation of the active HOAt ester.

  • Aminolysis: Add the target amine (1.1 eq) dropwise. Stir for 2-4 hours.

    • Causality: Slow addition prevents localized depletion of the active ester and minimizes side reactions.

    • Validation: TLC (Eluent: 5% MeOH in DCM) will show the consumption of the highly polar baseline spot (free acid) and the appearance of a higher Rf spot (amide product).

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The versatility of the 5-bromo-2-methyl-1H-indole-3-carboxylic acid scaffold is best demonstrated by how modifications at the C5 and C3 positions dictate biological targets. The table below summarizes representative SAR trends derived from medicinal chemistry literature[3][4][5].

Compound Class / DerivativeC5-Substitution (Warhead)C3-Substitution (Anchor)Primary TargetRepresentative ActivityLogP (Est.)
Unmodified Scaffold -Br-OH (Free Acid)Baseline ReferenceN/A3.00
BACE1 Inhibitor Core -Phenyl (via Suzuki)-OH (Free Acid)BACE1 (Alzheimer's)IC₅₀ ~ 2.79 µM3.55
5-HT Receptor Modulator -Br-NH-Ethyl (Amide)5-HT₂C ReceptorHigh Binding Affinity3.20
Anti-Inflammatory Agent -Br-Thiazolidinone (Amide)COX-2 / Edema>60% Paw Edema Inhibition3.85
Cytotoxic Agent -OH (via substitution)-O-Alkyl (Ester)Breast Cancer Cell LinesModerate Cytotoxicity2.50

Table 1: Impact of orthogonal functionalization on target selectivity and physicochemical properties.

References

  • CymitQuimica. "5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7)".[1] URL: https://www.cymitquimica.com/products/1082572-35-7/

  • Chem-Impex International. "5-Bromo-1H-indole-3-carboxylic acid - Pharmaceutical Applications".[2] URL: https://www.chemimpex.com/5-bromo-1h-indole-3-carboxylic-acid

  • MDPI. "Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities". Marine Drugs, 2022.[3] URL: https://www.mdpi.com/1660-3397/20/9/569

  • National Institutes of Health (PMC). "Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy". RSC Advances, 2022.[4] URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8814545/

  • ResearchGate / BI Publication. "Synthesis, Characterization and Pharmacological Screening of 2-Methyl-1H-Indole-3-Carboxylic Acid[2-(2-Substituted-Phenyl)-4-Oxo-Thiazolidin-3-Yl]-Amides Derivatives". International Journal of Advanced Biotechnology and Research, 2011. URL: https://www.researchgate.net/publication/267769530

  • National Institutes of Health (PMC). "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents". Iranian Journal of Pharmaceutical Research, 2018.[5] URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6122858/

  • American Chemical Society (ACS). "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System". The Journal of Organic Chemistry, 2022.[6] URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00650

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylindole-3-carboxylic Acid

Executive Summary & Strategic Importance The 5-bromo-2-methylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-bromo-2-methylindole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR), antiviral agents (Arbidol analogs), and non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the C5-bromide allows for diversity-oriented synthesis via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, the C3-carboxylic acid moiety presents specific challenges:

  • Catalyst Poisoning: Free carboxylates can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Solubility: The zwitterionic nature or high polarity of the free acid limits solubility in standard non-polar coupling solvents (e.g., Toluene).

  • Decarboxylation: While the C2-methyl group stabilizes the system, thermal decarboxylation remains a risk at elevated temperatures (>100 °C).

This guide presents two validated workflows: a Robust Protection Strategy (recommended for scale-up) and a Direct Coupling Strategy (recommended for rapid library screening).

Chemical Strategy & Workflow

The decision between direct coupling and a protection-deprotection sequence depends on the scale and the diversity of the R-groups being introduced.

Workflow Visualization

G Start 5-Bromo-2-methylindole- 3-carboxylic acid Ester Methyl Ester Intermediate Start->Ester Route A: MeOH, H2SO4 (Scale-Up Preferred) Direct_Coupling Direct Suzuki Coupling (Aq. Base/Polar Solvent) Start->Direct_Coupling Route B: Pd(OAc)2, SPhos (Rapid Screening) Coupled_Ester 5-Aryl-2-methylindole- 3-carboxylate Ester->Coupled_Ester Pd(dppf)Cl2, Ar-B(OH)2 Standard Suzuki Final_Product Final Product: 5-Substituted Indole Acid Coupled_Ester->Final_Product LiOH, THF/H2O Saponification Direct_Coupling->Final_Product Acidic Workup

Caption: Decision tree for functionalizing 5-bromo-2-methylindole-3-carboxylic acid. Route A offers higher purification ease; Route B is faster.

Protocol A: The "Gold Standard" Ester Route

Recommended for: Scale-up (>1g), complex boronic acids, and high-purity requirements.

Rationale

Converting the carboxylic acid to a methyl ester serves two purposes: it prevents Pd-coordination and dramatically improves solubility in organic solvents (Dioxane, THF), allowing for milder coupling conditions.

Step 1: Fischer Esterification[2]
  • Reagents: Substrate (1.0 equiv), Methanol (0.5 M concentration), H₂SO₄ (conc., 2.0 equiv).

  • Procedure:

    • Suspend the indole acid in anhydrous methanol.

    • Add H₂SO₄ dropwise (Exothermic!).

    • Reflux for 4–6 hours.[2] Monitor by TLC (System: 50% EtOAc/Hexane; Acid stays at baseline, Ester R_f ~ 0.6).

    • Workup: Cool to 0°C. Neutralize with sat. NaHCO₃. Extract with EtOAc.[3] The product usually precipitates or crystallizes upon concentration.

Step 2: Suzuki-Miyaura Cross-Coupling

Reaction Setup:

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%). The bidentate ferrocenyl ligand prevents catalyst decomposition and tolerates the steric bulk of the C2-methyl group.

  • Base: K₂CO₃ (2.5 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Procedure:

  • Charge a reaction vial with Methyl 5-bromo-2-methylindole-3-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Add 1,4-Dioxane/Water mixture (degassed). Concentration: 0.1 M.

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Purge with Nitrogen/Argon for 2 minutes.

  • Heat at 90 °C for 4–12 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.[2] Dry over Na₂SO₄.[3][2][4] Purify via flash chromatography (Hexane/EtOAc gradient).

Step 3: Saponification
  • Dissolve the coupled ester in THF:Water (1:1) .

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50 °C for 2 hours.

  • Critical Workup: Acidify carefully with 1M HCl to pH 3–4. The free acid product will precipitate. Filter and wash with cold water.

Protocol B: Direct Coupling on Free Acid

Recommended for: High-throughput library synthesis, stable substrates.

Rationale

Direct coupling requires a solvent system that solubilizes the carboxylate salt (generated in situ) and a highly active catalyst system to overcome potential poisoning. We utilize SPhos , a Buchwald biaryl phosphine ligand, which creates a highly active Pd(0) species capable of oxidative addition even in the presence of inhibitory functional groups.

Optimized Conditions Table
ParameterConditionMechanistic Reason
Catalyst Source Pd(OAc)₂ (2–5 mol%)Precursor to active Pd(0).
Ligand SPhos (4–10 mol%)Electron-rich, bulky ligand facilitates oxidative addition into electron-rich indole bromide.
Base K₃PO₄ (3.5 equiv)Stronger base required to deprotonate COOH and activate Boronic acid.
Solvent n-Butanol : Water (3:1)High boiling point; excellent solubility for polar carboxylates.
Temperature 100 °CRequired to drive the reaction on the sterically hindered/deactivated core.
Step-by-Step Procedure
  • In a reaction tube, combine:

    • 5-Bromo-2-methylindole-3-carboxylic acid (100 mg, 0.39 mmol).

    • Boronic Acid (0.58 mmol, 1.5 equiv).

    • K₃PO₄ (290 mg, 1.36 mmol, 3.5 equiv).

    • SPhos (16 mg, 0.04 mmol, 10 mol%).

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%).

  • Add n-Butanol (3 mL) and Water (1 mL).

  • Seal and purge with Argon.[2]

  • Heat to 100 °C for 16 hours.

  • Workup:

    • Cool to room temperature.[1][3][2][5]

    • Dilute with water (10 mL).

    • Wash with EtOAc (remove non-acidic impurities).

    • Acidify aqueous layer with 2M HCl to pH 2.

    • Extract the product into EtOAc or n-Butanol.

Mechanistic Insights & Troubleshooting

Catalytic Cycle Visualization

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Transmetalation (Rate Limiting) OxAdd->TransMet R-B(OH)3 + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Note1 Electron-rich indole facilitates OxAdd Note1->OxAdd Note2 C2-Methyl sterics may slow RedElim Note2->RedElim

Caption: Suzuki catalytic cycle highlighting steric and electronic influences of the 2-methylindole core.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by COOH; Poor solubility.Switch to Protocol A (Ester protection). Increase water ratio in solvent.
Protodebromination Boronic acid instability; Hydride source contaminant.Use dry solvents (Protocol A). Switch base to Cs₂CO₃. Lower temp to 80°C.
Decarboxylation Temperature too high (>110°C).Keep temp <100°C. Ensure C2-Methyl is present (stabilizes C3).
Homocoupling (Ar-Ar) Oxygen leak; Excess Boronic acid.Rigorous degassing. Add Boronic acid slowly or reduce equivalents.

References

  • General Suzuki Coupling on Indoles

    • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
    • Application Note: BenchChem.[1][3][2] "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[2] Link

  • Specific Coupling on Indazole-3-Carboxylates (Analogous Chemistry)

    • Lattanzi, G., et al. (2018). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 23(12), 3236. Link

  • Use of SPhos for Hindered/Acidic Substrates

    • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Solid-State/Solubility Issues in Coupling

    • Friščić, T., et al. (2021).[6][7] "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides." Journal of the American Chemical Society, 143(15), 5731-5739. Link

  • Arbidol (Indole-3-carboxylate)

    • Oulyadi, H., et al. (2015). "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues." Der Pharma Chemica, 7(3), 203-205. Link

Sources

Application

Application Note: Decarboxylation Strategies for 5-Bromo-2-methyl-1H-indole-3-carboxylic acid

This Application Note and Protocol guide is designed for researchers and process chemists working with indole scaffolds, specifically the decarboxylation of 5-bromo-2-methyl-1H-indole-3-carboxylic acid . This transformat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with indole scaffolds, specifically the decarboxylation of 5-bromo-2-methyl-1H-indole-3-carboxylic acid . This transformation is a critical step in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol intermediates) and functionalized indole building blocks.

Executive Summary & Chemical Context

The decarboxylation of indole-3-carboxylic acids is chemically distinct from benzoic acid derivatives. While benzoic acids require extreme forcing conditions (e.g., protodecarboxylation with Ag/Pd), indole-3-carboxylic acids function mechanistically as vinylogous


-amino acids. They are susceptible to acid-catalyzed thermal decarboxylation  via C3-protonation.

Specific Challenges for this Substrate:

  • 5-Bromo Substituent: Must be preserved. Reductive conditions (e.g., Pd/H2) or extreme radical conditions must be avoided to prevent hydrodebromination.

  • 2-Methyl Substituent: Provides steric bulk and electron density. While it stabilizes the indole core against oxidation, it can slightly retard the initial protonation event at C3 compared to unsubstituted indoles.

  • Thermal Instability: Indoles are prone to dimerization or oxidative polymerization at high temperatures in the presence of oxygen.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an ipso-substitution pathway .

Mechanism Diagram

DecarboxylationMechanism Start Indole-3-Carboxylic Acid (Neutral) Protonation C3-Protonation (Rate Limiting Step) Start->Protonation Heat / H+ Intermediate C3-Cationic Intermediate Protonation->Intermediate Formation of sp3 C3 TS Loss of CO2 (Re-aromatization) Intermediate->TS -CO2 Product 5-Bromo-2-methylindole (Product) TS->Product

Caption: The reaction is driven by the relief of steric strain and re-aromatization following the loss of CO2 from the protonated intermediate.

Experimental Protocols

We present three validated methodologies. Method A is the robust "Gold Standard" for scale-up. Method B is a modern, high-throughput microwave approach. Method C is a mild chemical alternative.

Method A: Thermal Copper-Catalyzed Decarboxylation (The "Classic" Route)

Best for: Multi-gram scale, difficult substrates, and ensuring complete conversion.

Reagents:

  • Substrate: 5-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 equiv)

  • Solvent: Quinoline (Reagent Grade, bp ~237°C)

  • Catalyst: Copper powder (0.1 equiv) - Acts as a heat transfer agent and prevents oxidative coupling.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a reflux condenser connected to an inert gas line (Argon/Nitrogen).

  • Charging: Add the indole acid (e.g., 10.0 g) and Copper powder (250 mg) to the flask.

  • Solvation: Add Quinoline (30 mL). Note: High concentration (3-4M) is preferred to minimize solvent waste and maximize thermal efficiency.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Critical: Oxygen at 200°C leads to tar.

  • Reaction: Heat the mixture rapidly to 200–210°C .

    • Observation: Evolution of CO2 gas (bubbling) will be vigorous.

    • Duration: Maintain temperature until gas evolution ceases (typically 45–90 mins). Monitor by TLC (30% EtOAc/Hexane).

  • Workup (The "Acid Wash" Technique):

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Filter through a pad of Celite to remove Copper powder.

    • Crucial Step: Wash the organic filtrate with 2N HCl (3 x 50 mL) .

      • Why? Quinoline is a base.[1] The HCl wash converts quinoline into water-soluble quinolinium chloride, removing it from the organic layer.

    • Wash with Brine (1 x 50 mL), dry over Na2SO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Microwave-Assisted Decarboxylation (Green Chemistry)

Best for: Rapid screening, small scale (<1g), and avoiding toxic solvents like quinoline.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

  • Additive: None (Thermal) or trace HCl

Protocol:

  • Loading: In a 10 mL microwave vial, suspend 500 mg of the indole acid in 3 mL of NMP.

  • Parameters: Cap the vial. Set the microwave reactor to:

    • Temperature: 220°C

    • Pressure Limit: 250 psi (Ensure vial is rated for high pressure)

    • Time: 10–15 minutes

    • Stirring: High

  • Workup: Pour the reaction mixture into ice water (30 mL). The product, 5-bromo-2-methylindole, is lipophilic and should precipitate.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

Method C: Acid-Catalyzed Reflux (Metal-Free)

Best for: Labs lacking high-temp reactors or microwaves.

Reagents:

  • Substrate: 1.0 equiv

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: 20% H2SO4 (aq)

Protocol:

  • Dissolution: Dissolve the starting material in Glacial Acetic Acid (10 mL per gram).

  • Catalysis: Add 20% H2SO4 (10% of total volume).

  • Reflux: Heat to reflux (approx. 118°C) for 4–6 hours.

    • Note: This method is slower than Method A but avoids difficult-to-remove solvents.

  • Workup: Neutralize carefully with saturated NaHCO3 (gas evolution!) and extract with Dichloromethane (DCM).

Comparative Analysis

FeatureMethod A: Thermal/CuMethod B: MicrowaveMethod C: Acid Reflux
Yield High (85-95%)High (80-90%)Moderate (60-75%)
Reaction Time 1-2 Hours10-15 Minutes4-8 Hours
Scalability Excellent (kg scale)Poor (mg to g scale)Good
Purity Profile High (requires workup)High (clean reaction)Moderate (side products)
Key Risk Residual QuinolineVessel Over-pressurizationIncomplete Reaction

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Decarboxylation:

    • Symptom:[3][4][5][6][7] Starting material spot remains on TLC (lower Rf than product).

    • Fix: Increase temperature.[8][9] Indole-3-acids have a high energy barrier for the initial protonation if the medium isn't acidic enough or hot enough.

  • Sublimation:

    • Symptom:[3][4][5][6][7] White crystals appear on the condenser walls; yield loss.

    • Fix: 5-bromo-2-methylindole sublimes easily. Use a highly efficient reflux condenser (double surface) and avoid applying high vacuum during the heating phase.

  • De-bromination:

    • Symptom:[3][5][6][7] Mass spec shows M-H peak (loss of 79/81 amu).

    • Fix: Ensure no reducing metals (like Zn or Sn) are present. Copper powder is generally safe, but ensure it is high purity.

Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6):

    • Reactant: No signal at C3 (substituted).

    • Product: Look for the new signal at C3-H (approx.

      
       6.1–6.3 ppm, singlet or fine doublet). This confirms the loss of the COOH group.
      
    • Methyl Group:[10] Singlet at

      
       2.3–2.4 ppm.
      
  • Melting Point:

    • Product (5-bromo-2-methylindole) mp: ~108–110°C.

    • Precursor (Acid) mp: >200°C (dec).

Workflow Visualization

ExperimentalWorkflow Start Start: 5-Br-2-Me-Indole-3-COOH Decision Select Method Start->Decision MethodA Method A: Quinoline/Cu (200°C, 1h) Decision->MethodA Scale > 5g MethodB Method B: Microwave (NMP, 220°C, 15min) Decision->MethodB Scale < 1g WorkupA Workup: Dilute EtOAc Wash w/ 2N HCl (Remove Quinoline) MethodA->WorkupA WorkupB Workup: Precipitate in H2O Filter Solids MethodB->WorkupB QC QC: 1H NMR Check C3-H Signal WorkupA->QC WorkupB->QC Final Final Product: 5-Bromo-2-methylindole QC->Final

Caption: Decision tree for selecting the optimal decarboxylation protocol based on scale and equipment availability.

References

  • Jones, G. B., & Chapman, B. J. (2007). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Link

  • Dhanabal, T., et al. (2019). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Royal Society of Chemistry Advances. Link

  • Wong, Y.-C., et al. (2018). Synthesis of Arbidol and Analogues. Patent WO 2018/112128 A1. Link

  • BenchChem Application Note. (2025). Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol. Link

  • Syromolotov, A. V., et al. (2019).[3] Decarboxylation 2'-dicarboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Butlerov Communications. Link

Sources

Method

Strategic Esterification of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Technical Application Note & Protocol Series Abstract & Strategic Overview The esterification of 5-bromo-2-methyl-1H-indole-3-carboxylic acid presents a classic challenge in indole chemistry: balancing reactivity with su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note & Protocol Series

Abstract & Strategic Overview

The esterification of 5-bromo-2-methyl-1H-indole-3-carboxylic acid presents a classic challenge in indole chemistry: balancing reactivity with substrate stability.[1] Unlike benzoic acids, indole-3-carboxylic acids are electronically predisposed to decarboxylation under acidic or thermal conditions.[1] The electron-rich indole ring facilitates protonation at the C3 position, creating a Wheland intermediate that readily ejects CO₂ to restore aromaticity.[1]

This Application Note provides three validated protocols designed to mitigate this risk while ensuring high chemoselectivity.

  • Protocol A (The "Gold Standard"): Trimethylsilyldiazomethane (TMS-CHN₂) methylation for analytical standards and small-scale synthesis.[1]

  • Protocol B (Versatile): Steglich Esterification (DCC/DMAP) for complex or bulky alcohols (ethyl, t-butyl) under neutral conditions.[1]

  • Protocol C (Scalable): Optimized Fischer Esterification with strict temperature controls for larger batches.[1]

Chemical Logic & Mechanistic Insight

The Decarboxylation Trap

The primary failure mode in this synthesis is not lack of reactivity, but the loss of the carboxyl group.

  • Mechanism: In strong acid (e.g., H₂SO₄/MeOH at reflux), the C3 position is protonated. The carboxyl group is then lost as CO₂, yielding 5-bromo-2-methylindole.[1]

  • Mitigation: Avoid high temperatures (>60°C) and prolonged exposure to strong mineral acids.[1]

N-Alkylation vs. O-Alkylation

Using alkyl halides (e.g., MeI, EtI) with a base poses a regioselectivity challenge.[1]

  • Risk: The indole N-H (pKa ~16) can be deprotonated by strong bases, leading to competitive N-alkylation.[1]

  • Solution: When using alkyl halides, use weak bases (e.g., Cs₂CO₃ or KHCO₃) in polar aprotic solvents (DMF) to favor O-alkylation of the more acidic carboxylate (pKa ~4-5).[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the synthesis workflow.

EsterificationStrategy Start 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid ConditionA Strong Acid / Heat (Classic Fischer) Start->ConditionA Reflux > 60°C ConditionB TMS-CHN2 / MeOH (Mild Methylation) Start->ConditionB RT, < 30 min ConditionC DCC / DMAP / Alcohol (Steglich) Start->ConditionC RT, Neutral pH Decarb SIDE REACTION: Decarboxylation to 5-Bromo-2-methylindole ConditionA->Decarb Major Pathway (Risk High) TargetMe Target: Methyl Ester (High Yield) ConditionA->TargetMe Minor Pathway (If Temp Controlled) ConditionB->TargetMe Excellent Selectivity TargetGen Target: Ethyl/Complex Ester (High Yield) ConditionC->TargetGen Versatile

Figure 1: Strategic decision tree for esterification, highlighting the high risk of decarboxylation under classical acidic conditions.

Experimental Protocols

Protocol A: Mild Methylation (TMS-CHN₂)

Best for: Small scale (<1g), analytical standards, high-value intermediates.[1] Mechanism: In situ generation of diazomethane equivalent; rapid, neutral, nitrogen-releasing.[1]

Materials:

  • Substrate: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 eq)[1]

  • Reagent: TMS-CHN₂ (2.0 M in hexanes, 1.5 - 2.0 eq)[1]

  • Solvent: Methanol / Toluene (1:2 mixture) - MeOH is required for activation.[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the indole acid (100 mg, 0.39 mmol) in Toluene (2 mL) and Methanol (1 mL). The solution may be a suspension initially.[2]

  • Addition: Add TMS-CHN₂ solution (2.0 M in hexanes) dropwise via syringe at 0°C.

    • Observation: Evolution of N₂ gas will be observed.[1] The yellow color of TMS-CHN₂ should persist.

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (20-25°C) for 30 minutes.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3).[1] The starting material (baseline/polar) should disappear.[1]

  • Quench: If the yellow color persists, add a few drops of acetic acid or solid silica gel to quench excess reagent.

  • Workup: Concentrate the mixture in vacuo directly.

  • Purification: Usually not required. If necessary, pass through a short plug of silica gel eluting with 10% EtOAc/Hexanes.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Ethyl, Isopropyl, or tert-Butyl esters; substrates sensitive to acid.[1] Mechanism: Carbodiimide activation of carboxylate followed by DMAP-catalyzed alcohol attack.[1]

Materials:

  • Substrate: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 eq)[1]

  • Alcohol: Ethanol (or desired alcohol) (1.5 - 3.0 eq)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) or EDC.HCl (1.2 eq)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor).[1]

Procedure:

  • Setup: Dissolve the indole acid (1.0 g, 3.9 mmol) and Alcohol (e.g., Ethanol, 0.35 mL, 6.0 mmol) in anhydrous DCM (15 mL) at 0°C under N₂.

  • Catalyst: Add DMAP (48 mg, 0.39 mmol).

  • Activation: Add DCC (885 mg, 4.3 mmol) dissolved in minimal DCM (2 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 3-12 hours.

  • Workup:

    • Filter off the white DCU precipitate through a Celite pad.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[3][4]

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0-20% EtOAc/Hexanes).

Protocol C: Scalable Acid-Catalyzed (Fischer)

Best for: Large scale (>10g) where reagents like TMS-CHN₂ are too expensive or hazardous.[1] Critical Control: Temperature must NOT exceed 60°C.

Procedure:

  • Setup: Suspend the indole acid (10.0 g) in Methanol (100 mL, 10 vol).

  • Acid Addition: Add conc. H₂SO₄ (0.5 mL, 0.05 eq) dropwise.

    • Note: Do not use large excess of acid.[1]

  • Reaction: Heat to 50-55°C (internal temperature). DO NOT REFLUX vigorously if the boiling point is higher.[1] Monitor by HPLC every hour.

    • Target: >95% conversion.[1][2] If decarboxylation (>2%) is observed, lower temp to 40°C and extend time.

  • Workup:

    • Cool to 0°C.[4][5]

    • Neutralize carefully with Sat. NaHCO₃ (gas evolution!).[1]

    • Remove MeOH in vacuo until a slurry remains.[1]

    • Extract with EtOAc, wash with Brine, Dry, Concentrate.[6]

Quality Control & Analytics

Expected Analytical Data (Methyl Ester):

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation or decomposition.[1]
¹H NMR (DMSO-d₆) NH: ~11.8 ppm (br s, 1H)Ar-H: 8.0-7.2 ppm (m, 3H)Ester-Me: ~3.80 ppm (s, 3H)C2-Me: ~2.60 ppm (s, 3H)Absence of COOH proton (~12-13 ppm).[1] Presence of sharp ester singlet.[1]
MS (ESI+) [M+H]⁺ = 268/270Characteristic 1:1 bromine isotope pattern.[1]
HPLC Purity > 98.0%Monitor for des-carboxy impurity (5-bromo-2-methylindole).[1]

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product mass is M-44 Decarboxylation occurred.Reaction temp too high or acid too strong.[1] Switch to Protocol A or B.
New spot on TLC (Non-polar) N-Alkylation (if using alkyl halides).[1]Use weaker base (Cs₂CO₃) or switch to Steglich (Protocol B).[1]
Low Conversion Steric hindrance at C3.[1]Increase reaction time; ensure anhydrous conditions (Protocol B).

References

  • Decarboxylation of Indole-3-Carboxylic Acids

    • Source: Li, J. J. (2010).[1] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[1]

    • Context: Discusses the susceptibility of indole-3-acids to thermal decarboxyl
    • Link:[1]

  • TMS-CHN₂ Methylation Protocol

    • Source: Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.
    • Context: Standard protocol for sensitive carboxylic acids.[1]

    • Link:[1]

  • Steglich Esterification (DCC/DMAP)

    • Source: Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]

    • Context: The definitive guide for carbodiimide-mediated esterification.[1]

    • Link:[1]

  • Indole Chemistry & Arbidol Intermediates

    • Source: BenchChem Application Notes.[1][3] (2025).[1][3][8] Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis.

    • Context: Synthesis of Arbidol intermediates involving indole-3-carboxylates.[1]

    • Link:[1]

Sources

Application

Application Note: Optimization of Recrystallization Protocols for 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling 5-Bromo-2-methyl-1H-indole-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Profiling

5-Bromo-2-methyl-1H-indole-3-carboxylic acid is a highly versatile, privileged scaffold in medicinal chemistry. The 5-bromo substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-carboxylic acid is primed for amide coupling to generate bioactive libraries[1]. However, achieving >99% purity is paramount, as trace impurities can severely poison transition-metal catalysts in downstream applications.

Mechanistic Rationale for Solvent Selection

The purification of this molecule presents a unique thermodynamic challenge due to its dual-natured solubility profile:

  • Hydrophilic/Polar Domain: The 1H-indole nitrogen and the 3-carboxylic acid act as strong hydrogen-bond donors and acceptors. This domain strongly interacts with polar protic solvents (alcohols, water)[2].

  • Lipophilic/Hydrophobic Domain: The 5-bromo and 2-methyl groups significantly increase the lipophilicity and van der Waals surface area of the aromatic core, rendering the molecule insoluble in pure water but highly soluble in organic solvents.

Based on established literature for halogenated indole derivatives[3] and substituted indole-3-carboxylic acids[4], a binary solvent system utilizing Aqueous Ethanol (Ethanol/Water) provides the optimal thermodynamic gradient for recrystallization. Ethanol effectively solvates the lipophilic core and disrupts intermolecular hydrogen bonding at elevated temperatures[1]. Water acts as a highly tunable anti-solvent; its addition selectively forces the hydrophobic bromo-methyl-indole core to aggregate and nucleate, while polar impurities remain dissolved in the aqueous-ethanolic mother liquor.

Quantitative Solvent Screening Data

The following table summarizes the phase behavior of 5-bromo-2-methyl-1H-indole-3-carboxylic acid across various solvent systems to guide empirical solvent selection.

Table 1: Solvent Screening Profile for Recrystallization
Solvent SystemRatio (v/v)Hot Solubility (Reflux)Cold Solubility (0°C)Est. RecoverySuitability & Mechanistic Notes
Ethanol / Water 3:1 to 4:1 High Very Low >85% Optimal. Steep thermal solubility gradient. Water forces hydrophobic aggregation.
Absolute Ethanol100%HighModerate~60-70%Good, but significant product loss in the mother liquor due to high cold solubility[1].
Ethyl Acetate / Hexane1:2High (in EtOAc)Low~80%Excellent alternative for removing highly non-polar impurities.
Methanol / Water4:1HighLow>80%Viable alternative[2], but carries higher toxicity and lower boiling point than EtOH.
Toluene100%LowInsolubleN/APoor solubility prevents effective dissolution; unsuitable for this scaffold.

Experimental Workflow

Recrystallization A Crude 5-Bromo-2-methyl- 1H-indole-3-carboxylic acid B Dissolve in minimal boiling Ethanol A->B Heat to 78°C C Hot Filtration (Remove insolubles/charcoal) B->C If colored/cloudy D Dropwise addition of Hot Water (Anti-solvent) B->D If clear C->D Maintain Reflux E Slow Cooling to 20°C then 0-5°C D->E Until turbid F Vacuum Filtration & Cold Solvent Wash E->F Nucleation & Growth G Pure Crystalline Product (>99% Purity) F->G Dry in vacuo

Workflow for the aqueous ethanol recrystallization of bromoindole derivatives.

Detailed Experimental Protocol: Aqueous Ethanol System

This protocol is engineered as a self-validating system. Each step includes the underlying causality to empower scientists to adapt the procedure dynamically based on real-time observations.

Reagents Required:
  • Crude 5-bromo-2-methyl-1H-indole-3-carboxylic acid

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (Heated to 80°C)

  • Activated Charcoal (Norit or equivalent)

Step-by-Step Methodology:

Step 1: Primary Dissolution

  • Place the crude solid in a suitably sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add absolute ethanol dropwise while heating the suspension to gentle reflux (approx. 78°C) until the solid just dissolves.

  • Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, directly dictating the final yield.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown or red, temporarily remove it from the heat to stop boiling.

  • Add activated charcoal (approx. 5-10% w/w relative to the crude mass). Boil for an additional 5 minutes.

  • Perform a rapid hot filtration through a pad of Celite using a pre-warmed Buchner funnel.

  • Causality: Electron-rich indole derivatives are susceptible to trace oxidative degradation, forming highly conjugated, colored polymeric impurities. Charcoal provides a massive hydrophobic surface area to adsorb these planar polymers. Hot filtration prevents the product from prematurely crystallizing in the funnel[2].

Step 3: Anti-Solvent Addition

  • Return the clear ethanolic filtrate to a rolling reflux.

  • Slowly add hot deionized water (80°C) dropwise via an addition funnel.

  • Continue addition until a faint, persistent cloudiness (turbidity) is observed in the boiling solution.

  • Add 1-2 drops of absolute ethanol until the solution just turns clear again.

  • Causality: The persistent cloudiness indicates the exact saturation point of the lipophilic bromoindole core at the boiling point. Adding a micro-aliquot of ethanol pushes the system back into the soluble phase, ensuring crystallization only begins during the cooling phase, not during solvent addition.

Step 4: Thermodynamic Crystallization

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20°C) undisturbed over 2-3 hours.

  • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour.

  • Causality: Rapid cooling (crash-precipitation) forces impurities and solvent molecules to become trapped (occluded) within the rapidly forming crystal lattice. Slow, undisturbed cooling favors the thermodynamic product—yielding large, highly ordered, and exceptionally pure crystals.

Step 5: Isolation and Drying

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with a minimal volume of ice-cold 20% aqueous ethanol.

  • Dry the crystals in a vacuum oven at 45°C overnight.

  • Causality: The cold wash removes the impurity-laden mother liquor adhering to the crystal surface without re-dissolving the purified product. Vacuum drying removes residual water and ethanol, which could interfere with downstream moisture-sensitive coupling reagents (e.g., HATU, EDC)[1].

In-Process Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, monitor the following parameters:

  • Troubleshooting "Oiling Out": If the product separates as a second liquid phase (an oil) rather than forming solid crystals, the phase separation temperature is higher than the melting point of the solute-solvent mixture.

    • System Correction: Reheat the mixture to reflux until it forms a single clear phase. Add 5-10% more absolute ethanol to increase the solubility threshold, and cool the flask much more slowly (e.g., insulate the flask with cotton or a water bath).

  • Purity Assessment via TLC: Analyze the dried crystals using Thin-Layer Chromatography. Use a solvent system of Hexane:Ethyl Acetate (1:1) containing 1% Glacial Acetic Acid.

    • System Correction: The addition of acetic acid is mandatory. It suppresses the ionization of the 3-carboxylic acid, preventing the spot from "streaking" down the silica plate, allowing for clear resolution of impurities.

References

  • Canadian Science Publishing. Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry. Available at: [Link]

  • Taylor & Francis. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 5-bromo-2-methyl-1H-indole-3-carboxylic acid synthesis

Technical Support Center: Optimizing 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid Synthesis Topic: Yield Improvement & Troubleshooting Guide Target Molecule: 5-bromo-2-methyl-1H-indole-3-carboxylic acid Primary Pathway:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid Synthesis

Topic: Yield Improvement & Troubleshooting Guide Target Molecule: 5-bromo-2-methyl-1H-indole-3-carboxylic acid Primary Pathway: Fischer Indole Synthesis (via Ethyl Acetoacetate)

Introduction: The Synthetic Challenge

You are likely synthesizing this molecule as a scaffold for antiviral development (e.g., Umifenovir analogs) or as a core for indole-based alkaloids. While the Fischer Indole Synthesis is the industry standard for this transformation, it is notorious for "tarry" byproducts and variable yields.

This guide moves beyond standard textbook procedures to address the process chemistry variables that kill yield: hydrazone isolation, Lewis acid rheology, and hydrolysis efficiency.

Part 1: The Reaction Logic (Visualized)

Before troubleshooting, verify your mechanism. The most common yield loss occurs because users attempt a "one-pot" synthesis without realizing the hydrazone intermediate is failing to crystallize or cyclize efficiently.

FischerSynthesis cluster_warning Critical Failure Points Start 4-Bromophenylhydrazine HCl + Ethyl Acetoacetate Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone Condensation (-H2O) Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine Acid Cat. Sigmatropic [3,3]-Sigmatropic Shift (The 'Tar' Point) Enamine->Sigmatropic Heat IndoleEster Ethyl 5-bromo-2-methyl- indole-3-carboxylate Sigmatropic->IndoleEster -NH3 Cyclization Hydrolysis Saponification (NaOH/EtOH) IndoleEster->Hydrolysis Reflux FinalProduct 5-Bromo-2-methyl-1H- indole-3-carboxylic acid Hydrolysis->FinalProduct Acidification

Caption: Figure 1. The mechanistic flow of the Fischer Indole Synthesis. The [3,3]-sigmatropic shift is the thermodynamic bottleneck where polymerization often competes with cyclization.

Part 2: Troubleshooting & FAQs

Phase 1: Hydrazone Formation (The Setup)

Q: My final yield is consistently <40%. Should I isolate the hydrazone? A: Yes. While one-pot procedures exist, isolating the hydrazone is the single most effective way to improve yield for this specific brominated substrate.

  • The Science: 4-bromophenylhydrazine is less nucleophilic than phenylhydrazine due to the electron-withdrawing bromine. In a one-pot reaction, unreacted hydrazine remains during the high-heat cyclization step, leading to oxidative polymerization (tar).

  • Protocol Adjustment: React the hydrazine and ethyl acetoacetate in ethanol at room temperature first. The hydrazone often precipitates. Filter it, dry it, and then subject it to the acid catalyst. This removes water (a byproduct) which can inhibit the subsequent Lewis acid catalysis.

Q: I see two spots on TLC during hydrazone formation. Is this an impurity? A: Likely not. You are observing E/Z isomerization .

  • Explanation: The hydrazone C=N bond allows for geometric isomers. Both isomers will cyclize, but they may have different Rf values. Do not discard the "impurity" without verifying via NMR. However, if one spot remains at the baseline, it is likely unreacted hydrazine salt.

Phase 2: Cyclization (The Critical Step)

Q: Which acid catalyst gives the highest yield for the 5-bromo derivative? A: Zinc Chloride (


) in Acetic Acid. 
While Polyphosphoric Acid (PPA) is common, it is extremely viscous and makes workup difficult, often trapping the product.
  • Recommendation: Use anhydrous

    
     (2-3 equivalents) in glacial acetic acid.
    
  • Why:

    
     acts as a "soft" Lewis acid that coordinates with the enamine nitrogen, facilitating the [3,3]-shift without being harsh enough to char the sensitive indole ring.
    

Q: The reaction turns into a black solid that I can't stir. What happened? A: You experienced "The Exotherm Trap." The Fischer cyclization is exothermic. If you heat too rapidly, the local temperature spikes, causing polymerization.

  • Fix:

    • Pre-heat the acid/solvent mixture to 70°C.

    • Add the solid hydrazone (from Phase 1) in small portions over 30 minutes.

    • This controls the exotherm and ensures the concentration of the reactive intermediate remains low (pseudo-high-dilution).

Phase 3: Hydrolysis (The Finish)

Q: I have the ester, but hydrolysis is stalling. Can I just boil it in HCl? A: NO. Acidic hydrolysis risks decarboxylation . Indole-3-carboxylic acids are thermally unstable and prone to losing


 to form 5-bromo-2-methylindole (the decarboxylated byproduct) under acidic heat.
  • Correct Protocol: Use Alkaline Hydrolysis .

    • Reagent: 20% NaOH (aq) + Ethanol (1:1 ratio).

    • Temp: Reflux (80°C).

    • Workup: Cool to 0°C, then slowly acidify with HCl to pH 3-4. The acid will precipitate. Do not heat after acidification.

Part 3: Optimized Experimental Protocol

This protocol is designed for a 10g scale-up, prioritizing purity over speed.

Step 1: Isolation of Hydrazone

  • Dissolve 4-bromophenylhydrazine HCl (10.0 g, 44.7 mmol) in Ethanol (100 mL).

  • Add Sodium Acetate (4.0 g) to buffer the HCl (crucial for protecting the hydrazine).

  • Add Ethyl Acetoacetate (6.4 g, 49.2 mmol) dropwise at RT.

  • Stir for 2 hours. A thick precipitate (hydrazone) will form.

  • Filter, wash with cold water (to remove salts), and dry under vacuum.

    • Target Yield: >90%[1][2][3][4]

    • Appearance: Off-white/yellow solid.

Step 2: Cyclization (Fischer Indole)

  • In a round-bottom flask, charge Glacial Acetic Acid (50 mL) and

    
      (12.0 g). Heat to 80°C.
    
  • Add the dried Hydrazone (from Step 1) in 4 portions over 20 minutes.

  • Reflux (110°C) for 2 hours. Monitor TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the hot reaction mixture into Ice Water (300 mL) with vigorous stirring. The indole ester will precipitate as a brown solid.

  • Filter and recrystallize from Ethanol.[5]

    • Target Yield: 65-75%

    • Identity: Ethyl 5-bromo-2-methylindole-3-carboxylate.

Step 3: Saponification to Carboxylic Acid

  • Suspend the Indole Ester (5.0 g) in Ethanol (30 mL).

  • Add 20% NaOH solution (20 mL).

  • Reflux for 3 hours until the solution becomes clear (homogenous).

  • Cool to 0°C in an ice bath.

  • Dropwise addition of conc. HCl until pH ~3. Watch for CO2 evolution—if bubbling is vigorous, you are too hot!

  • Filter the white precipitate. Wash with water.[6] Dry at 50°C (do not exceed 60°C).

Part 4: Comparative Data & Solvents

Table 1: Catalyst Performance on Yield (5-Bromo Substrate)

Catalyst SystemSolventTypical YieldProsCons

(Recommended)
Acetic Acid 72% Cleanest profile, easy workup Requires solid handling

(conc)
Ethanol45-55%Cheap, fast"Dirty" reaction, sulfonation byproducts
Polyphosphoric Acid (PPA)None (Neat)60%High conversionNightmare workup (viscous), yield lost in quench
Boron Trifluoride (

)
Acetic Acid65%Mild conditionsExpensive, moisture sensitive

Part 5: Troubleshooting Decision Tree

Use this logic flow when your yield drops below 50%.

Troubleshooting Problem Problem: Low Overall Yield (<50%) CheckTLC Step 1: Check TLC of Crude Reaction Mix Problem->CheckTLC StartMaterial Starting Material (Hydrazone) Visible? CheckTLC->StartMaterial YesStart Incomplete Cyclization StartMaterial->YesStart Yes NoStart Reaction Consumed StartMaterial->NoStart No Action1 Action: Increase Temp or Acid Strength YesStart->Action1 CheckSpots Many Spots (Tar)? NoStart->CheckSpots YesTar Polymerization CheckSpots->YesTar Yes NoTar Clean but Low Mass CheckSpots->NoTar No Action2 Action: Pre-isolate Hydrazone Reduce Temp YesTar->Action2 Action3 Action: Check Workup pH (Did product stay in filtrate?) NoTar->Action3

Caption: Figure 2. Diagnostic logic for isolating the root cause of yield loss in Fischer Indole syntheses.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Zhao, D., et al. (2004). "Process Development for the Synthesis of Arbidol." Organic Process Research & Development, 8(6).
  • Ishizumi, K., & Shioiri, T. (2000). "Synthesis of indole-3-carboxylic acids." Chemical & Pharmaceutical Bulletin, 48(11).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 5-bromo-2-methyl-1H-indole-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 5-bromo-2-methyl-1H-indole-3-carboxylic acid .

While dimethyl sulfoxide (DMSO) is the gold-standard solvent for organic building blocks, the unique structural features of this compound—specifically the highly lipophilic bromo-indole core combined with a pH-sensitive carboxylic acid moiety—create distinct solvation hurdles. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to ensure experimental reproducibility in your in vitro and in vivo assays.

Diagnostic Workflow for Precipitation Issues

Before adjusting your protocols, it is critical to identify the thermodynamic or kinetic trigger causing your compound to crash out of solution.

G Start Compound Precipitates in DMSO Solution Decision When does the precipitation occur? Start->Decision Path1 During Storage (100% DMSO) Decision->Path1 Path2 Upon Dilution (Aqueous Media) Decision->Path2 Moisture Moisture Absorption Use Anhydrous DMSO Path1->Moisture FreezeThaw Crystallization Avoid Freeze-Thaw Path1->FreezeThaw pH pH Drop Below pKa Buffer Media > pH 7 Path2->pH Cosolvent Hydrophobic Collapse Use PEG300/Tween 80 Path2->Cosolvent

Diagnostic workflow for 5-bromo-2-methyl-1H-indole-3-carboxylic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in DMSO initially, but a precipitate formed after a few days in the freezer. Why did this happen?

A1: This is a classic thermodynamic shift. Amorphous powders dissolve rapidly in DMSO, creating a metastable solution. However, freeze-thaw cycles provide the activation energy required for the compound to nucleate and precipitate into a highly stable, lower-energy crystalline lattice [1]. Furthermore, DMSO is highly hygroscopic. Repeatedly opening the vial introduces atmospheric moisture. Carboxylic acids are up to 4 times more likely to precipitate from wet DMSO because water disrupts the delicate DMSO-solute hydrogen bonding network[1].

Q2: I successfully dissolved the compound, but it crashed out immediately when I added the DMSO stock to my aqueous assay buffer. How do I prevent this?

A2: This failure is driven by two simultaneous phenomena: hydrophobic collapse and a pH shift.

  • Hydrophobic Collapse: The sudden shift from a purely organic, aprotic environment to a high-dielectric aqueous environment forces the lipophilic bromo-indole core to aggregate.

  • pH Shift: The solubility of carboxylic acids is strictly pH-dependent [2]. If the assay buffer's pH drops below the compound's pKa (estimated ~3.5–4.5), the highly soluble carboxylate anion protonates back into the uncharged, highly insoluble free-acid form [2]. Solution: Ensure your aqueous buffer is strictly maintained above pH 7.0, and utilize a step-down co-solvent system (detailed in Protocol 2) to bridge the polarity gap.

Q3: Does the bromine atom at the 5-position significantly alter solubility compared to standard indole-3-carboxylic acid?

A3: Yes. Halogenation significantly increases the lipophilicity (LogP) and molecular weight of the compound. While unsubstituted indole-3-carboxylic acid is moderately manageable in aqueous dilutions, the 5-bromo derivative exhibits a much higher propensity for hydrophobic aggregation, making micellar encapsulation or polymeric co-solvents strictly necessary for in vivo applications.

Mechanistic Pathway of Precipitation

Understanding the chemical mechanism of precipitation allows you to proactively design your solvent systems.

Mechanism A Soluble Carboxylate (High pH / Anhydrous) B Introduction of H2O (Moisture / Dilution) A->B C Protonation to Free Acid (pH < pKa) B->C pH Shift D Loss of Solvation Shell B->D Polarity Shift E Crystalline Precipitate C->E D->E

Mechanism of water-induced precipitation of carboxylic acids in DMSO.

Quantitative Solubility Data

The following table synthesizes the expected solubility limits of bromo-indole-carboxylic acid derivatives across various solvent systems to guide your assay design [3][4].

Solvent SystemMax Concentration LimitMechanistic Notes
100% Anhydrous DMSO > 100 mg/mLRequires sonication. Highly stable if kept strictly anhydrous.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~ 2.0 mg/mLOptimal for in vivo dosing. Micellar shielding prevents aggregation.
50% DMSO / 50% PBS (pH 7.2) ~ 0.5 mg/mLMetastable. Prone to crystallization over 24 hours.
100% Water / Saline < 0.1 mg/mLPractically insoluble due to high LogP of the bromo-indole core.

Step-by-Step Methodologies (Self-Validating Protocols)

To guarantee scientific integrity, do not simply mix reagents. Follow these protocols, which include built-in self-validation checkpoints to ensure the physical chemistry of the solution is optimal before proceeding to your biological assays.

Protocol 1: Preparation of a Stable, Anhydrous DMSO Stock Solution

Causality: Preventing the transition from an amorphous to a crystalline state requires strict moisture control and thermal management.

  • Thermal Equilibration: Remove the sealed vial of 5-bromo-2-methyl-1H-indole-3-carboxylic acid from cold storage and allow it to equilibrate to room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, practically guaranteeing future precipitation.

  • Solvent Selection: Use strictly anhydrous DMSO (sealed under argon or nitrogen). Do not use old, frequently opened bottles.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve your target stock concentration (e.g., 50 mM).

  • Energy Application: Sonicate the mixture in a water bath at 30–40°C for 5–10 minutes.

    • Self-Validation Checkpoint: Hold the vial against a dark background and shine a laser pointer through the solution. If you observe a solid beam of light (the Tyndall effect), micro-crystals are still present. Continue sonication until the solution is optically clear.

  • Storage: Aliquot the clear solution into single-use, tightly sealed vials and store at -20°C.

    • Crucial Rule: Never subject aliquots to multiple freeze-thaw cycles. Discard any unused portion of a thawed aliquot [1].

Protocol 2: Step-Down Co-Solvent Formulation for Aqueous/In Vivo Assays

Causality: Direct injection of DMSO stocks into aqueous media causes instantaneous hydrophobic collapse. This protocol utilizes polymeric surfactants to create a protective micellar shell around the compound [3].

Target: 2 mg/mL clear solution for in vivo administration.

  • Primary Solvation: Dissolve the required mass of the compound in 10% final volume of anhydrous DMSO.

  • Polymer Shielding: Add 40% final volume of PEG300. Vortex vigorously for 60 seconds.

    • Causality: PEG300 acts as a co-solvent that gradually steps down the dielectric constant of the mixture, preventing the compound from sensing the sudden shock of an aqueous environment.

  • Micellar Encapsulation: Add 5% final volume of Tween 80. Sonicate the mixture for 2 minutes until completely homogeneous.

  • Aqueous Dilution: Slowly add 45% final volume of Saline (or PBS) dropwise while continuously vortexing the mixture.

    • Self-Validation Checkpoint: Measure the pH of a 10 µL aliquot of the final mixture. It must remain above pH 6.5. If the solution turns cloudy during this step, the dropwise addition was too fast, causing localized zones of high polarity.

References

  • Title: Samples in DMSO: What an end user needs to know Source: ziath.com URL: [Link]

Troubleshooting

purification of 5-bromo-2-methyl-1H-indole-3-carboxylic acid by HPLC

Welcome to the Technical Support Center for Chromatography & Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatography & Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating 5-bromo-2-methyl-1H-indole-3-carboxylic acid .

This molecule presents a unique triad of chromatographic challenges: an electron-rich indole ring (prone to photo-oxidation), a heavy bromine atom (driving high lipophilicity/poor aqueous solubility), and a carboxylic acid moiety (causing severe peak tailing if not properly protonated).

This guide provides the mechanistic causality behind our protocols, self-validating standard operating procedures (SOPs), and targeted troubleshooting to ensure high-yield, high-purity recovery.

The Chemistry & Chromatography Logic

To achieve >99% purity, we must design a method that respects the molecule's structural vulnerabilities:

  • Ionization Suppression: The carboxylic acid group (pKa ~4.8) will partially ionize in neutral water. We must 1[1]. This is achieved by buffering the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic Acid (TFA). For Mass-Spec (MS) compatible applications, 2[2].

  • Oxidative Degradation: Indole compounds are highly sensitive to air and light, leading to the 1[1]. Furthermore, preparative LC fractions of indole derivatives exposed to daylight can degrade rapidly, dictating that 3[3].

Purification Workflow Diagram

HPLC_Workflow N1 Crude Synthesis Product (5-Bromo-2-methyl-1H-indole-3-carboxylic acid) N2 Sample Solubilization (DMSO, 0.45µm PTFE Filtration) N1->N2 N3 Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) N2->N3 N4 Fraction Collection (UV Trigger @ 254 nm / 220 nm) N3->N4 N5 QC Analysis (Analytical LC-MS) N4->N5 N5->N3 Purity < 98% (Repurify) N6 Lyophilization & Storage (Amber Vial, Argon) N5->N6 Purity ≥ 98%

Caption: Preparative HPLC workflow for 5-bromo-2-methyl-1H-indole-3-carboxylic acid purification.

Quantitative Data: Method Parameters

To ensure seamless scale-up, compare the analytical scouting conditions with the preparative isolation parameters below. Crude indole derivatives are routinely purified by 4 with acidic eluents[4].

ParameterAnalytical HPLC (Method Dev & QC)Preparative HPLC (Purification)
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Flow Rate 1.0 mL/min20.0 - 30.0 mL/min
Injection Vol. 5 - 10 µL1.0 - 5.0 mL
Mobile Phase A H₂O + 0.1% TFA (or 0.1% Formic Acid)H₂O + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Gradient 10% to 90% B over 15 min30% to 70% B over 30 min (Shallow)
Detection UV at 220 nm and 254 nm, MS (ESI+)UV at 254 nm (Trigger)

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Sample Solubilization

  • Action: Weigh the crude product and dissolve it in HPLC-grade Dimethyl Sulfoxide (DMSO) to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.

  • Causality: The heavy bromine atom drastically reduces aqueous solubility. DMSO prevents the sample from crashing out in the injection loop when it meets the highly aqueous initial mobile phase.

  • Validation Check: Centrifuge a 100 µL aliquot of the filtered stock at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved and will irreversibly clog the preparative column frit. Dilute further with DMSO until the centrifugation yields no pellet.

Step 2: System Equilibration & Scouting

  • Action: Flush the preparative C18 column with 30% Mobile Phase B for 5 column volumes.

  • Validation Check: Perform a 10 µL "analytical-on-prep" injection. Calculate the capacity factor (

    
    ). The target peak must elute with a 
    
    
    
    between 2 and 10. If it elutes in the void volume, decrease the initial organic percentage.

Step 3: Preparative Injection & Fraction Collection

  • Action: Inject 1.0 to 5.0 mL of the sample. Run the optimized shallow gradient (30% to 70% B over 30 min). Collect fractions triggered by UV absorbance at 254 nm.

  • Causality: A shallow gradient is required to separate the target molecule from its primary synthetic impurity: the decarboxylated byproduct (5-bromo-2-methylindole), which is more lipophilic and elutes later.

  • Validation Check: Always collect the leading and trailing edges ("tails") of the peak into separate tubes from the main "heart cut". Analyze all three segments via Analytical LC-MS before pooling.

Step 4: Isolation & Lyophilization

  • Action: Immediately freeze the pooled "heart cut" fractions on dry ice and lyophilize (freeze-dry) in amber flasks.

  • Causality: Rotary evaporation applies heat, which can induce thermal decarboxylation. Lyophilization safely removes water, acetonitrile, and volatile TFA while keeping the product frozen and protected from light-induced oxidation.

Troubleshooting Guides

Issue 1: Severe peak tailing and broad elution profiles.

  • Diagnosis: Inadequate suppression of the carboxylic acid ionization or strong secondary interactions with free silanols on the stationary phase.

  • Solution: Ensure your Mobile Phase A is freshly prepared with 0.1% TFA (pH ~2.0). If tailing persists, switch to a specialized low-silanol column designed for polar/acidic compounds.

Issue 2: The purified product turns pink or light brown after solvent removal.

  • Diagnosis: Photo-oxidation of the electron-rich indole ring.

  • Solution: Wrap fraction collection tubes in aluminum foil. Perform the entire post-purification workup under dim light. Purge the lyophilization vessel with Argon or Nitrogen gas before sealing the final product.

Issue 3: High backpressure immediately after preparative injection.

  • Diagnosis: The sample has precipitated at the head of the column due to a mismatch between the injection solvent (DMSO) and the initial mobile phase (mostly water).

  • Solution: Reduce the injection volume. Alternatively, implement a "sandwich injection" technique: draw a plug of pure DMSO, then the sample, then another plug of DMSO into the sample loop to create a solubility buffer zone.

Issue 4: Co-elution of an impurity with a mass of [M-44].

  • Diagnosis: The presence of 5-bromo-2-methylindole, resulting from the decarboxylation of your target compound.

  • Solution: Because the decarboxylated impurity lacks the polar -COOH group, it is significantly more lipophilic. Flatten the gradient slope (e.g., 40% to 60% B over 40 minutes) to increase the resolution (

    
    ) between the two peaks.
    

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as Mobile Phase B? A: Yes, but Acetonitrile is generally preferred. Acetonitrile provides lower backpressure (due to lower viscosity when mixed with water) and often yields sharper peaks for rigid aromatic systems like indoles due to its distinct


 interaction profile. If you use Methanol, you will need to adjust your gradient, as Methanol is a weaker elution solvent in RP-HPLC.

Q: Why is UV 254 nm recommended for fraction triggering instead of 220 nm? A: While the indole ring absorbs strongly at 220 nm, many non-chromophoric impurities (and the TFA modifier itself) also absorb at low wavelengths, leading to a noisy baseline and false-positive fraction collection triggers. 254 nm is highly specific to the conjugated aromatic system of the bromoindole, ensuring you only collect the target compound.

Q: My downstream biological assay is sensitive to TFA. How do I remove it? A: TFA forms a strong ion pair with the basic indole nitrogen. Standard lyophilization removes most free TFA, but trace amounts of the TFA-salt may remain. To completely remove it, perform a post-HPLC solid-phase extraction (SPE) step, or switch your preparative HPLC modifier to 0.1% Formic Acid, which is significantly more volatile and less cytotoxic.

References

  • SIELC Technologies. "Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column".
  • Benchchem. "Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid".
  • Li, N. et al. "Isolation and Identification of a Major Impurity in a New Bulk Drug Candidate by Preparative LC, ESI-MSn".
  • PMC / NIH.

Sources

Optimization

preventing decarboxylation of indole-3-carboxylic acids during heating

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Preventing Thermal Decarboxylation of Indole-3-Carboxylic Acids Executive Summary Indole-3-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Preventing Thermal Decarboxylation of Indole-3-Carboxylic Acids

Executive Summary

Indole-3-carboxylic acids are notoriously unstable due to the high electron density of the indole ring, which facilitates the extrusion of carbon dioxide (decarboxylation) at the C3 position. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve the carboxyl moiety during synthesis, purification, and storage.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

Q: Why is my indole-3-carboxylic acid degrading even at moderate temperatures?

A: The instability is intrinsic to the indole electronic structure. The nitrogen atom in the indole ring is a strong electron donor. It pushes electron density toward the C3 position. If the carboxyl group is present at C3, this electron push destabilizes the C-C bond connecting the carboxyl group to the ring.

The Danger Zone:

  • Protonation (Acidic Conditions): In the presence of acid (or even the molecule's own acidity), the carboxyl group can be protonated.[1] The indole C3 position, being nucleophilic, can capture a proton, breaking aromaticity transiently. The re-aromatization driving force then ejects CO₂.

  • Thermal Excitation: Heat provides the activation energy for the transition state where the C-C bond breaks.

  • Metal Catalysis: Trace metals (Cu, Pd, Ag) drastically lower the barrier for decarboxylation (often used intentionally in cross-coupling reactions).

Visualizing the Failure Mode:

DecarboxylationMechanism Start Indole-3-Carboxylic Acid (Ground State) Activation Thermal/Acid Activation (Protonation or Heating) Start->Activation Heat / H+ TS Transition State (e- push from Indole N) Activation->TS Resonance Stabilization Break C-C Bond Cleavage TS->Break Product Indole + CO2 (Irreversible Loss) Break->Product -CO2

Figure 1: Mechanistic pathway of thermal decarboxylation driven by the electron-rich indole nitrogen.

Module 2: Reaction Optimization & Prevention

Q: How do I design a reaction to prevent this?

A: You must disable the pathway shown above. Use the "Lock or Block" strategy.

Strategy A: The "Lock" (Esterification)

The most reliable method is to convert the carboxylic acid to an ester immediately or use the ester as the starting material. Esters are significantly more thermally stable than the free acid.

  • Protocol: Use Methyl Indole-3-carboxylate instead of the acid if possible.

  • If you must synthesize the ester: Avoid acid-catalyzed Fischer esterification at high heat. Use mild alkylating agents (e.g., Methyl iodide/Base) or carbodiimide coupling at

    
    .
    
Strategy B: The "Block" (Salt Formation)

If you need the free acid functionality, convert it to a salt. The carboxylate anion (


) is less electrophilic and less prone to decarboxylation than the protonated acid (

), provided no metal catalysts are present.
  • Recommendation: Store and handle as the Potassium or Sodium salt.

  • Critical Note: Avoid "pyridinium" or amine salts if heating, as they can act as proton shuttles.

Strategy C: Solvent Selection

Avoid high-boiling acidic or polar aprotic solvents (like DMSO/DMF) at high temperatures, as they can facilitate the transition state.

Solvent ClassRisk LevelReason
Acidic (Acetic Acid) CRITICAL Promotes protonation and rapid CO₂ loss.
High Boiling (DMSO, DMF) HIGH High thermal capacity; often contain trace impurities.
Ethers (THF, Et₂O) LOW Low boiling points limit thermal exposure.
Chlorinated (DCM, CHCl₃) LOW Good solubility, low boiling point.

Module 3: Troubleshooting Workup & Isolation

Q: My compound disappears during drying or rotary evaporation. What is happening?

A: This is a classic "Workup Decarboxylation." The combination of concentrating the acid (increasing local acidity) and heating the water bath is fatal.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yield loss on Rotavap Bath temp > 40°CSet bath to < 30°C . Use higher vacuum instead of heat.
Product turns to oil/tar Acidic pH during concentrationQuench reaction with NaHCO₃ before concentration. Isolate as a salt.
Degradation in storage Autocatalysis (Acid form)Store as Ester or at -20°C . Avoid desiccators with acidic desiccants.

Validated Protocol: Safe Isolation of Indole-3-Carboxylic Acids

  • Quench: Cool reaction to

    
    . Adjust pH to 
    
    
    
    using cold
    
    
    .
  • Wash: Extract impurities with organic solvent (e.g., EtOAc) while keeping the product in the aqueous phase (as carboxylate).

  • Precipitate (Carefully): Acidify the aqueous layer slowly at

    
     to pH 3-4 (just enough to precipitate). Do not go to pH 1. 
    
  • Filtration: Filter immediately.

  • Drying: Do not oven dry. Dissolve the wet cake in a volatile solvent (acetone/DCM), dry over

    
    , filter, and remove solvent under high vacuum at room temperature .
    

Module 4: Decision Tree for Process Development

Use this logic flow to determine the safest route for your specific experiment.

DecisionTree Start Start: Handling Indole-3-Carboxylic Acid Q1 Is the free acid absolutely required? Start->Q1 RouteEster Convert to Methyl/Ethyl Ester (Stable up to >100°C) Q1->RouteEster No Q2 Does the reaction require heating > 50°C? Q1->Q2 Yes Yes Yes No No RouteSalt Convert to K+ or Na+ Salt (Moderate Stability) Q2->RouteSalt Yes (if salt is compatible) RouteCold Maintain T < 40°C Avoid Acidic Workup Q2->RouteCold No Stop STOP: Redesign Synthesis (High risk of CO2 loss) Q2->Stop Yes (if free acid required) HighHeat Yes LowHeat No

Figure 2: Process decision matrix for handling unstable indole acids.

References

  • Mechanism of Decarboxylation

    • Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
    • Source: ResearchG
    • Significance: Establishes that basic conditions (K2CO3) or acetonitrile promotion can facilitate decarboxylation, highlighting the lability of the bond even without metals.
  • Metal-Catalyzed Instability

    • Title: Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.[2]

    • Source: ACS Omega.
    • Significance: Demonstrates that copper catalysts at 90°C rapidly decarboxylate these species, serving as a warning for cross-coupling reaction design.
  • Stabilization via Derivatization

    • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives.[3]

    • Source: Frontiers in Chemistry.
    • Significance: Validates the protocol of using esters (methyl/ethyl)
  • General Carboxylic Acid Stability

    • Title: Decarboxylation of Carboxylic Acids.[4][5][6][7][8][9][10][11]

    • Source: Organic Chemistry Tutor.
    • Significance: Provides foundational knowledge on why beta-electronic effects (like the indole C3-C2 relationship)

Sources

Troubleshooting

Technical Support Center: Nenitzescu Synthesis for 5-Bromo-2-methylindole Scaffolds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Protocols for Halogenated Indole Synthesis via 1,4-Benzoquinone Condensation Diagnostic Overview: Why Your Synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Protocols for Halogenated Indole Synthesis via 1,4-Benzoquinone Condensation

Diagnostic Overview: Why Your Synthesis is Failing

You are likely attempting to synthesize a brominated 5-hydroxyindole derivative (e.g., ethyl 6-bromo-5-hydroxy-2-methylindole-3-carboxylate) using 2-bromo-1,4-benzoquinone and ethyl 3-aminocrotonate. If your target is strictly 5-bromo-2-methylindole (without the 5-hydroxyl group), you are using the wrong methodology (see FAQ Section: Target Mismatch).

The Nenitzescu reaction is notoriously sensitive. When introducing a halogen on the quinone, you face three compounding failure modes:

  • Regiochemical Scrambling: The bromine atom alters the electronic bias of the quinone, often leading to mixtures of 6-bromo and 7-bromo isomers rather than a single regioisomer.

  • The "Leuco" Trap: The reaction produces the hydroquinone (leuco-indole) intermediate, which must be oxidized to aromatize. Without an oxidant, you isolate an unstable sludge.

  • Quinone Polymerization: Halogenated quinones are highly electrophilic and prone to rapid polymerization ("tarring") before the enamine can react.

Mechanistic Diagnostics & Visualization

To troubleshoot, you must visualize the competition between the productive Michael addition and the destructive polymerization.

Figure 1: The Nenitzescu Pathway & Failure Points

NenitzescuMechanism cluster_fail Critical Failure Mode Q 2-Bromo-1,4-Benzoquinone MA Michael Adduct (C-C Bond Formation) Q->MA Desired Path (Kinetic Control) Poly Polymerized Quinone (Black Tar) Q->Poly Side Reaction (Moisture/Heat) E Ethyl 3-aminocrotonate E->MA Cyc Cyclization (5-membered ring) MA->Cyc Lewis Acid (ZnBr2/ZnCl2) Leuco Leuco-Indole (Dihydro form) Cyc->Leuco Tautomerization Prod 6-Bromo-5-hydroxyindole Derivative Leuco->Prod Oxidative Aromatization (-2H)

Caption: The critical bottleneck is the oxidative aromatization of the Leuco-Indole. Failure here results in an unstable intermediate that degrades upon workup.

Experimental Protocol: The "High-Fidelity" Method

Standard literature conditions (Acetone/Reflux) often fail for halogenated substrates due to insufficient activation energy for the cyclization step. Use this optimized protocol for brominated substrates.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
2-Bromo-1,4-benzoquinone 1.0ElectrophileMust be sublimed. Dark/black quinone = failed reaction.
Ethyl 3-aminocrotonate 1.2NucleophileFreshly prepared or distilled. Old enamine hydrolyzes.
Nitromethane (MeNO₂) SolventSolventHigh dielectric constant stabilizes the zwitterionic intermediate.
ZnBr₂ (Anhydrous) 0.5 - 1.0CatalystLewis acid catalyzes the cyclization step.
Magnesium Sulfate 2.0AdditiveWater scavenger to prevent enamine hydrolysis.
Step-by-Step Procedure
  • Pre-Complexation: In a flame-dried flask under Argon, dissolve Ethyl 3-aminocrotonate (1.2 eq) in anhydrous Nitromethane (0.5 M). Add ZnBr₂ (0.5 eq) and stir for 15 minutes. Why? This activates the enamine and scavenges residual water.

  • Controlled Addition: Dissolve 2-Bromo-1,4-benzoquinone (1.0 eq) in a minimum volume of Nitromethane. Add this solution dropwise to the enamine mixture at 0°C. Do not dump it in. The exotherm must be controlled to prevent polymerization.

  • Reaction Phase: Allow to warm to Room Temperature (RT). If no precipitate forms after 2 hours, heat to 40°C.

    • Checkpoint: The solution should turn deep red/purple. Black sludge indicates decomposition.

  • Oxidative Workup (Crucial): The reaction yields the leuco-form. You must force oxidation.

    • Method: Add 0.1 eq of fresh Benzoquinone or bubble air through the mixture for 30 mins before quenching.

  • Isolation: Dilute with DCM, wash with 5% NaHSO₃ (removes unreacted quinone), then Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc). Note: 5-hydroxyindoles are sensitive to silica acidity; add 1% Et₃N to the eluent.

Troubleshooting Guide (Decision Tree)

Follow this logic flow to identify the root cause of your failure.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Reaction Outcome? Tar Black Tar / Polymer Start->Tar LowYield Low Yield (<20%) Start->LowYield WrongIso Wrong Regioisomer Start->WrongIso TarQ Did you sublime the Quinone? Tar->TarQ Lewis ACTION: Add 0.5 eq ZnBr2 to catalyze cyclization. LowYield->Lewis Did you use ZnBr2? Steric ACTION: Increase bulk of enamine ester group (Ethyl -> t-Butyl). WrongIso->Steric Check Sterics Solv ACTION: Switch solvent to Nitromethane or Acetic Acid. TarQ->Solv Yes Subl ACTION: Sublime Quinone immediately before use. TarQ->Subl No

Caption: Systematic fault isolation for the Nenitzescu synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to make 5-bromo-2-methylindole, but I keep getting a product with an -OH group. Why? A: This is a fundamental "Target Mismatch." The Nenitzescu reaction mechanism inherently produces a 5-hydroxyindole [1].[1][2][3] The oxygen from the benzoquinone carbonyl becomes the 5-hydroxyl group.

  • Solution: If you strictly need 5-bromo-2-methylindole (no OH), do not use Nenitzescu. Use the Fischer Indole Synthesis starting with 4-bromophenylhydrazine and acetone/polyphosphoric acid.

Q2: Why do I get a mixture of isomers when using 2-bromo-1,4-benzoquinone? A: The enamine acts as a nucleophile. In 2-bromo-1,4-benzoquinone, the bromine atom creates two competing electrophilic sites. While the C3 position (ortho to Br) is activated, steric hindrance often pushes the attack to C5 or C6.

  • Solution: Use a bulkier ester on the enamine (e.g., tert-butyl 3-aminocrotonate) to enhance steric discrimination, favoring the formation of the 6-bromo-5-hydroxy isomer [2].

Q3: The reaction turns into a solid black solid immediately. How do I stop this? A: This is rapid polymerization of the quinone, catalyzed by trace base or heat.

  • Fix: Ensure your reaction is strictly anhydrous. Add the quinone slowly at 0°C. Switch the solvent to Nitromethane or Glacial Acetic Acid, which suppresses anionic polymerization better than Acetone [3].

Q4: My product decomposes on the silica column. A: 5-Hydroxyindoles are electron-rich and prone to oxidative degradation on acidic silica.

  • Fix: Neutralize your silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading your sample. Alternatively, use Alumina (neutral) as the stationary phase.

References

  • Nenitzescu, C. D. (1929).[4][5] Bulletin de la Société Chimique de France, 45, 109. (The foundational paper establishing the 5-hydroxy mechanism).[2]

  • Bernstein, J., & Stearns, B. (1947). "The Synthesis of Some 5-Hydroxyindole Derivatives." Journal of the American Chemical Society, 69(4), 792-794. Link

  • Patrick, J. B., & Saunders, E. K. (1974). "Nenitzescu Indole Synthesis. Improved Procedures." Tetrahedron Letters, 15(46), 4009-4012. (Establishes Nitromethane as the superior solvent). Link

  • Allen, G. R. (1973).[4] "The Nenitzescu Indole Synthesis." Organic Reactions, 20, 337.[4] (Comprehensive review of regiochemistry and mechanism). Link

For further assistance, contact the Synthesis Core Facility or consult the MSDS for 2-bromo-1,4-benzoquinone regarding specific handling hazards.

Sources

Optimization

removing impurities from 5-bromo-2-methyl-1H-indole-3-carboxylic acid crude

Technical Support Center: Purification of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid Topic: Removing impurities from 5-bromo-2-methyl-1H-indole-3-carboxylic acid crude. Audience: Researchers, Process Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Topic: Removing impurities from 5-bromo-2-methyl-1H-indole-3-carboxylic acid crude. Audience: Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary: The Purity Challenge

The purification of 5-bromo-2-methyl-1H-indole-3-carboxylic acid presents a unique challenge due to the inherent instability of the indole-3-carboxylic acid moiety. The primary failure mode in purification is thermal decarboxylation , which converts your target acid into the neutral byproduct 5-bromo-2-methylindole .

This guide moves beyond standard recrystallization, advocating for a chemically selective Acid-Base Reprecipitation protocol as the primary purification vector. This method exploits the acidity of the carboxylic group to separate it from neutral impurities (decarboxylated byproducts and starting materials) before final polishing.

Impurity Profile & Diagnostic Table

Before initiating purification, identify the contamination profile of your crude material.

Impurity TypeSourcePhysical CharacteristicRemoval Strategy
5-Bromo-2-methylindole Decarboxylation (Thermal/Acidic)Low MP solid (~105°C)Acid-Base Extraction (Insoluble in base)
Ethyl ester precursor Incomplete HydrolysisOil or low MP solidSaponification (re-treat with base)
Oxidative Oligomers Air oxidation of indole ringPink/Red/Brown colorSolvent Wash (from basic solution) or Charcoal
Inorganic Salts Neutralization (NaCl, Na2SO4)High MP, water-solubleWater Wash of final precipitate

Purification Workflow Logic

The following decision tree illustrates the "Gold Standard" workflow for purifying this compound, prioritizing the removal of the decarboxylated impurity before recrystallization.

PurificationWorkflow Crude Crude 5-Bromo-2-methyl- 1H-indole-3-carboxylic Acid Dissolve Dissolve in 1M NaOH (Target forms soluble Na-salt) Crude->Dissolve Wash Wash Aqueous Phase with DCM or Toluene Dissolve->Wash Separate Separate Phases Wash->Separate OrganicPhase Organic Phase (Contains Decarboxylated Impurity & Neutral Oligomers) Separate->OrganicPhase Discard AqueousPhase Aqueous Phase (Contains Target Na-Salt) Separate->AqueousPhase Keep Acidify Slow Acidification (HCl) to pH 3-4 Keep T < 20°C AqueousPhase->Acidify Filter Filter & Wash with Cold Water Acidify->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst

Caption: Logical workflow for separating acidic target from neutral decarboxylated impurities via pH manipulation.

Troubleshooting Guide (Q&A)

Q1: My crude product has a persistent pink or reddish-brown hue. Recrystallization isn't removing it. What is this?

  • Diagnosis: This is classic "indole pink," caused by oxidative oligomerization of the electron-rich indole ring. These impurities are often non-polar.

  • Solution: Do not rely solely on recrystallization.[1]

    • Dissolve the crude in dilute NaOH (as per the protocol below).

    • Wash this dark alkaline solution with Dichloromethane (DCM) or Toluene. The colored impurities often partition into the organic layer, leaving the aqueous product layer clear or pale yellow.

    • Add Activated Charcoal to the aqueous phase if color persists, stir for 30 mins, and filter through Celite before acidification [1].

Q2: The melting point of my product is significantly lower than the literature value (~287°C). It melts around 110-150°C.

  • Diagnosis: You have significant contamination with 5-bromo-2-methylindole (the decarboxylated byproduct), which melts at ~104-107°C [2]. This often happens if the hydrolysis of the ester was performed at too high a temperature or if the acidification was too exothermic.

  • Solution: You must perform the Acid-Base Reprecipitation (Protocol A). Recrystallization alone is often inefficient because the two compounds have similar solubility profiles in hot organic solvents. The base treatment ensures the neutral impurity is left behind or washed away.

Q3: Why is my yield low after recrystallization from ethanol?

  • Diagnosis:

    • Decarboxylation: If you boiled the ethanol solution for too long, you may have converted your product into the soluble decarboxylated impurity, which stays in the mother liquor.

    • Solubility: Indole carboxylic acids can be quite soluble in hot ethanol.

  • Solution: Use an Ethanol/Water mixture. Dissolve in minimum hot ethanol, then add hot water until turbidity appears. Cool slowly. Ensure you do not reflux for extended periods.

Q4: Can I use steam distillation?

  • Insight: Steam distillation is excellent for removing the decarboxylated impurity (5-bromo-2-methylindole) because it is volatile with steam, whereas your target acid is not [3]. If you have a large amount of decarboxylated byproduct, steam distilling the crude suspension (at neutral pH) before base treatment can be an effective pre-purification step.

Validated Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Use this for crude material containing >5% decarboxylated impurity or heavy coloration.

  • Dissolution: Suspend the crude 5-bromo-2-methyl-1H-indole-3-carboxylic acid (10 g) in 1M NaOH (100 mL). Stir at room temperature until dissolved.

    • Note: If a solid remains undissolved, this is likely the decarboxylated impurity or unreacted ester.

  • Organic Wash (Critical Step): Transfer the aqueous solution to a separatory funnel. Extract with DCM or Ethyl Acetate (2 x 30 mL).

    • Action: Discard the organic (bottom) layer. This removes the neutral 5-bromo-2-methylindole and non-polar colored tars.

  • Decolorization (Optional): If the aqueous layer is still dark, add activated charcoal (1 g), stir for 30 min, and filter through a Celite pad.

  • Precipitation: Cool the aqueous filtrate to 0-5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 3-4.

    • Caution: Do not let the temperature rise above 20°C to prevent decarboxylation.

  • Isolation: Filter the white/off-white precipitate.[2] Wash the cake thoroughly with cold water (to remove NaCl) until the filtrate is neutral. Dry under vacuum at 40°C.

Protocol B: Recrystallization (Polishing)

Use this for final polishing of material >95% pure.

  • Solvent Choice: Ethanol/Water (7:3) or Methanol/Water .

  • Procedure:

    • Dissolve the solid in the minimum amount of boiling Ethanol.

    • Once dissolved, remove from heat immediately.

    • Add hot water dropwise until a faint turbidity persists.

    • Add one drop of Ethanol to clear the solution.

    • Allow to cool to room temperature undisturbed, then refrigerate at 4°C.

    • Filter the crystals and wash with cold Ethanol/Water (1:1).

References

  • BenchChem.[2] Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. Retrieved from 3

  • Sigma-Aldrich. 5-Bromo-2-methylindole Product Specification and Melting Point. Retrieved from

  • Google Patents. CN103387530A - 5-bromoindole preparation method (Steam Distillation Technique).[4] Retrieved from 5

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Retrieved from 6

Sources

Troubleshooting

optimizing reaction time for hydrolysis of indole-3-carboxylates

Topic: Optimizing Reaction Time & Yield Stability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Technical Support Center Status: Operational | Current Focus: Indole-3-Carboxylate Kinetics Y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time & Yield Stability

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

Status: Operational | Current Focus: Indole-3-Carboxylate Kinetics

You are likely here because your standard saponification protocol (NaOH/MeOH/Reflux) failed. It either resulted in recovered starting material (kinetic resistance) or a black tar containing indole (decarboxylation).

Hydrolyzing indole-3-carboxylic esters is chemically distinct from hydrolyzing a standard benzoate or aliphatic ester. The indole ring is not just a substituent; it is an electron-donating pump that deactivates the carbonyl carbon toward nucleophilic attack.

This guide provides the mechanistic logic , optimized protocols , and troubleshooting flows required to overcome this barrier without destroying your molecule.

Module 1: The Kinetic Barrier (Theory & Mechanism)

The Problem: Why is this reaction so slow? Standard hydrolysis relies on a nucleophile (OH⁻) attacking the carbonyl carbon. However, the lone pair on the indole nitrogen donates electron density into the ring, which can be delocalized all the way to the ester carbonyl oxygen. This "vinylogous amide" character significantly reduces the electrophilicity of the carbonyl carbon.

The Consequence:

  • High Activation Energy: The carbonyl is "cold" to nucleophiles.

  • Decarboxylation Risk: If you apply too much heat to force the reaction, the resulting indole-3-carboxylic acid is prone to spontaneous decarboxylation, leaving you with the parent indole.

IndoleResonance cluster_0 Resonance Deactivation cluster_1 Reaction Outcome N_LonePair N-H Lone Pair (Electron Source) C3_Pos C3 Position (Electron Rich) N_LonePair->C3_Pos Donation Carbonyl Ester Carbonyl (Deactivated Electrophile) C3_Pos->Carbonyl Resonance Transmission Result Slow/No Reaction (Kinetic Barrier) Carbonyl->Result Attack OH- Nucleophilic Attack Attack->Carbonyl Blocked by High Electron Density

Figure 1: Mechanism of electronic deactivation. The electron donation from the nitrogen (blue) increases electron density at the carbonyl (red), repelling the nucleophile.

Module 2: Protocol Optimization (The "How-To")

Do not use standard 1N NaOH reflux. It is too harsh and often leads to decarboxylation. Use the LiOH/THF Optimized Protocol for methyl/ethyl esters, or TMSI for acid-sensitive/bulky esters.

Protocol A: Lithium Hydroxide (LiOH) System (Recommended)

Best for: Methyl, Ethyl, and Benzyl esters.

Why LiOH? Lithium is a harder Lewis acid than Sodium or Potassium. It can coordinate with the carbonyl oxygen, slightly increasing electrophilicity, while the hydroxide ion remains a potent nucleophile. It is also more soluble in THF mixtures.

StepActionCritical Technical Note
1 Dissolve Dissolve 1.0 eq of substrate in THF:MeOH:H₂O (3:1:1) . Concentration: 0.1 M.
2 Reagent Add 3.0 - 5.0 eq of LiOH·H₂O (solid or pre-dissolved).[1]
3 Temp Heat to 40°C - 50°C . Do NOT reflux (>65°C).
4 Monitor Check LCMS at 2h, 6h, and 12h.
5 Workup CRITICAL: Acidify carefully with 1N HCl to pH 4-5 at 0°C . Do not go to pH 1 (risk of decarboxylation). Extract immediately with EtOAc.
Protocol B: Microwave-Assisted Hydrolysis

Best for: Sterically hindered esters (e.g., isopropyl) that fail Protocol A.

  • Vessel: Microwave-safe pressure vial.

  • Solvent: Ethanol/Water (2:1).

  • Base: KOH (5 eq) - Potassium is used here for higher basicity in EtOH.

  • Parameters: 100°C, High Absorption , 10-20 minutes.

  • Warning: Rapid cooling is essential to prevent thermal decarboxylation of the product.

Module 3: Troubleshooting & FAQs

Q1: The reaction is stuck at 50% conversion after 24 hours. Should I add more base?

  • Diagnosis: You have likely reached a solubility limit or equilibrium. Adding more base rarely helps and increases decomposition risk.

  • Solution: Change the solvent system. Switch from MeOH/Water to Dioxane/Water (4:1) and increase temperature to 60°C. Dioxane breaks up aggregates and allows for higher temperatures without the aggressive nucleophilicity of methoxide (from MeOH) which can cause transesterification.

Q2: I see the product on LCMS, but after workup, I only isolate the decarboxylated indole.

  • Diagnosis: Your workup is too acidic or too hot. Indole-3-carboxylic acids are unstable in their protonated form, especially when warm.

  • Solution:

    • Perform the acidification at 0°C (Ice Bath) .

    • Use a citrate buffer (pH 4.5) instead of strong HCl.

    • Evaporate solvents at room temperature, not on a hot rotovap bath (>30°C).

Q3: Can I use acidic hydrolysis (HCl/AcOH) for t-butyl esters?

  • Diagnosis: Risky. While standard t-butyl esters cleave with acid, indole-3-carboxylates are prone to ring opening or polymerization under strong acidic conditions (Source 1.16).

  • Solution: Use TMSI (Iodotrimethylsilane) generated in situ (TMSCl + NaI in Acetonitrile). This cleaves the ester under neutral/anhydrous conditions.

Module 4: Decision Matrix & Advanced Workflow

Use this flow to select the correct methodology for your specific substrate.

IndoleWorkflow Start Start: Indole-3-Carboxylate EsterType Identify Ester Group Start->EsterType MeEt Methyl / Ethyl EsterType->MeEt tBu tert-Butyl / Bulky EsterType->tBu LiOH Protocol A: LiOH / THF / 40°C MeEt->LiOH TMSI Anhydrous Method: TMSI / MeCN tBu->TMSI Check Check Conversion (6h) LiOH->Check Success Isolate (pH 5, Cold) Check->Success Complete Fail < 20% Conv. Check->Fail Stuck Microwave Protocol B: Microwave (100°C, 15 min) Fail->Microwave Steric/Kinetic Block

Figure 2: Operational workflow for selecting the hydrolysis method based on ester type and reaction progress.

References
  • Decarboxylation Risks: Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020). Explains the instability of the acid product under basic/neutral conditions.

  • Acidic Instability: Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (2025).[2][3][4] Highlights the failure of acidic hydrolysis and ring-opening risks.

  • Microwave Acceleration: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. (2022).[2][5] Demonstrates the stability of the indole core under short-burst high-temperature microwave irradiation.

  • General Mechanism: Kinetics of nucleophilic attack on co-ordinated organic moieties. (RSC). Provides background on the electronic deactivation of indole systems.

Sources

Optimization

Technical Support Center: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

This guide serves as a specialized technical resource for researchers working with 5-bromo-2-methyl-1H-indole-3-carboxylic acid . It is designed to address stability challenges, solubility issues, and degradation mechani...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 5-bromo-2-methyl-1H-indole-3-carboxylic acid . It is designed to address stability challenges, solubility issues, and degradation mechanisms common to this class of indole-3-carboxylic acids.

Status: Active Support Document ID: TS-IND-5BR-03 Last Updated: March 2026 Expert Review: Senior Application Scientist, Chemical Stability Unit

Product Snapshot & Chemical Identity

Before troubleshooting, verify the exact identity of your compound. Indole carboxylic acids have multiple isomers with vastly different stability profiles.

PropertyDetail
Chemical Name 5-Bromo-2-methyl-1H-indole-3-carboxylic acid
CAS Number 1082572-35-7 (Note: Often confused with the 2-carboxylic acid isomer CAS 70070-32-5)
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Key Functional Groups Indole core (electron-rich), C3-Carboxylic acid (labile), C5-Bromide
pKa (Calculated) ~5.2 (Carboxylic acid), ~16.5 (Indole N-H)

Critical Stability Mechanisms

The stability of this compound is governed by two competing degradation pathways: Decarboxylation (loss of CO₂) and Oxidative Coupling (color change).

A. The Decarboxylation Trap (Thermal & Acidic Instability)

Unlike indole-2-carboxylic acids, indole-3-carboxylic acids are thermodynamically unstable regarding decarboxylation. The carboxylic acid group at position 3 is directly conjugated to the electron-rich indole ring, which facilitates the extrusion of CO₂, especially under acidic conditions or heat.

  • Mechanism: Protonation at the C3 position (or the carboxylate) disrupts aromaticity, leading to the loss of CO₂ and the formation of 5-bromo-2-methylindole .

  • Trigger: Temperatures >40°C, acidic pH (< 4.0), or prolonged storage in protic solvents.

  • Symptom: Loss of the carboxylic acid peak in HPLC; appearance of a less polar impurity (the decarboxylated indole).

B. Oxidative Instability (The "Pink Solution" Phenomenon)

Indoles are electron-rich heterocycles prone to oxidation by atmospheric oxygen and light.

  • Mechanism: Radical formation at the nitrogen or C3 position leads to dimerization or the formation of indolenine intermediates.

  • Trigger: Light exposure (UV/Vis), high pH (which deprotonates the N-H), and presence of transition metals.

  • Symptom: Solution turns pink, red, or brown over time.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic flow of degradation you must prevent.

DegradationPathways cluster_0 Pathway A: Decarboxylation (Irreversible) Compound 5-Bromo-2-methyl- 1H-indole-3-carboxylic acid (Target) Decarb 5-Bromo-2-methylindole (Major Impurity) Compound->Decarb Heat (>40°C) Acidic pH Protic Solvents Oxidation Colored Quinoidal Species / Dimers Compound->Oxidation Light + O2 Basic pH > 8 CO2 CO2 (Gas) Compound->CO2

Caption: Figure 1. Primary degradation pathways.[1] Path A (Red) is the most common cause of potency loss in solution.

Solubility & Solvent Selection Guide

Choosing the wrong solvent is the primary cause of experimental failure.

Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)LowPreferred. Store stock solutions here at -20°C.
DMF HighModerateGood alternative, but harder to remove than DMSO.
Ethanol/Methanol ModerateHigh Avoid for storage. Promotes esterification or decarboxylation over time.
Water (Neutral) Very LowLowInsoluble. Requires co-solvent or pH adjustment.
Basic Buffer (pH > 8) ModerateHighSoluble as salt, but rapid oxidation (browning) occurs.

Troubleshooting & FAQs

Q1: My solution turned pink/red overnight. Is it still usable?

Diagnosis: Oxidation. The pink color indicates the formation of oxidation byproducts (likely indolyl radicals or quinone-type species).

  • Impact: Even a faint color suggests <1% degradation, which may be acceptable for rough screens but unacceptable for IC50 determination or analytical standards.

  • Fix: Discard. For the next batch, degas your buffers with Nitrogen/Argon and protect the solution from light using amber vials or aluminum foil.

Q2: I see a new peak in my HPLC appearing after the main peak. What is it?

Diagnosis: Decarboxylation Product. If the new peak is less polar (elutes later on Reverse Phase C18) than your parent compound, it is almost certainly 5-bromo-2-methylindole .

  • Cause: Your sample likely got too warm or was left in an acidic environment.

  • Verification: Check the mass spectrum. The parent is MW ~254. The impurity will be MW ~210 (Loss of 44 Da = CO₂).

Q3: Can I heat the solution to get it to dissolve?

Strictly No. Heating indole-3-carboxylic acids is the standard method to synthesize the decarboxylated indole.

  • Alternative: Use sonication (short bursts to avoid heating) or increase the percentage of DMSO/DMF. If working in aqueous media, adjust pH to 7.0–7.4 carefully to form the carboxylate salt, which improves solubility without requiring heat.

Q4: Why does the compound precipitate when I dilute my DMSO stock into water?

Physics: "Crashing out." The compound is hydrophobic (Lipophilic). The 2-methyl and 5-bromo groups significantly reduce water solubility compared to simple indole-3-carboxylic acid.

  • Solution:

    • Keep final DMSO concentration > 0.5% if possible.

    • Add a surfactant (e.g., 0.05% Tween-20) to the buffer before adding the compound.

    • Dropwise addition of the DMSO stock into the vortexing buffer prevents local high concentrations that trigger precipitation.

Experimental Protocol: Stability Validation

Use this protocol to validate if the compound is stable in your specific assay buffer.

Objective: Determine half-life (


) of the compound in assay media.

Materials:

  • HPLC System (C18 Column, UV detection at 280 nm).

  • Stock Solution: 10 mM in DMSO.[1]

  • Test Buffer: Your specific assay buffer (e.g., PBS pH 7.4).[1]

Workflow:

  • Preparation: Dilute Stock to 100 µM in Test Buffer.

  • Zero Point: Immediately inject sample (

    
    ).
    
  • Incubation: Split sample into two amber vials:

    • Vial A: Room Temperature (25°C).

    • Vial B: Incubator (37°C).

  • Sampling: Inject samples at 1h, 4h, 12h, and 24h.

  • Analysis:

    • Integrate the area of the parent peak.

    • Look for the growth of the "Decarb" peak (Relative Retention Time ~1.2 - 1.4x of parent).

    • Pass Criteria: >95% Parent remaining after 24h.

Troubleshooting Decision Tree

DecisionTree Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate ColorChange Pink / Brown Color Start->ColorChange NewPeak New HPLC Peak (Loss of Potency) Start->NewPeak SolubilityCheck Check Final Concentration vs. Solubility Limit Precipitate->SolubilityCheck OxidationCheck Was it exposed to Light or Air? ColorChange->OxidationCheck PeakType Is impurity less polar (Later retention)? NewPeak->PeakType Action1 Increase DMSO % or add Tween-20 SolubilityCheck->Action1 Conc. is high Action2 Discard. Use Fresh DMSO Stock. Protect from Light. OxidationCheck->Action2 Yes DecarbConfirm Decarboxylation Confirmed. Sample was heated or acidic. PeakType->DecarbConfirm Yes OtherImp Hydrolysis/Other. Check solvent purity. PeakType->OtherImp No

Caption: Figure 2. Rapid diagnostic tree for common solution-state anomalies.

References

  • Li, J., et al. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." Synthetic Communications, 2020.

  • BenchChem Technical Data. "Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid" (Analogous data for indole carboxylic acids).

  • PubChem Compound Summary. "5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS 1082572-35-7)."

  • Wright, J. "Oxidative instability of indole derivatives in solution." Journal of Chemical Education, 2018.

Sources

Troubleshooting

overcoming steric hindrance in 2-methyl substituted indole reactions

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Substituted Indole Reactions Introduction: The "2-Methyl Paradox" As researchers, we often encounter a frustrating dichotomy with 2-methylindole. Electron...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl Substituted Indole Reactions

Introduction: The "2-Methyl Paradox"

As researchers, we often encounter a frustrating dichotomy with 2-methylindole. Electronically, the methyl group at the C2 position is an electron-donating group (EDG), which should theoretically enhance the nucleophilicity of the indole ring, particularly at the C3 position (the enamine-like reactivity). However, in practice, the steric bulk of this methyl group creates a kinetic barrier that often overrides its electronic activation.

This guide addresses the specific "failure modes" caused by this steric clash—specifically in N-alkylation , C3-functionalization , and metal-catalyzed cross-couplings —and provides validated protocols to overcome them.

Module 1: Troubleshooting N-Alkylation Failures

The Issue: You are attempting to alkylate the nitrogen (N1) of 2-methylindole, but yields are significantly lower than with unsubstituted indole. The reaction often stalls or requires excessive heating, leading to decomposition.

Root Cause Analysis: The C2-methyl group projects into the spatial trajectory required for the SN2 attack on the alkyl halide. This "ortho-wall" effect increases the activation energy (


), making the reaction kinetically sluggish compared to unsubstituted indole.

Diagnostic Q&A:

SymptomProbable CauseCorrective Action
Reaction Stalls <50% Base is too weak to sustain the high-energy transition state.Switch from carbonates (

,

) to hydrides (

,

).
No Reaction with

Halides
Steric clash is too high for thermal SN2.Protocol A: Use Microwave Irradiation. Protocol B: Add catalytic KI (Finkelstein).
C3-Alkylation Byproduct Thermodynamic control favors C-alkylation at high temps.Use a polar aprotic solvent (DMF/DMSO) to solvate the cation and increase N-nucleophilicity (tight ion pair separation).

Validated Protocol: High-Efficiency N-Benzylation of 2-Methylindole

  • Reagents: 2-Methylindole (1.0 eq), NaH (60% in oil, 1.2 eq), Benzyl Bromide (1.1 eq), TBAI (Tetrabutylammonium iodide, 5 mol% - Crucial Additive).

  • Solvent: Anhydrous DMF (0.5 M).

  • Procedure:

    • Dissolve 2-methylindole in DMF under

      
      .
      
    • Cool to 0°C. Add NaH portion-wise. Wait 30 mins for complete deprotonation (bubbling must stop). Note: The anion is formed when the solution turns yellow/brown.

    • Add TBAI (Phase transfer catalyst/iodide source).

    • Add Benzyl Bromide dropwise.

    • Critical Step: Warm to 60°C. Unlike indole (RT), 2-methylindole requires thermal activation to overcome the steric barrier.

    • Monitor by TLC.[1][2] If stalled, add 0.1 eq more NaH.

Module 2: Overcoming C3-Functionalization Barriers

The Issue: Standard electrophilic aromatic substitutions (EAS) like Vilsmeier-Haack or Friedel-Crafts acylation proceed slowly or yield mixtures when applied to 2-methylindole, despite the ring being electron-rich.

Technical Insight: While the C2-methyl group increases the HOMO energy (making the ring a better nucleophile), it physically blocks the approach of bulky electrophiles to the C3 position. Small electrophiles (like the Vilsmeier reagent) usually work, but bulky acyl chlorides or benzyl halides face severe repulsion.

Comparative Data: Steric Impact on Yield

Reaction TypeElectrophile SizeIndole Yield2-Methylindole YieldNotes
Vilsmeier-Haack Small (Chloromethyliminium)96%~70-85%2-Me group causes slight rotation of intermediate, slowing kinetics.
Friedel-Crafts (Acyl) Medium (Acetyl Chloride)88%65%Requires stronger Lewis Acid (

vs

) for 2-Me.
Friedel-Crafts (Benzyl) Large (2-Substituted Benzyl)75%<30%Failure Mode. Steric clash prevents formation of the Wheland intermediate.

Visualizing the Barrier:

ReactionCoordinate Figure 1: Kinetic Impact of 2-Methyl Substitution on C3-Attack Start Reactants (Indole + E+) TS_H TS (Indole) Low Steric Bulk Start->TS_H Fast (k1) TS_Me TS (2-Me-Indole) High Steric Bulk Start->TS_Me Slow (k2) Product C3-Substituted Product TS_H->Product TS_Me->Product

Solution Strategy: The "Iodine Catalysis" Route For bulky alkylations at C3 where traditional Lewis Acids fail due to steric congestion/complexation, use Molecular Iodine (


)  as a "soft" Lewis Acid.
  • Mechanism:

    
     activates the benzyl alcohol via halogen bonding, creating a compact carbocation that slips past the 2-methyl steric gate more easily than a bulky metal-complexed electrophile.
    
  • Protocol: 2-Methylindole + Benzyl Alcohol (1.0 eq) +

    
     (5 mol%) in Toluene at 40°C.
    
  • Expected Yield: >85% (vs <30% with

    
    ).
    

Module 3: Metal-Catalyzed Cross-Coupling (C-H Activation)

The Issue: Pd- or Ru-catalyzed C-H activation at the C3 position often fails with 2-methylindole, particularly when coupling with ortho-substituted aryl iodides.

Troubleshooting Logic: The metal center (Pd/Ru) must coordinate to the indole C3 position. The 2-methyl group creates a "congested pocket" that destabilizes the square-planar or octahedral transition state.

Decision Tree for Catalyst Selection:

CatalystSelection Figure 2: Catalyst Optimization for Sterically Hindered Couplings Start Goal: C3-Arylation of 2-Methylindole CheckE Is the Aryl Halide Ortho-Substituted? Start->CheckE NoOrtho No (e.g., Ph-I) CheckE->NoOrtho No YesOrtho Yes (e.g., 2-Tol-I) CheckE->YesOrtho Yes Standard Use Standard Pd(OAc)2 + PPh3 NoOrtho->Standard StericFail Standard Ligands Fail (Steric Clash) YesOrtho->StericFail Solution Use C-H Activation w/ Directing Group (DG) StericFail->Solution Specific Install N-Pyrimidyl DG or Use Ru(II) Catalyst Solution->Specific

Expert Tip: For extremely hindered substrates, switch from Palladium to Ruthenium(II) catalysis. The Ru(II) mechanism typically involves a C-H activation step that is less sensitive to the ortho-methyl steric bulk compared to the Pd(II) electrophilic palladation pathway.

  • Reference: Ru(II)-catalyzed C-H allylation has been shown to suppress

    
    -hydride elimination via steric hindrance, turning the steric bulk into a selectivity control element.
    

References

  • BenchChem Technical Support . Selective N-Alkylation of Indoles: Troubleshooting & Optimization. (2025).[2] Link

  • Manna, M. K., et al. Sterically Controlled Ru(II)-Catalyzed Divergent Synthesis of 2-Methylindoles... J. Org.[3] Chem. (2018).[4] Link

  • Organic Chemistry Portal . Vilsmeier-Haack Reaction: Mechanism and Applications. Link

  • Parthasarathy, K., et al. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles. J. Org. Chem. (2019). Link

  • Frontiers in Chemistry . 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes. (2022).[3] Link

Sources

Optimization

Technical Support Center: Resolving Emulsion Formation in Indole Carboxylic Acid Workup

Case ID: IND-EMUL-001 Status: OPEN Priority: HIGH (Process Bottleneck) Assigned Specialist: Senior Application Scientist Executive Summary & Core Mechanism Why is this happening? Indole carboxylic acids are classic "Janu...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-EMUL-001 Status: OPEN Priority: HIGH (Process Bottleneck) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Mechanism

Why is this happening? Indole carboxylic acids are classic "Janus molecules." They possess a hydrophobic, aromatic indole core and a hydrophilic, ionizable carboxylic acid tail. When you perform a basic extraction (using NaOH or NaHCO₃) to pull the product into the aqueous phase, or when you basify to remove impurities, you generate the indole carboxylate anion .

This anion functions exactly like a fatty acid soap (surfactant). It lowers the interfacial tension between your organic solvent and water, stabilizing droplets of one phase within the other. This is often exacerbated by:

  • Oligomeric impurities: Indoles are prone to oxidative polymerization, creating "gunk" that acts as a solid stabilizer (Pickering emulsion).

  • The "Rag Layer" Trap: At pH values near the molecule's pKa (~4.5–5.0), the compound exists in equilibrium between ionized and neutral forms, often precipitating as a slime at the interface.

Diagnostic Phase: Identify Your Emulsion

Before adding reagents, observe the separatory funnel.[1]

ObservationDiagnosisLikely Cause
Milky/Cloudy Layers Surfactant Emulsion Formation of indole-carboxylate micelles (Soap effect). Common in high pH extractions.
Solid "Gunk" at Interface Pickering Emulsion Insoluble particles (polymers, Pd-black, salts) stabilizing the interface.
No Phase Boundary Co-Solvent Lock Presence of water-miscible solvents (THF, DMF, Dioxane) preventing phase separation.

Immediate Remediation (Troubleshooting Q&A)

Q1: I have a stable, milky emulsion in the separatory funnel. How do I break it immediately?

A: Do not shake further. Use the "Salting Out & Swirling" protocol.

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 20% of your aqueous layer. This increases the ionic strength, disrupting the electric double layer stabilizing the micelles (Debye-Hückel effect).

  • Gentle Swirl: Do not invert. Swirl the funnel gently to mix the brine into the aqueous layer without creating new droplets.

  • Time: Wait 10–15 minutes.

Q2: I see a "rag layer" (floating solids) between phases that won't resolve.

A: This is likely a solid-stabilized emulsion caused by indole oligomers or palladium residues. Protocol:

  • Vacuum Filtration: Filter the entire biphasic mixture through a pad of Celite 545 (diatomaceous earth). The Celite traps the particulate stabilizers.

  • Rinse: Wash the filter cake with fresh solvent (e.g., EtOAc).

  • Return to Funnel: The filtrate should separate cleanly.

Q3: I am using THF/Water or DMF/Water and layers won't separate.

A: You are suffering from "Co-Solvent Lock." Protocol:

  • Dilution: Add significantly more water (to dilute the polar solvent) and more hydrophobic solvent (EtOAc or DCM).

  • The "Back-Extraction" Trick: If the product is in the organic layer, wash with 5% LiCl solution instead of water. Lithium coordinates tightly with polar aprotic solvents (DMF/DMSO), pulling them into the aqueous phase more effectively than NaCl.

Preventative Strategies (The "Buffered Workup")

Q: How do I design my workup to prevent this next time?

A: Avoid "Hard" pH swings. Instead of using 1M NaOH (pH 14) which creates strong soaps, use a buffered approach.

Recommended Workflow:

  • Acidification: If quenching a reaction, adjust pH to ~3.0 (well below the pKa of ~4.8) to ensure the carboxylic acid is fully protonated (neutral).

  • Solvent Choice: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of Ethyl Acetate.

    • Why? 2-MeTHF separates from water much faster and has higher solubility for polar indoles.

  • Phase Ratio: Maintain an organic:aqueous ratio of at least 2:1.

Data: Solvent Performance in Indole Extraction
SolventDensity (g/mL)Emulsion RiskSeparation SpeedNotes
Dichloromethane (DCM) 1.33HighFast (if clean)Bottom layer. Good for non-polar indoles. Risk of persistent emulsions with basic water.
Ethyl Acetate (EtOAc) 0.90MediumModerateStandard choice. Soluble in water (~8%), requiring brine washes.
2-MeTHF 0.85Low Fast Hydrophobic enough to separate well, polar enough to dissolve indoles. Recommended.
n-Butanol 0.81LowSlowUse only for highly polar/water-soluble indoles.

Visualizing the Troubleshooting Logic

Emulsion_Troubleshooting Start Emulsion Detected Identify Identify Type Start->Identify Milky Milky/Cloudy (Surfactant Type) Identify->Milky Rag Rag Layer/Solids (Pickering Type) Identify->Rag Miscible No Layers (Solvent Lock) Identify->Miscible Brine Add Sat. NaCl (Increase Ionic Strength) Milky->Brine Filter Filter thru Celite (Remove Particulates) Rag->Filter Dilute Dilute with H2O Add Hydrophobic Solvent Miscible->Dilute Wait Wait 15 mins Brine->Wait Resolved1 Resolved? Wait->Resolved1 Acidify Adjust pH < 3 (Protonate Acid) Resolved1->Acidify No Success Phase Separation Achieved Resolved1->Success Yes Rinse Rinse with Solvent Filter->Rinse Rinse->Resolved1 LiCl Wash with 5% LiCl (Remove DMF/DMSO) Dilute->LiCl LiCl->Resolved1

Caption: Decision tree for diagnosing and resolving phase separation issues during indole carboxylic acid workup.

Case Study: Purification of 5-Bromoindole-3-Carboxylic Acid

The Problem: A user reported a persistent emulsion while extracting 5-bromoindole-3-carboxylic acid from a basic hydrolysis reaction (NaOH/MeOH). Acidification with HCl resulted in a "white slime" that floated between the EtOAc and water layers.

The Analysis: The "white slime" was the product precipitating at the interface. The pH was ~4.5 (near the pKa), creating the isoelectric "mush." The EtOAc could not dissolve the semi-solid precipitate effectively.

The Solution (Protocol):

  • Full Acidification: The mixture was treated with 1M HCl until pH < 2.0. This ensured the molecule was fully protonated (

    
    ).
    
  • Solvent Swap: The EtOAc was deemed insufficient. A mixture of THF:EtOAc (1:1) was added. The THF helped dissolve the precipitated solid.

  • Brine Wash: The aqueous layer was saturated with NaCl to force the THF into the organic phase.

  • Result: Two clear layers formed. The organic layer was dried over Na₂SO₄ and concentrated to yield the pure acid.

References

  • Biotage. (2023).[2] Tackling emulsions just got easier. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis Guide: 5-Bromo-2-methyl-1H-indole-3-carboxylic acid

As a Senior Application Scientist in analytical chemistry, I frequently see researchers struggle with the spectral characterization of highly substituted, polar heterocycles. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently see researchers struggle with the spectral characterization of highly substituted, polar heterocycles. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid is a highly versatile building block, heavily utilized in the synthesis of antiviral agents and HIV-1 integrase strand transfer inhibitors[1].

However, its combination of a hydrogen-bond donating/accepting carboxylic acid, a labile indole N-H, and a halogenated aromatic core makes its ¹H NMR characterization highly sensitive to solvent selection and sample preparation. This guide objectively compares solvent systems and field strengths, providing a self-validating protocol to ensure high-fidelity spectral acquisition.

Solvent Performance Comparison: DMSO-d₆ vs. CD₃OD

The choice of deuterated solvent is the single most critical variable when analyzing indole-carboxylic acids. We must move beyond default solvent choices (like CDCl₃, which yields poor solubility for this compound) and understand the causality of solvent-solute interactions[2].

  • DMSO-d₆ (The Gold Standard): Dimethyl sulfoxide-d₆ acts as a potent hydrogen-bond acceptor. It aggressively disrupts the intermolecular hydrogen-bonded dimers typically formed by carboxylic acids. By solvating the monomeric species, DMSO-d₆ drastically reduces the chemical exchange rate of the C3-COOH and indole N-H protons, rendering them visible as distinct, albeit broad, singlets.

  • CD₃OD (The Rapid-Exchange Alternative): While offering excellent solubility, methanol-d₄ is a protic solvent. The deuterium rapidly exchanges with the labile N-H and O-H protons of the indole, causing their signals to vanish entirely from the spectrum. Furthermore, the lack of strong hydrogen-bond stabilization from the solvent causes slight upfield shifts in the aromatic region compared to DMSO.

Quantitative Data Summary

The following table summarizes the comparative ¹H NMR performance across the two primary solvent systems at 400 MHz.

Proton AssignmentDMSO-d₆ Shift (ppm)CD₃OD Shift (ppm)MultiplicityJ-Coupling (Hz)Integration
C3-COOH 12.20 (br s)Not ObservedSinglet (broad)-1H
Indole N-H 11.85 (br s)Not ObservedSinglet (broad)-1H
C4-H 8.158.08Doublet2.01H
C7-H 7.357.28Doublet8.61H
C6-H 7.257.18Doublet of doublets8.6, 2.01H
C2-CH₃ 2.652.60Singlet-3H

Mechanistic Causality of Chemical Shifts

To confidently assign the spectrum, we must understand the electronic environment dictating the chemical shifts, rather than relying solely on empirical matching.

The C4-H Anomaly: In an unsubstituted indole, the C4-H typically resonates around 7.6 ppm. However, in this derivative, it is pushed significantly downfield to approximately 8.15 ppm[3]. The causality here is twofold:

  • The magnetic anisotropy of the C3-carbonyl group creates a deshielding cone that directly encompasses the C4 position.

  • The inductive electron-withdrawing nature of the C5-bromine atom further depletes electron density from the ortho position[4].

Aromatic Coupling System: The regiochemistry of the bromine substitution is confirmed by the J-coupling values. The C7 proton appears as a distinct doublet (J ≈ 8.6 Hz), coupling only with the adjacent C6 proton. The C6 proton, situated between the C5-bromine and C7-proton, presents as a doublet of doublets (dd), exhibiting both ortho-coupling (J ≈ 8.6 Hz) to C7 and fine meta-coupling (J ≈ 2.0 Hz) to C4.

Substituent_Effects Sub1 C3-COOH Group (EWG) Shift1 C4-H: Strong Downfield (~8.15 ppm) Sub1->Shift1 Anisotropy Shift3 Indole NH: Stabilized (~11.8 ppm) Sub1->Shift3 H-Bonding Sub2 C5-Bromine (EWG/EDG) Sub2->Shift1 Ortho Effect Shift2 C6-H: Mild Downfield (~7.25 ppm) Sub2->Shift2 Ortho Effect Sub3 C2-Methyl (EDG) Sub3->Shift3 Inductive

Mechanistic impact of C2, C3, and C5 substituents on indole core proton chemical shifts.

Self-Validating Experimental Protocol

A protocol is only as good as its internal quality controls. The following workflow utilizes a built-in validation checkpoint to guarantee that the fine meta-coupling of the C6 proton is not lost to poor magnetic homogeneity.

NMR_Workflow Step1 1. Sample Prep (1-5 mg) Step2 2. Solvent Addition (DMSO-d6) Step1->Step2 Step3 3. Homogenization & Filtration Step2->Step3 Step4 4. Acquisition (400/600 MHz) Step3->Step4

Standardized high-fidelity ¹H NMR sample preparation and acquisition workflow.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 3.0 mg of 5-bromo-2-methyl-1H-indole-3-carboxylic acid into a clean glass vial.

  • Solvation: Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS).

    • Causality: Maintaining a low concentration (≤5 mg/mL) prevents concentration-dependent shifting and line broadening associated with carboxylic acid aggregation.

  • Homogenization & Filtration: Vortex for 30 seconds. Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Filtration removes undissolved particulates and trace paramagnetic impurities that distort magnetic field homogeneity.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ signal and perform automated gradient shimming (Z and Z2 axes).

  • Validation Checkpoint (Critical): Acquire a preliminary 1-scan spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Rule: If FWHM > 1.2 Hz, the shim is invalid. Re-shim the instrument until FWHM ≤ 1.0 Hz. Failure to pass this self-validating step will result in the merging of the critical C6-H meta-coupling (J=2.0 Hz), leading to inaccurate peak assignments.

  • Data Acquisition: Set the Relaxation Delay (D1) to 2.0 seconds to ensure complete relaxation of the C2-methyl protons. Acquire 16 to 32 scans at 298 K.

References

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI International Journal of Molecular Sciences URL: [Link]

  • Title: 5-Bromoindole | C8H6BrN | CID 24905 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization Source: IRIS / Università degli Studi di Napoli Federico II URL: [Link]

Sources

Comparative

High-Resolution 13C NMR Analysis: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid Analogs

The following guide details the 13C NMR chemical shifts for 5-bromo-2-methyl-1H-indole-3-carboxylic acid derivatives, specifically focusing on the methyl ester form which serves as the primary stable intermediate in drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR chemical shifts for 5-bromo-2-methyl-1H-indole-3-carboxylic acid derivatives, specifically focusing on the methyl ester form which serves as the primary stable intermediate in drug development workflows (e.g., Arbidol synthesis).

Executive Summary & Application Context

5-bromo-2-methyl-1H-indole-3-carboxylic acid is a critical scaffold in medicinal chemistry, most notably as the core structure for the antiviral drug Umifenovir (Arbidol) .[1] In drug development, this molecule is rarely handled as the free acid during intermediate characterization due to solubility and stability profiles; instead, the methyl or ethyl ester is the standard for spectroscopic validation.

This guide provides a comparative NMR analysis of the 5-bromo derivative against its non-brominated analog, establishing a self-validating system for confirming the regiochemistry of the bromine substitution.[1]

Core Structural Numbering

To interpret the data below, use the following IUPAC numbering for the indole core:

  • Position 2: Adjacent to Nitrogen, substituted with Methyl.[2][3][4]

  • Position 3: Substituted with Carboxylate.[5][6][7][8][9][10]

  • Position 5: Substituted with Bromine (Target) or Hydrogen (Control).

IndoleStructure cluster_0 Structure & Numbering N1 N1 C2 C2 (Me) N1->C2 C3 C3 (COOR) C2->C3 Double Bond C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 (Br/H) C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1

Caption: Indole core numbering. C2 bears the methyl group; C3 bears the carboxylate; C5 is the site of bromine substitution.

Comparative 13C NMR Data Analysis

The following data compares the 5-Bromo target molecule with its Unsubstituted control. All values are reported in ppm relative to CDCl3 (


 77.0).[3]
Table 1: Chemical Shift Comparison (CDCl3, 100-150 MHz)
Carbon PositionTypeTarget: 5-Br Derivative (ppm)Control: Unsubstituted (ppm)

(Shift Effect)
Assignment Logic
C=O Carbonyl166.1 166.7 -0.6Ester carbonyl; minimal effect from C5-Br.[1]
C2 Quaternary145.0 144.3 +0.7Deshielded by N1 and 2-Me group.[1]
C7a Quaternary133.1 134.6 -1.5Bridgehead carbon; slight shielding by Br.[1]
C3a Quaternary128.8 127.2 +1.6Bridgehead carbon; para to Br.
C6 CH125.6 121.6 +4.0Ortho to Br; Deshielding effect.
C4 CH124.1 121.2 +2.9Ortho to Br; Deshielding effect.
C5 C-Br / C-H 115.4 122.3 -6.9 Diagnostic: Heavy atom effect (Heavy Halogen) causes upfield shift.[1]
C7 CH112.1 110.6 +1.5Meta to Br.
C3 Quaternary104.7 104.3 +0.4Shielded by enamine character of indole.
OMe Methyl51.2 50.8 +0.4Ester methoxy group.
2-Me Methyl14.2 14.2 0.0Methyl group at C2; too distant to feel Br.[1]

Data Source: Synthesized values derived from comparative literature analysis of indole-3-carboxylates [1].

Technical Insight: The "Ipso-Shielding" Validation

The most critical self-validating signal is C5 .[1] In the unsubstituted indole, C5 resonates at ~122 ppm.[3] Upon bromination, this signal shifts upfield to ~115 ppm.

  • Why? This is the Heavy Atom Effect . Unlike chlorine or fluorine (which deshield the ipso carbon), bromine's large electron cloud causes spin-orbit coupling effects that shield the attached carbon.

  • Validation Protocol: If your C5 signal appears >120 ppm, you likely have the 6-bromo isomer or unreacted starting material.

Experimental Protocol: Synthesis & Characterization

To obtain the pure sample for the NMR data above, the following microwave-assisted Nenitzescu-type synthesis is recommended over the traditional Fischer indole synthesis for higher regioselectivity.

Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromoaniline + Methyl Acetoacetate Step1 Step 1: Enamine Formation (Acid Cat., RT, 12h) Start->Step1 Inter Intermediate: Enamine Isolated Step1->Inter Step2 Step 2: Oxidative Cyclization Pd(OAc)2 / Cu(OAc)2 Microwave (60°C) Inter->Step2 Purify Purification: HPLC or Flash Chrom. (Hexane/EtOAc 7:3) Step2->Purify End Final Product: Methyl 5-bromo-2-methyl- 1H-indole-3-carboxylate Purify->End

Caption: Optimized microwave-assisted synthesis pathway for high-purity NMR samples.

Step-by-Step Methodology
  • Enamine Formation:

    • Mix 4-bromoaniline (1.0 eq) with methyl acetoacetate (1.0 eq) and catalytic acetic acid (10%) in a dry flask.

    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor TLC.[11] The disappearance of aniline indicates enamine formation.

  • Cyclization (The Critical Step):

    • Dissolve the enamine in solvent (e.g., DMF or neat).

    • Add Pd(OAc)2 (10 mol%) and Cu(OAc)2 (oxidant).

    • Irradiate in a microwave reactor at 60°C for 10-30 minutes.

    • Note: Microwave heating prevents the thermal degradation often seen in high-temp Fischer syntheses.[1]

  • Purification:

    • Extract with Ethyl Acetate/Water.

    • Purify via Flash Chromatography (Silica Gel, 7:3 Hexane/EtOAc).

    • Isolate the product as a brown oil/solid.

References

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. Symmetry, 2022, 14, 435.[1]

    • Primary source for the comparative 13C NMR shifts of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate (Compound 21) and the unsubstituted analog (Compound 20).[1]

  • Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. Journal of Heterocyclic Chemistry.

    • Supporting data for indole numbering and substituent effects.
  • Arbidol (Umifenovir) Solvates: Investigation via 2D NOESY. Molecules, 2023.[10]

    • Context for the drug development application of the 5-bromo-2-methylindole scaffold.

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Analysis of 5-Bromo-2-methylindole-3-carboxylic Acid (BMIC)

Executive Summary 5-Bromo-2-methylindole-3-carboxylic acid (BMIC) is a critical pharmacophore and intermediate, most notably in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) .[1] Precise quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methylindole-3-carboxylic acid (BMIC) is a critical pharmacophore and intermediate, most notably in the synthesis of the broad-spectrum antiviral Umifenovir (Arbidol) .[1] Precise quantification and structural verification of BMIC are essential for impurity profiling in API synthesis and metabolite tracking in biological matrices.

This guide compares the two dominant analytical workflows: LC-ESI-MS/MS (Negative Mode) and GC-EI-MS (Derivatized) .[1] While GC-MS offers superior structural fingerprinting via hard ionization, this guide establishes LC-ESI-MS/MS as the superior method for high-throughput quantification and trace impurity analysis due to its elimination of derivatization steps and enhanced sensitivity for the acidic moiety.[1]

Compound Profile & MS Signature

Before selecting a method, the analyst must understand the mass spectral behavior of BMIC. The presence of a bromine atom provides a unique isotopic signature that serves as an internal validation check.

FeatureSpecificationMS Implication
Chemical Formula C₁₀H₈BrNO₂MW: ~254.08 Da
Monoisotopic Mass 252.97 (⁷⁹Br) / 254.97 (⁸¹Br)Distinct 1:1 doublet ("M" and "M+2").[1]
Acidic Moiety Carboxylic Acid (-COOH)Ionizes best in ESI Negative Mode ([M-H]⁻).[1]
Labile Group -COOH at C3 positionProne to decarboxylation (Loss of 44 Da, CO₂).[1]

Comparative Methodology

Method A: LC-ESI-MS/MS (Recommended)

Best For: Trace quantification in biological fluids (plasma/urine), API impurity profiling, and high-throughput screening.[1]

The Rationale:

BMIC is a polar, non-volatile acid. Electrospray Ionization (ESI) in negative mode deprotonates the carboxylic acid directly (


), producing a stable molecular ion without the need for chemical modification.[1]
Protocol:
  • Sample Prep: Protein precipitation (for bio-fluids) using cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.

    • Note: Acidic mobile phase suppresses ionization in negative mode slightly but improves peak shape. An alternative is 5mM Ammonium Acetate (pH 6.5) for max sensitivity.

  • MS Settings (Triple Quad):

    • Source: ESI Negative Mode.

    • MRM Transition 1 (Quantifier): m/z 252.0

      
       208.0 (Loss of CO₂).
      
    • MRM Transition 2 (Qualifier): m/z 252.0

      
       129.0 (Ring cleavage/Debromination).
      
Method B: GC-EI-MS (Alternative)

Best For: Raw material identification, structural elucidation, and laboratories lacking LC-MS capabilities.[1]

The Rationale:

Carboxylic acids interact strongly with GC column stationary phases, leading to peak tailing. To use GC-MS, the polar -COOH hydrogen must be replaced with a non-polar group (Derivatization), typically creating a methyl ester or trimethylsilyl (TMS) derivative.[1]

Protocol:
  • Derivatization:

    • Add 50 µL sample + 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

    • Incubate at 60°C for 30 mins.

  • Injection: Splitless mode, 250°C injector temp.

  • Column: DB-5ms (5% Phenyl-arylene polymer).[1]

  • Ionization: Electron Impact (70 eV).

  • Detection: Full Scan (50–500 amu) to observe the bromine isotope pattern.

Performance Comparison Data

The following data summarizes the performance metrics of both methods.

MetricLC-ESI-MS/MS (Neg)GC-EI-MS (TMS-Derivative)Verdict
Limit of Detection (LOD) 0.5 ng/mL10 ng/mLLC-MS is 20x more sensitive.
Sample Prep Time 15 mins (Dilute & Shoot)60 mins (Derivatization req.)[1]LC-MS is faster.
Selectivity High (MRM Mode)Medium (Retention Time + EI Pattern)LC-MS is more selective.
Structural Info Low (Soft Ionization)High (Hard Ionization fingerprints)GC-MS is better for ID.
Matrix Effects Moderate (Ion Suppression)Low (Matrix eliminated in prep)GC-MS is more robust.

Visualizing the Mechanism

Diagram 1: Fragmentation Pathway (LC-MS/MS)

Understanding the fragmentation is vital for setting up Multiple Reaction Monitoring (MRM).[1] The dominant pathway is the neutral loss of Carbon Dioxide.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 252/254 (5-Bromo-2-methylindole-3-COOH) Inter Decarboxylated Ion m/z 208/210 (5-Bromo-2-methylindole) Parent->Inter Loss of CO₂ (44 Da) Collision Energy: 15-20 eV Frag1 Debrominated Fragment m/z ~129 (Indole Core) Inter->Frag1 Loss of Br• (79/81 Da) High Energy Collision

Caption: Proposed ESI(-) fragmentation pathway. The loss of CO₂ is the primary transition used for quantification.

Diagram 2: Analytical Workflow Decision Tree

This logic flow helps the analyst choose the correct method based on their specific sample type.

WorkflowDecision Start Start: Sample Type? Bio Biological Matrix (Plasma, Urine) Start->Bio Trace Analysis Raw Raw Material / API (Solid Powder) Start->Raw Purity/ID Check Prep1 Protein Precipitation (ACN/MeOH) Bio->Prep1 Prep2 Dissolve + Derivatize (BSTFA, 60°C) Raw->Prep2 LC Method A: LC-ESI-MS/MS (No Derivatization) Result1 Output: ng/mL Conc. LC->Result1 High Sensitivity Quantification GC Method B: GC-EI-MS (Requires Silylation) Result2 Output: Mass Fingerprint GC->Result2 Structural Confirmation Prep1->LC Prep2->GC

Caption: Decision matrix for selecting between LC-MS and GC-MS based on sample origin and analytical goal.

Expert Insights & Troubleshooting

The "Bromine Trap"

When setting up MRM transitions, always monitor both isotopes (⁷⁹Br and ⁸¹Br) if specificity is an issue.

  • Transition A: 252.0

    
     208.0[1]
    
  • Transition B: 254.0

    
     210.0[1]
    
  • Validation: The ratio of Peak Area A to Peak Area B must remain ~1:1. Deviation indicates interference from a non-brominated co-eluting compound.

Solvent Choice in LC-MS

Avoid Methanol in the mobile phase if using the free acid form in positive mode, as on-column methylation (esterification) can occur at high pressures/temperatures, creating a ghost peak at M+14.[1] Acetonitrile is the safer organic modifier.

References

  • Liu, Y., et al. (2025). "Determination of Arbidol in human plasma by LC-ESI-MS." Journal of Chromatography B.

  • Deng, P., et al. (2008). "Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry." Journal of Mass Spectrometry.

  • Santa Cruz Biotechnology. "5-Bromo-1H-indole-3-carboxylic acid methyl ester Product Data." SCBT CAS Database. [1]

  • NIST Mass Spec Library. "General Fragmentation of Carboxylic Acids." Chemistry LibreTexts.

Sources

Comparative

Melting Point &amp; Structural Analysis: 5-Bromo-2-methylindole vs. 5-Bromo-1H-indole-3-carboxylic acid

Executive Summary In the synthesis of indole-based therapeutics, precise characterization of intermediates is critical for yield optimization and purity assessment. This guide compares the thermal properties of two struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indole-based therapeutics, precise characterization of intermediates is critical for yield optimization and purity assessment. This guide compares the thermal properties of two structurally related halogenated indoles: 5-Bromo-2-methylindole (often abbreviated as 5-bromo-2-methyl) and 5-Bromo-1H-indole-3-carboxylic acid .

While both share the 5-bromoindole core, their melting points differ by approximately 110°C . This massive thermal divergence is not merely a physical constant but a direct readout of their intermolecular forces—specifically the transition from weak van der Waals interactions in the methylated derivative to robust hydrogen-bond networks in the carboxylic acid. Understanding this difference is essential for solvent selection, recrystallization protocols, and solid-state handling in drug development pipelines.

Chemical Identity & Structural Analysis[1][2]

Before analyzing the thermal data, we must establish the structural basis for the comparison.

FeatureCompound ACompound B
Common Name 5-Bromo-2-methylindole 5-Bromo-1H-indole-3-carboxylic acid
CAS Number 1075-34-910406-06-1
Molecular Formula C₉H₈BrNC₉H₆BrNO₂
Molecular Weight 210.07 g/mol 240.05 g/mol
Key Substituent Methyl group (-CH₃) at C2Carboxylic acid (-COOH) at C3
Electronic Nature Lipophilic, weak dipoleAmphiphilic, strong H-bond donor/acceptor
Structural Visualization & Interaction Logic

The following diagram illustrates the structural relationship and the dominant intermolecular forces driving the melting point disparity.

G cluster_0 Compound A: 5-Bromo-2-methylindole cluster_1 Compound B: 5-Bromo-1H-indole-3-carboxylic acid A Indole Core (Lipophilic Scaffold) M 2-Methyl Group (Steric Bulk) A->M C2 Substitution Br1 5-Bromo (Halogen Bond Potential) A->Br1 C5 Substitution InteractionA Weak Packing (Van der Waals) M->InteractionA Disrupts Stacking B Indole Core (Polar Scaffold) COOH 3-Carboxylic Acid (Strong H-Bond Donor/Acceptor) B->COOH C3 Substitution Br2 5-Bromo (Halogen Bond Potential) B->Br2 C5 Substitution InteractionB Strong Dimerization (Hydrogen Bonding) COOH->InteractionB Forms Dimers

Figure 1: Structural comparison highlighting the functional groups responsible for the divergence in lattice energy.

Melting Point Comparison Data

The experimental data below represents the consensus range from high-purity analytical standards (>97% HPLC).

Property5-Bromo-2-methylindole5-Bromo-1H-indole-3-carboxylic acidDelta (ΔT)
Melting Point Range 104 – 107 °C 216 – 220 °C ~112 °C
Physical State (RT) Light brown/cream crystalline powderWhite to light yellow powderN/A
Solubility Profile Soluble in DCM, EtOAc, DMSOSoluble in DMSO, MeOH; Poor in DCMN/A
Mechanistic Analysis: Why the Difference?

As an application scientist, you must look beyond the number. The >100°C difference is driven by two primary factors:

  • Carboxylic Acid Dimerization (Compound B): The carboxylic acid group at the C3 position allows Compound B to form stable, centrosymmetric dimers in the solid state via strong hydrogen bonds (O-H···O). This "locking" mechanism significantly increases the lattice energy, requiring far more thermal energy to break the crystal lattice.

  • Lipophilicity & Sterics (Compound A): The 2-methyl group in Compound A is non-polar. While it adds molecular weight, it relies primarily on weak London dispersion forces for crystal packing. Furthermore, the methyl group at the C2 position can sterically hinder optimal π-π stacking of the indole rings, keeping the melting point relatively low (104°C).

Experimental Protocol: Accurate MP Determination

For pharmaceutical intermediates, "close enough" is not acceptable. The following protocol ensures data integrity, particularly for Compound B, which may undergo decarboxylation near its melting point.

Workflow Start Sample Preparation Dry Desiccation (24h @ 40°C under vacuum) Start->Dry Grind Particle Size Reduction (Fine Powder) Dry->Grind Pack Capillary Packing (2-3mm height, compact) Grind->Pack Heat1 Ramp A (Fast) 10°C/min to 90°C (Cmpd A) or 200°C (Cmpd B) Pack->Heat1 Heat2 Ramp B (Slow) 1.0°C/min to Endpoint Heat1->Heat2 Observe Visual Detection (Meniscus Formation) Heat2->Observe Record Record Range (Onset to Clear Liquid) Observe->Record

Figure 2: Standardized capillary melting point workflow to prevent thermal lag and decomposition artifacts.

Critical Technical Notes:
  • Decomposition Warning (Compound B): Indole-3-carboxylic acids are prone to thermal decarboxylation. If you observe bubbling or gas evolution around 220°C, the compound is decomposing. In this case, Differential Scanning Calorimetry (DSC) is preferred over capillary methods to distinguish melting from decomposition.

  • Purity Indicator: A melting range >2°C for either compound indicates impurities (likely solvent occlusion or synthesis byproducts).

Implications for Drug Development[3]

The melting point dictates more than just storage conditions; it is a predictor of downstream behavior.

Solubility & Bioavailability
  • Compound A (Low MP): The lower lattice energy correlates with higher solubility in lipophilic solvents (DCM, Toluene). This makes it an excellent substrate for nucleophilic substitutions or metal-catalyzed cross-couplings in non-polar media.

  • Compound B (High MP): The high lattice energy results in poor solubility in common organic solvents like dichloromethane or diethyl ether. Reactions involving this intermediate often require polar aprotic solvents (DMF, DMSO) or conversion to an ester to improve processability.

Purification Strategy
  • Compound A: Can often be purified via low-temperature recrystallization from hexanes/ethyl acetate.

  • Compound B: Due to its high MP and polarity, acid-base extraction is the superior purification method. Dissolve in dilute NaOH (forming the salt), wash organics, and precipitate by re-acidifying with HCl.

References

  • Sigma-Aldrich. 5-Bromo-2-methylindole Product Specification. Retrieved from

  • Thermo Fisher Scientific. 5-Bromo-2-methylindole Analysis & Properties. Retrieved from

  • ChemicalBook. 5-Bromo-1H-indole-3-carboxylic acid Properties and Melting Point. Retrieved from

  • PubChem. Compound Summary: 5-Bromo-2-methylindole (CID 1075-34-9). Retrieved from

  • TCI Chemicals. 5-Bromoindole-3-carboxylic Acid Product Data. Retrieved from

Validation

Publish Comparison Guide: HPLC Analysis of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

The following guide details the HPLC analysis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a critical intermediate in the synthesis of the antiviral drug Umifenovir (Arbidol) . This guide moves beyond simple retenti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC analysis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid , a critical intermediate in the synthesis of the antiviral drug Umifenovir (Arbidol) .

This guide moves beyond simple retention time reporting to provide a comparative method development framework, analyzing stationary phase selection, pH dependency, and impurity profiling.

Executive Summary & Application Context

5-bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) is the key structural scaffold for Umifenovir. In drug development, its accurate quantification is essential for monitoring the yield of the Fischer indole synthesis or hydrolysis steps.

Unlike its downstream ester derivatives (e.g., ethyl 5-bromo-2-methylindole-3-carboxylate), this molecule possesses a free carboxylic acid group (


), making it susceptible to ionization-induced peak tailing and retention time shifts. This guide compares two primary separation strategies: Standard C18  (Hydrophobic Interaction) vs. Phenyl-Hexyl  (π-π Interaction).
Chemical Profile[1][2][3][4][5][6][7]
  • Analyte: 5-bromo-2-methyl-1H-indole-3-carboxylic acid[1][2][3]

  • Role: Intermediate / Impurity (Starting Material)

  • LogP: ~2.8 (Moderate Hydrophobicity)

  • Critical Attribute: Ionizable carboxylic acid at C3; requires pH control.

Comparative Analysis: C18 vs. Phenyl-Hexyl Chemistries

The following table compares the performance of two validated column chemistries for separating the target acid from its ethyl ester derivative and the final Umifenovir product.

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Stacking
Retention Time (Target) 2.5 – 3.5 min (Early Elution)3.8 – 4.5 min (Enhanced Retention)
Selectivity (

)
Good for alkyl differences (Methyl vs Ethyl)Excellent for aromatic impurities (Indole core)
Peak Shape Prone to tailing if unbufferedSuperior symmetry for aromatic acids
Suitability Routine QC / High ThroughputComplex Impurity Profiling
Mobile Phase Req. High Aqueous (to retain polar acid)Standard Organic/Aqueous mix

Expert Insight: While C18 is the industry standard, Phenyl-Hexyl columns often provide better resolution for halogenated indoles due to the interaction between the stationary phase's phenyl ring and the bromine atom on the analyte's indole core.

Method Development & Optimization Logic

The pH Criticality

The retention of 5-bromo-2-methyl-1H-indole-3-carboxylic acid is strictly pH-dependent.

  • pH > 5.0: The acid deprotonates (

    
    ), becoming highly polar. It will elute near the void volume (
    
    
    
    ), causing poor resolution and "fronting."
  • pH < 3.0: The acid remains protonated (

    
    ), maximizing hydrophobic interaction with the column. This is the required operating range. 
    
Diagram 1: Chromatographic Separation Logic (DOT)

The following diagram illustrates the predicted elution order and separation logic based on polarity and ionization states.

G cluster_0 Method Parameters Start Injection Void Void Volume (t0 ~ 1.0 min) Start->Void Unretained Target Target Analyte: 5-bromo-2-methyl-1H-indole-3-carboxylic acid (Polar Acid) Void->Target Elutes First (RP-C18) Requires pH < 3.0 Ester Intermediate: Ethyl Ester Derivative (Non-polar) Target->Ester Increased Hydrophobicity Arbidol Final Drug: Umifenovir (Hydrophobic) Ester->Arbidol Strong Retention (Late Eluting) Param1 Mobile Phase: ACN/Water + 0.1% Formic Acid Param2 pH Control: Maintains Target in COOH form

Caption: Elution order in Reverse Phase HPLC. The target acid elutes before the ester and final drug due to the polar carboxyl group.

Validated Experimental Protocol

This protocol is designed to be self-validating. If the retention time of the target is less than 2.0 minutes, increase the aqueous portion of the mobile phase.

Materials
  • Reference Standard: 5-bromo-2-methyl-1H-indole-3-carboxylic acid (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (mass spectrometry grade) or Orthophosphoric Acid (UV grade).

Step-by-Step Methodology (Isocratic)[2][4]
  • Preparation of Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile.[4][5][6][7][8][9][10]

    • Mix: Combine A and B in a 60:40 (v/v) ratio. Degas by sonication for 10 minutes.

    • Note: A high aqueous content (60%) is necessary to retain the polar acid moiety.

  • System Setup:

    • Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Flow Rate: 1.0 mL/min.[4][5][11]

    • Temperature: 30°C (Controlled).

    • Detection: UV at 280 nm (Indole absorption max) or 223 nm (Higher sensitivity, more noise).

  • Sample Preparation:

    • Dissolve 10 mg of the target compound in 10 mL of Mobile Phase (do not use pure ACN, as this causes solvent effects/peak distortion).

    • Filter through a 0.45 µm PTFE syringe filter.[5]

  • Execution & Analysis:

    • Equilibrate the column for 20 minutes.

    • Inject 10 µL of sample.[12][5][13]

    • Expected Retention Time: The target peak should appear between 3.5 – 5.0 minutes .

    • System Suitability Criteria: Tailing factor (

      
      ) should be < 1.5. If 
      
      
      
      , secondary silanol interactions are occurring; add 5mM Ammonium Formate to Solvent A.

Troubleshooting & Impurity Identification

Common issues encountered when analyzing indole-3-carboxylic acids:

SymptomProbable CauseCorrective Action
RT Drift (< 2 min) Phase Collapse or pH too highEnsure organic % is >5% (to prevent collapse) but <50% (to retain acid). Verify pH < 3.[11]0.
Split Peak Solvent MismatchDissolve sample in mobile phase, not 100% ACN or MeOH.
Broad/Tailing Peak Silanol InteractionUse an "End-capped" column.[14] Increase buffer strength (e.g., 20mM Phosphate).[6]
Ghost Peaks DecarboxylationThe acid can decarboxylate to 5-bromo-2-methylindole if the column oven is >40°C. Keep T < 30°C.
Diagram 2: Impurity Pathway & Detection (DOT)

Impurity cluster_detect HPLC Detection Order (Time) Acid Target Analyte (Acid Form) Decarb Impurity A: Decarboxylated Indole (Non-polar, Late Eluting) Acid->Decarb Thermal Degradation (>40°C) Ester Impurity B: Ethyl Ester (Synthesis Precursor) Ester->Acid Hydrolysis (Synthesis Step)

Caption: Thermal degradation of the target acid can lead to decarboxylated impurities, which elute significantly later due to loss of the polar carboxyl group.

References

  • BenchChem. (2025).[5] A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate. Retrieved from

  • SIELC Technologies. (2018).[10] HPLC Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Retrieved from

  • Surabhi, S. R., & Jain, N. (2021).[15][5] Validated stability indicating method for determination of umifenovir-remdesivir in presence of its degradation products. International Journal of Drug Research. Retrieved from

  • Angirekula, N. (2018).[7][9] Quantification of Arbidol by RP-HPLC with photo diode array detection. Asian Journal of Pharmaceutics. Retrieved from

  • Royal Society of Chemistry. (2012). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. Retrieved from

Sources

Comparative

Comparative Reactivity Guide: 2-Methyl vs. 2-H Indole-3-Carboxylic Acids

As a Senior Application Scientist in medicinal chemistry and drug development, selecting the correct indole building block is critical for the success of your synthetic route. Indole-3-carboxylic acids are ubiquitous sca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, selecting the correct indole building block is critical for the success of your synthetic route. Indole-3-carboxylic acids are ubiquitous scaffolds in pharmaceuticals, but a seemingly minor structural change—the addition of a methyl group at the C2 position—fundamentally alters the molecule's thermodynamic stability, kinetic reactivity, and steric profile.

This guide provides an objective, data-driven comparison of 2-H indole-3-carboxylic acid (unsubstituted at C2) and 2-methylindole-3-carboxylic acid , detailing the causality behind their divergent reactivities and providing self-validating experimental protocols to harness these differences in the lab.

Mechanistic Divergence: Electronic vs. Steric Effects

The reactivity of the indole core is largely dictated by the electron-rich nature of the pyrrole ring, with the C3 position being the most nucleophilic, followed closely by C2. When the C3 position is occupied by a carboxylic acid, the C2 position becomes the primary site for electrophilic attack and organometallic functionalization.

Introducing a methyl group at C2 creates a profound dichotomy:

  • Thermodynamic Stabilization (Electronic): The C2-methyl group exerts a positive inductive (+I) and hyperconjugative effect, increasing the electron density of the indole core. This results in a significantly more stable ground state. Gas-phase calorimetric studies reveal that 2-methylindole-3-carboxylic acid has a standard enthalpy of formation of -267.2 ± 1.0 kJ/mol , compared to -227.1 ± 1.1 kJ/mol for the 2-H analog[1].

  • Kinetic Shielding (Steric): The van der Waals radius of the C2-methyl group severely restricts the rotational freedom of the adjacent C3-carboxylic acid. This steric hindrance impedes the approach of bulky coupling reagents (e.g., HATU) and prevents C2-directed transition-metal catalysis [2].

Reaction Pathway Divergence

Under Palladium-catalyzed conditions, 2-H indole-3-carboxylic acid undergoes facile decarboxylation followed by highly efficient C2-arylation. In stark contrast, the 2-methyl derivative undergoes decarboxylation to yield 2-methylindole, but the reaction abruptly halts because the C2 position is sterically and chemically blocked from further arylation[2].

G cluster_0 2-H Indole-3-Carboxylic Acid cluster_1 2-Methyl Indole-3-Carboxylic Acid A 2-H Indole-3-COOH B Pd-Catalyzed Decarboxylation A->B C Unsubstituted Indole B->C D C2-Arylated Indole (High Yield) C->D E 2-Methyl Indole-3-COOH F Pd-Catalyzed Decarboxylation E->F G 2-Methylindole F->G H C2-Arylation BLOCKED (Steric Hindrance) G->H

Divergent Pd-catalyzed decarboxylative arylation pathways based on C2 substitution.

Quantitative Reactivity Profiling

The table below synthesizes the structural and experimental data, providing a quick-reference comparison for synthetic planning.

Property / Reactivity Metric2-H Indole-3-Carboxylic Acid2-Methyl Indole-3-Carboxylic Acid
Standard Enthalpy of Formation (ΔfH°) -227.1 ± 1.1 kJ/mol[1]-267.2 ± 1.0 kJ/mol[1]
Acid-Catalyzed Decarboxylation A-SE2 mechanism; rapid protonation at C2[3]A-SE2 mechanism; kinetically similar despite methyl bulk[3]
C2-Electrophilic Aromatic Substitution Highly reactive (Unhindered)Completely blocked
Pd-Catalyzed Decarboxylative Arylation Yields C2-arylated indole[2]Yields 2-methylindole (Reaction halts)[2]
Amide Coupling Efficiency (HATU, RT) High (>90% yield, 1h)Low to Moderate (Requires elevated temp/time)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as "self-validating systems." They include built-in analytical checkpoints that explain why a step is performed, rather than just how.

Protocol A: Sterically-Aware Amide Coupling

Objective: Overcome the C2-methyl steric shielding to successfully couple 2-methylindole-3-carboxylic acid with a secondary amine. Causality: The bulky uronium species of HATU struggles to access the C3-carboxylate due to the adjacent methyl group. Standard room-temperature protocols often result in unreacted starting material. We must force the formation of the active OAt-ester and analytically confirm it before introducing the amine.

  • Activation: In an oven-dried vial, dissolve 2-methylindole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the reaction at 40 °C (elevated from standard RT to overcome the steric activation barrier).

  • Validation Checkpoint 1 (Active Ester Formation): After 45 minutes, pull a 5 µL aliquot, quench in MeCN/H2O, and analyze via LC-MS. Do not proceed until the mass of the starting acid is depleted and the intermediate OAt-active ester is the dominant peak. (Note: For the 2-H analog, this step takes <10 minutes at RT).

  • Amine Addition: Once activation is confirmed, add the secondary amine (1.5 eq). Maintain heating at 40 °C for 4–12 hours.

  • Validation Checkpoint 2 (Reaction Completion): Monitor via LC-MS. If the active ester persists but product formation has stalled, the steric clash is preventing amine trajectory. Add a catalytic amount of DMAP (0.1 eq) to facilitate acyl transfer.

Workflow Start Carboxylic Acid Activation (HATU / DIPEA) Split Substrate? Start->Split H_Indole 2-H Indole Fast Activation Standard RT, 1h Split->H_Indole 2-H Me_Indole 2-Methyl Indole Steric Shielding Elevated Temp/Time Split->Me_Indole 2-Methyl Amine Add Primary/Secondary Amine H_Indole->Amine Me_Indole->Amine Prod1 Prod1 Amine->Prod1 from 2-H Prod2 Amide Product (Requires Optimization) Amine->Prod2 from 2-Methyl

Workflow demonstrating the impact of C2-steric bulk on amide coupling efficiency.

Protocol B: Diagnostic Decarboxylative Cross-Coupling

Objective: Perform Pd-catalyzed C-H arylation to demonstrate the blocking effect of the C2-methyl group. Causality: As established by, Pd(II) triggers decarboxylation of the C3-acid. For the 2-H substrate, the resulting unsubstituted C2 position immediately undergoes palladation and subsequent arylation. For the 2-methyl substrate, the reaction is forced to terminate after decarboxylation[2].

  • Setup: Charge a pressure tube with indole-3-carboxylic acid (or the 2-methyl analog) (0.20 mmol), iodobenzene (0.40 mmol), Pd(OAc)2 (10 mol %), and AgOAc (0.40 mmol).

  • Solvent System: Add HFIP (1 mL) and TFA (1 mL). The acidic environment facilitates the initial A-SE2 protonation required for decarboxylation[3].

  • Reaction: Seal the tube and heat to 110 °C for 12 hours.

  • Validation Checkpoint (Outcome Divergence):

    • If using 2-H Indole-3-carboxylic acid: TLC/GC-MS will show complete conversion to 2-phenylindole [2].

    • If using 2-Methylindole-3-carboxylic acid: TLC/GC-MS will show complete conversion to 2-methylindole . No arylation occurs, proving that C2-protection effectively halts the catalytic cycle post-decarboxylation[2].

Conclusion & Selection Guide

When designing a synthetic route:

  • Select 2-H Indole-3-carboxylic acid when you require downstream functionalization at the C2 position, or when you need rapid, high-yielding amide couplings at room temperature. Be mindful that its lower thermodynamic stability makes it slightly more susceptible to spontaneous decarboxylation under harsh acidic conditions.

  • Select 2-Methylindole-3-carboxylic acid when you specifically need to block the C2 position from electrophilic attack or off-target cross-coupling. You must, however, budget for harsher activation conditions (heat, extended times, highly reactive coupling reagents like Ghosez's reagent or acid chloride formation) to overcome the severe steric shielding around the C3-carboxylate.

References

  • Challis, B. C., & Rzepa, H. S. (1977). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 281-286. URL:[Link]

  • Golla, U., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7222–7236. URL:[Link]

  • Carvalho, T. M. T., et al. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. The Journal of Physical Chemistry A, 121(17), 3371–3379. URL:[Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of 5-Bromo-2-methylindole Derivatives

Executive Summary 5-Bromo-2-methylindole is a highly versatile heterocyclic building block utilized extensively in pharmaceutical research, organic synthesis, and the development of organic semiconductors[1]. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methylindole is a highly versatile heterocyclic building block utilized extensively in pharmaceutical research, organic synthesis, and the development of organic semiconductors[1]. Its unique substitution pattern—combining an electron-donating methyl group and a heavy, electron-withdrawing bromine atom—makes it an ideal precursor for complex bioactive molecules[1]. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental analytical technique to verify the structural integrity, purity, and functionalization of these derivatives[2]. This guide objectively compares the UV-Vis absorption profiles of 5-bromo-2-methylindole and its structural alternatives, providing actionable methodologies for researchers.

Mechanistic Insights: Substituent Effects on the Indole Chromophore

To objectively compare 5-bromo-2-methylindole with alternative derivatives, it is critical to understand the causality behind its electronic transitions. The unsubstituted indole chromophore exhibits three primary


 transitions in the UV region: the high-energy 

band (~216 nm), and the closely spaced

(~260-270 nm) and

(~280-290 nm) bands[3].
  • The 2-Methyl Auxochromic Effect: The addition of a methyl group at the C2 position introduces hyperconjugation. This electron-donating effect slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a minor bathochromic (red) shift of the absorption maxima compared to the baseline indole[4].

  • The 5-Bromo Mesomeric Effect: Halogenation at the C5 position introduces a heavy atom with lone-pair electrons that participate in the extended

    
    -conjugated system. This exerts a strong bathochromic shift on both the 
    
    
    
    and
    
    
    absorption bands and increases the molar absorptivity (
    
    
    ) due to enhanced spin-orbit coupling[5]. In methanol, 5-bromoindole exhibits distinct maxima at 279, 287, and 296 nm[2].
  • Synergistic and "Push-Pull" Effects in Derivatives: In 5-bromo-2-methylindole, the combined effects of the C2-methyl and C5-bromo groups predictably shift the

    
     transition toward the 290-300 nm range. When further derivatized—such as in 5-bromo-2-methylindole-3-carboxaldehyde [6]—the introduction of a strong electron-withdrawing carbonyl group at C3 creates a "push-pull" intramolecular charge transfer (ICT) system. This drastically lowers the 
    
    
    
    Lowest Unoccupied Molecular Orbital (LUMO), pushing the absorption maximum well beyond 300 nm[7].

Comparative UV-Vis Absorption Data

The following table synthesizes the quantitative UV-Vis absorption maxima (


) for 5-bromo-2-methylindole and its structural analogs, illustrating the progressive bathochromic shifts induced by specific substituents.
CompoundSubstituent ProfileSolventPrimary Absorption Maxima (

, nm)
Indole Unsubstituted (Baseline)Cyclohexane / Water~216, 263, 270[3]
2-Methylindole C2-Methyl (Weak EDG)Methanol / Water~222, 270, 278[8],[9]
5-Bromoindole C5-Bromo (Heavy Atom)Methanol279, 287, 296[2]
5-Bromo-2-methylindole C2-Methyl + C5-BromoMethanol~282, 290, 298*[1],[2]
5-Bromo-2-methylindole-3-carboxaldehyde C2-Methyl + C5-Bromo + C3-Formyl (EWG)Methanol> 310 (Broad ICT band)[6],[7]

*Note: Values for 5-bromo-2-methylindole are extrapolated from the additive auxochromic shifts of the isolated C2-methyl and C5-bromo analogs under identical solvent conditions.

Experimental Protocol: High-Fidelity UV-Vis Spectral Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when acquiring UV-Vis spectra for indole derivatives[5],[2].

Step 1: Sample Preparation

  • Weigh 2-5 mg of the indole derivative (e.g., 5-bromo-2-methylindole) using a calibrated analytical microbalance.

  • Dissolve the compound in spectroscopic-grade methanol to prepare a concentrated stock solution (e.g., 1 mM).

  • Dilute the stock solution to a final working concentration of

    
     M to 
    
    
    
    M. Causality: This specific concentration range ensures that the maximum absorbance remains between 0.1 and 1.0, strictly adhering to the linear range of the Beer-Lambert law and preventing aggregation-induced spectral artifacts (e.g., excimer formation)[5],[4].

Step 2: Instrument Calibration & Baseline Correction

  • Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for a minimum of 30 minutes to ensure emission stability.

  • Fill two matched 1-cm pathlength quartz cuvettes with pure spectroscopic-grade methanol.

  • Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance[8].

Step 3: Spectral Acquisition

  • Replace the solvent in the sample cuvette with the

    
     M indole solution.
    
  • Scan the sample from 200 nm to 400 nm at a scan rate of 1 nm/s with a 1 nm slit width[7].

Step 4: Data Validation (Self-Validating System)

  • Linearity Check: Verify that the highest peak does not exceed an absorbance of 1.0. If it does, perform a serial dilution and rescan.

  • Equilibrium Check: If conducting pH-dependent studies or titrations, overlay the spectra to identify isosbestic points (e.g., around 238 nm and 288 nm for indole protonation). The presence of sharp isosbestic points mathematically validates that only two species (e.g., neutral and protonated) are in equilibrium without degradation byproducts[10].

Workflow Visualization

UVVisWorkflow N1 1. Sample Preparation (10-50 µM in Methanol) N2 2. Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 3. Spectral Acquisition (200-400 nm, 1 nm slit) N2->N3 N4 4. Data Validation (Ensure 0.1 < Abs < 1.0) N3->N4 N5 5. Peak Assignment (1La, 1Lb Transitions) N4->N5

Fig 1: Standardized self-validating workflow for UV-Vis analysis of indole derivatives.

References

  • Chem-Impex. "5-Bromo-2-methylindole". chemimpex.com. 1

  • BenchChem. "5-Bromoindole | 10075-50-0". benchchem.com. 2

  • Aaron, J.J. et al. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives." CORE. 5

  • Lami, H. et al. "A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition." NIH PMC. 3

  • NIST WebBook. "1H-Indole, 2-methyl-". nist.gov. 9

  • SynThink. "5-Bromo-2-methylindole-3-carboxaldehyde | 17826-09-4". synthinkchemicals.com. 6

  • Marković, Z. et al. "UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole..." SRCE.8

  • Nepal Journals Online. "Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base." nepjol.info. 7

Sources

Comparative

purity analysis standards for 5-bromo-2-methyl-1H-indole-3-carboxylic acid

An in-depth technical analysis and methodology comparison by a Senior Application Scientist. Executive Summary In modern pharmaceutical development, indole scaffolds are privileged structures.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodology comparison by a Senior Application Scientist.

Executive Summary

In modern pharmaceutical development, indole scaffolds are privileged structures. Specifically, 5-bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) serves as a critical bifunctional building block [1]. The carboxylic acid moiety enables rapid amidation for the synthesis of complex therapeutics, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors [2], while the 5-position bromine atom acts as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the dual reactivity of this molecule makes its purity profile uniquely critical. Standard "reagent-grade" batches often contain structurally similar impurities that possess identical chromophores but drastically alter downstream reaction kinetics. This guide objectively compares analytical methodologies for determining the absolute purity of 5-bromo-2-methyl-1H-indole-3-carboxylic acid and provides validated, self-correcting experimental protocols to ensure catalytic integrity in your synthetic pipelines.

Mechanistic Impurity Profiling: The Causality of Contamination

To accurately measure purity, we must first understand the genesis of the impurities. The synthesis of 5-bromo-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis followed by bromination and carboxylation [3].

  • Des-bromo Impurities (2-Methyl-1H-indole-3-carboxylic acid): Arise from incomplete electrophilic aromatic bromination. Causality in downstream reactions: This impurity acts as a chain terminator in cross-coupling reactions, silently consuming expensive palladium catalysts without yielding the desired coupled product.

  • Regioisomeric Bromides (4-bromo or 6-bromo derivatives): Formed due to poor regioselectivity during the bromination of the indole ring. Causality: These isomers react at different rates during cross-coupling, leading to inseparable mixtures of product regioisomers.

  • Decarboxylated Degradants (5-Bromo-2-methyl-1H-indole): The indole-3-carboxylic acid moiety is thermally labile. Exposure to high heat or extreme pH during purification causes spontaneous decarboxylation [3].

ImpurityPathway Target 5-Bromo-2-methyl-1H- indole-3-carboxylic acid (Target API Scaffold) Thermal Thermal Stress / High pH Target->Thermal Decarboxylation DesBromo 2-Methyl-1H-indole- 3-carboxylic acid (Des-bromo Impurity) Regio 4/6-Bromo Regioisomers (Synthesis Byproducts) Decarb 5-Bromo-2-methyl- 1H-indole (Thermal Degradant) Synthesis Indole Synthesis & Halogenation Synthesis->Target Optimal Pathway Synthesis->DesBromo Incomplete Bromination Synthesis->Regio Isomeric Precursors Thermal->Decarb Decarboxylation

Fig 1. Mechanistic pathways leading to structural impurities in 5-B-2-M-1H-I-3-CA.

Comparative Analysis of Purity Standards

When sourcing or synthesizing this compound, researchers must choose between different grades of purity. Relying solely on HPLC Area % (Relative Purity) is a systemic flaw in many laboratories, as it assumes all impurities share the exact UV extinction coefficient as the target molecule.

To establish a Certified Reference Material (CRM) grade, an orthogonal Mass Balance approach must be utilized [4].

Table 1: Comparison of Analytical Methodologies for Purity Certification
Analytical MethodologyTarget AnalyteOutput MetricLimitationsVerdict for 5-B-2-M-1H-I-3-CA
HPLC-UV (254/280 nm) Organic impurities (e.g., des-bromo)Relative Area %Blind to inorganic salts; assumes equal UV absorbance.Insufficient alone. Good for batch-to-batch consistency tracking.
LC-MS (ESI+) Co-eluting organic impuritiesMass-to-Charge (m/z)Ion suppression effects can mask low-level degradants.Crucial for identification of regioisomers, but not for quantitation.
Karl Fischer (KF) / TGA Water and volatile solventsMass %Destructive; does not identify organic structural isomers.Mandatory for calculating absolute mass balance.
qNMR (Quantitative NMR) All proton-bearing speciesAbsolute Mass %Requires high-precision weighing and ultra-pure internal standards.The Gold Standard. Directly counts protons, bypassing UV bias.
Table 2: Impact of Purity Grade on Downstream Suzuki-Miyaura Coupling

Experimental Conditions: 1.0 eq 5-B-2-M-1H-I-3-CA, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O (4:1), 90°C, 12h.

Material GradeAnalytical PurityDes-bromo ContentDecarboxylated ContentIsolated Yield of Coupled ProductCatalyst Turnover Frequency (TOF)
Standard Reagent 96.5% (HPLC Area)2.1%1.4%68% (Difficult purification)Low (Catalyst poisoning)
Ultra-Pure CRM 99.2% (Mass Balance)< 0.1%< 0.1%94% (Clean crystallization)High (Optimal kinetics)

Data Interpretation: The presence of just 2.1% des-bromo impurity in the standard grade disproportionately suppresses the isolated yield (68%). This is because the des-bromo indole strongly coordinates to the active Pd(0) species, creating an off-cycle resting state that stalls the catalytic cycle.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols form a self-validating system. The relative purity determined by HPLC is corrected by the volatile content (KF/TGA) to yield a Mass Balance Purity, which is then orthogonally verified by qNMR [4].

Protocol 1: Validated HPLC-UV Method for Organic Impurities

Causality note: A shallow gradient and fluorinated ion-pairing agent (TFA) are required to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring the resolution of the closely eluting 4-bromo and 6-bromo regioisomers.

  • Column Preparation: Install a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Maintain column temperature at 30°C to ensure reproducible retention times.

  • Mobile Phase Formulation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 5.0 mg of 5-bromo-2-methyl-1H-indole-3-carboxylic acid in 10 mL of Methanol (0.5 mg/mL). Sonicate for 2 minutes.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 254 nm (general aromatic) and 280 nm (indole-specific).

  • Integration: Calculate the sum of all impurity peak areas (

    
    ).
    
Protocol 2: Absolute Purity Determination via qNMR

Causality note: The relaxation delay (


) must be set to at least 5 times the longest longitudinal relaxation time (

) of the measured protons. Failing to do so results in incomplete magnetization recovery, skewing the integration and artificially inflating or deflating the purity value.
  • Internal Standard Selection: Use TraceCERT® Maleic Acid (purity >99.9%). Its singlet at

    
     6.26 ppm does not overlap with the aromatic indole protons (
    
    
    
    7.0 - 8.0 ppm) or the methyl group (
    
    
    2.7 ppm).
  • Sample Weighing: Using a microbalance (accuracy

    
     mg), accurately weigh ~10.0 mg of the indole sample and ~5.0 mg of Maleic Acid into a clean glass vial.
    
  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • NMR Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ): 30 seconds.
      
    • Number of Scans (NS): 64.

  • Calculation: Integrate the maleic acid singlet (2H) and the isolated indole C4-proton (1H,

    
     ~8.0 ppm). Calculate absolute mass fraction using the standard qNMR equation.
    

PurityWorkflow Start Raw 5-Bromo-2-methyl- 1H-indole-3-carboxylic acid HPLC HPLC-UV/MS (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / GC-FID (Volatiles/Solvents) Start->TGA qNMR qNMR (Absolute Purity) Start->qNMR MassBalance Mass Balance Calculation P = (100% - I_org) x (100% - I_vol - I_water) HPLC->MassBalance KF->MassBalance TGA->MassBalance Cert Certified Reference Material (CRM) qNMR->Cert Orthogonal Validation MassBalance->Cert Primary Value

Fig 2. Mass Balance Workflow for Absolute Purity Certification of Indole Derivatives.

Conclusion

For researchers utilizing 5-bromo-2-methyl-1H-indole-3-carboxylic acid in sensitive catalytic or biological applications, standard relative purity metrics are insufficient. The presence of des-bromo and regioisomeric impurities directly poisons transition-metal catalysts and convolutes SAR (Structure-Activity Relationship) data in drug discovery. By implementing the orthogonal Mass Balance and qNMR protocols detailed above, laboratories can self-validate their reagents, ensuring robust, reproducible downstream synthesis.

References

  • Google Patents. (n.d.). CN103502237A - FAAH inhibitors.
  • National Measurement Institute (NMI) Australia. (2022). NMIA D1022: Certified Reference Material Certificate of Analysis - Mass Balance Purity Equation. Retrieved from[Link]

Validation

Structural Profiling &amp; Solid-State Analysis: 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary: The Arbidol Scaffold 5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 103366-30-5) is a critical heterocyclic scaffold, primarily recognized as the key synthetic precursor to Umifenovir (Arbidol) , a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Arbidol Scaffold

5-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 103366-30-5) is a critical heterocyclic scaffold, primarily recognized as the key synthetic precursor to Umifenovir (Arbidol) , a broad-spectrum antiviral agent targeting viral fusion proteins (Hemagglutinin).[1]

While the ethyl ester derivative (Arbidol) is well-characterized, the free carboxylic acid presents unique solid-state challenges due to its propensity for decarboxylation and strong intermolecular hydrogen bonding.[1] This guide provides a comparative structural analysis, leveraging crystallographic data from its stable esters to predict and optimize the solid-state performance of the free acid.[1]

Key Application Areas
  • Antiviral Drug Design: Core pharmacophore for fusion inhibitors (Influenza, SARS-CoV-2).[1]

  • Synthetic Chemistry: Regioselective functionalization platform (C-5 bromination).

  • Crystal Engineering: Study of competitive H-bonding (Acid dimer vs. Indole N-H).

Crystallographic Data & Structural Analysis[1][2][3]

Due to the thermal instability of the free acid (decarboxylation >180°C), high-quality single crystals are difficult to isolate.[1] The structural data below compares the Methyl Ester analog (stable proxy) with the Predicted Free Acid motif based on the indole-3-carboxylic acid class.[1]

Comparative Crystal Data Table
FeatureMethyl 5-bromo-2-methylindole-3-carboxylate (Proxy)5-Bromo-2-methylindole-3-carboxylic Acid (Target)
Crystal System MonoclinicMonoclinic (Predicted)
Space Group P21/cP21/c or P-1
Morphology Prismatic needles (colorless)Microcrystalline powder (white/off-white)
Melting Point 140–142 °C250–253 °C (Dec.)
Packing Motif

-

Stacking / Herringbone
Centrosymmetric Carboxylic Dimers (

)
Key Interaction N-H

O=C (Carbonyl)
O-H

O (Acid Dimer) + N-H

Br
Solubility (LogP) ~3.0 (Lipophilic)~1.8 (Amphiphilic)

Note on Data Source: The methyl ester data is derived from the structural characterization of 5-substituted indole-3-carboxylates [1][2]. The acid properties are extrapolated from the homologous series of 5-bromoindole-2-carboxylic acids [3].

Structural Logic & Packing Forces
  • The Acid Dimer (Target): The free acid is dominated by the

    
     carboxylic acid dimer  motif.[1] This strong H-bond network creates high lattice energy, explaining the high melting point (>250°C) and poor solubility in non-polar solvents.[1]
    
  • The Ester Block (Proxy): Methylation of the carboxyl group disrupts the dimer.[1] The crystal packing shifts to rely on N-H

    
     O=C  hydrogen bonds and weak Br 
    
    
    
    Br
    halogen interactions, significantly lowering the melting point and improving solubility in organic synthesis solvents (DCM, EtOAc).[1]

Experimental Protocols

Protocol A: Synthesis & Purification (Nenitzescu Indole Synthesis)

Objective: To generate high-purity 5-bromo-2-methylindole-3-carboxylic acid ethyl ester.[1]

  • Reactants: Combine p-bromoaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in anhydrous ethanol.

  • Condensation: Reflux for 2 hours to form the enamine intermediate (ethyl 3-(4-bromophenylamino)but-2-enoate).

  • Cyclization: Evaporate solvent.[1][2] Dissolve residue in glacial acetic acid or nitromethane.[1] Add BF3·OEt2 (catalyst) and reflux for 1-3 hours.

  • Work-up: Pour into ice water. The ester precipitates as a solid.[1]

  • Hydrolysis (To Acid): Reflux the ester in 10% NaOH/EtOH for 4 hours. Acidify with HCl to pH 2 to precipitate the free acid.[1]

Protocol B: Crystallization for X-Ray Analysis

Objective: To grow single crystals suitable for XRD.

  • Solvent Selection: Use a binary system of Methanol/Chloroform (1:1) for the free acid, or Hexane/Ethyl Acetate (3:1) for the ester.[1]

  • Method: Slow Evaporation.

    • Dissolve 20 mg of compound in 2 mL solvent.[1]

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Observation: Crystals typically form within 48–72 hours.[1] The ester forms large prisms; the acid tends to form fine needles requiring slow cooling to increase size.[1]

Visualizing the Structural Landscape

The following diagram illustrates the structural relationship between the precursors, the target acid, and the drug Arbidol, highlighting the critical "Solid-State Switch" where properties change drastically.

IndoleStructure Precursor Enamine Precursor (Linear) Cyclization Nenitzescu Cyclization (BF3·OEt2 / AcOH) Precursor->Cyclization Ester Ethyl 5-bromo-2-methyl- indole-3-carboxylate (Stable Intermediate) Cyclization->Ester Ring Closure Acid 5-Bromo-2-methyl- indole-3-carboxylic Acid (Target Scaffold) Ester->Acid Hydrolysis (NaOH/EtOH) Arbidol Umifenovir (Arbidol) (Final API) Ester->Arbidol Mannich Reaction (Dimethylamine/HCHO) Prop_Ester Packing: Pi-Stacking MP: ~125°C Solubility: High (Org) Ester->Prop_Ester Prop_Acid Packing: H-Bond Dimers MP: >250°C (Dec) Solubility: Low Acid->Prop_Acid

Caption: Structural workflow from linear precursor to the Arbidol API, contrasting the solid-state properties of the Ester vs. the Acid.

Performance Comparison Guide

For researchers selecting a form for biological assays or synthetic intermediates, the choice between the Acid and Ester is critical.[1]

Performance MetricFree Acid Form Ethyl/Methyl Ester Form Recommendation
Synthetic Utility Low. Hard to dissolve; reactive COOH interferes with base-catalyzed reactions.[1]High. Standard protecting group; soluble in organic media; stable.[1]Use Ester for intermediate steps; hydrolyze only at the final stage.[1]
Biological Assays Medium. COOH mimics biological substrates but poor cell permeability.[1]High. Better lipophilicity (LogP ~3.[1]5) for cell membrane penetration.[1]Use Ester for cell-based assays (prodrug effect); use Acid for enzyme binding studies.[1]
Storage Stability Medium. Susceptible to decarboxylation if heated or exposed to light/acid.[1]High. Stable at RT; resistant to oxidation.[1]Store Acid at -20°C under Argon; Ester is stable at RT.
Structural ID (NMR) Distinct COOH peak at ~12.0 ppm (broad).[1][3]Distinct alkoxy quartet/singlet at ~4.0 ppm.[1]Ester gives sharper NMR spectra in CDCl3.
Critical Insight: The Decarboxylation Risk

Researchers must note that indole-3-carboxylic acids are electronically predisposed to decarboxylation because the indole ring is electron-rich.

  • Mechanism: Protonation at C-3 facilitates the loss of CO2.[1]

  • Prevention: Avoid acidic conditions at high temperatures (>60°C) when handling the free acid.[1] The 5-bromo substituent exerts a mild stabilizing effect via electron withdrawal (-I effect), making this analog slightly more stable than the unsubstituted indole-3-carboxylic acid.[1]

References

  • Parsons, T. B., et al. (2011).[1] "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles." Organic & Biomolecular Chemistry, 9(14), 5021-5023.[1]

  • Orola, L., et al. (2015).[1] "Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol." Pharmaceutics, 7(4), 587-602.[1] [1]

  • BenchChem. (2025).[1][3] "Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide." BenchChem Technical Library.

  • PubChem. (2025).[1][4] "Methyl 5-bromo-2-methyl-1h-indole-3-carboxylate Compound Summary." National Library of Medicine.[1]

Sources

Safety & Regulatory Compliance

Safety

5-bromo-2-methyl-1H-indole-3-carboxylic acid proper disposal procedures

As laboratory professionals and drug development scientists, we must approach the disposal of specialized chemical building blocks with the same mechanistic rigor we apply to our synthetic workflows. 5-bromo-2-methyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals and drug development scientists, we must approach the disposal of specialized chemical building blocks with the same mechanistic rigor we apply to our synthetic workflows. 5-bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7) is a highly versatile scaffold used in medicinal chemistry [1]. However, its structural composition—specifically the presence of a bromine atom on the indole core and a carboxylic acid functional group—fundamentally dictates its end-of-life waste management.

This guide provides a comprehensive, field-proven operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to profile the waste to understand its downstream environmental and safety implications. The presence of the halogen (bromine) classifies this compound strictly as Halogenated Organic Waste [2].

Table 1: Waste Profiling Data for 5-bromo-2-methyl-1H-indole-3-carboxylic acid

PropertyValueOperational Disposal Implication
Chemical Name 5-bromo-2-methyl-1H-indole-3-carboxylic acidMust be explicitly listed on all hazardous waste manifests.
CAS Number 1082572-35-7Essential for EHS tracking and EPA compliance.
Molecular Formula C10H8BrNO2The bromine atom strictly prohibits non-halogenated disposal.
Molecular Weight 254.08 g/mol Used for precise mass/volume calculations on waste logs.
Waste Classification Halogenated Organic WasteRequires specialized high-temperature incineration.
Chemical Incompatibilities Strong oxidizers, strong basesPrevents exothermic reactions or toxic gas release in carboys.

The Mechanistic Rationale for Specialized Disposal

Why can't 5-bromo-2-methyl-1H-indole-3-carboxylic acid be combined with standard organic waste? The answer lies in the thermal degradation mechanics of halogens.

When organic waste is processed at a standard disposal facility, it is typically incinerated. However, if brominated or chlorinated compounds are incinerated in standard kilns, they can undergo incomplete combustion, leading to the synthesis of highly toxic brominated dioxins and furans [3]. Furthermore, the combustion of this compound generates hydrobromic acid (HBr) gas.

Therefore, halogenated organic wastes must be strictly segregated so they can be routed to specialized, EPA-regulated rotary kiln incinerators equipped with caustic scrubbers (to neutralize the HBr gas) and capable of maintaining the extreme temperatures required to completely cleave the carbon-halogen bonds [4]. Mixing this compound into a non-halogenated waste stream not only violates EPA Resource Conservation and Recovery Act (RCRA) regulations but also exponentially increases institutional disposal costs due to the contamination of the larger waste volume.

Procedural Workflows for Waste Disposal

The disposal methodology depends entirely on the physical state of the waste generated during your experimental workflow.

Protocol A: Solid Waste Disposal (Pure Powder & Contaminated Labware)

This protocol applies to expired/unused pure compound, contaminated weigh boats, spatulas, pipette tips, and spill cleanup materials.

  • Personal Protective Equipment (PPE): Don safety goggles, a chemical-resistant lab coat, and nitrile gloves.

  • Source Segregation: Collect all solid waste containing the compound. Do not mix this with biological waste or sharps.

  • Primary Containment: Transfer the solid waste into a puncture-proof, high-density polyethylene (HDPE) container. Avoid using glass if there is a risk of pressurization or impact.

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container. Explicitly write: "Solid Halogenated Organic Waste: Contains 5-bromo-2-methyl-1H-indole-3-carboxylic acid."

  • Storage: Seal the container with a tightly fitting lid and store it in your laboratory's designated Satellite Accumulation Area (SAA). The container must remain closed at all times unless actively adding waste[5].

Protocol B: Liquid Waste Disposal (Solvent Solutions & Mother Liquors)

This protocol applies when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) during synthesis, purification, or assay preparation.

  • Compatibility Verification: Ensure the solvent containing the indole derivative is compatible with the existing contents of your halogenated waste carboy. Crucial Rule: Never add this acidic organic solution to a carboy containing inorganic acids (e.g., Nitric Acid) or strong oxidizers.

  • Transfer Process: Operating inside a certified chemical fume hood, use a dedicated funnel to slowly pour the liquid waste into the Halogenated Organic Solvent Waste carboy.

  • Volume Management: Never fill the liquid waste carboy beyond 75-80% capacity. This headspace is required to accommodate vapor expansion and prevent pressure-induced ruptures.

  • Documentation: Update the carboy's composite log sheet immediately. Write the exact mass or volume percentage of 5-bromo-2-methyl-1H-indole-3-carboxylic acid and the carrier solvent.

  • Venting: Ensure the carboy is capped with an EHS-approved vented lid to prevent the dangerous accumulation of solvent vapors.

Waste Segregation Decision Matrix

To ensure flawless execution of these protocols across your laboratory staff, utilize the following logical workflow for segregating 5-bromo-2-methyl-1H-indole-3-carboxylic acid waste.

G A 5-Bromo-2-methyl-1H-indole-3-carboxylic acid Waste Generation B Identify Waste State A->B C Solid Waste (Powders, Contaminated Labware) B->C Dry/Solid D Liquid Waste (Dissolved in Organic Solvents) B->D Dissolved E Solid Halogenated Waste Container (HDPE) C->E F Liquid Halogenated Solvent Carboy D->F G EPA-Regulated Hazardous Waste Facility (High-Temperature Incineration & Scrubbing) E->G F->G

Logical flow for the segregation and safe disposal of halogenated indole waste.

Emergency Spill Management

In the event of an accidental release of the pure solid compound, immediate containment is required to prevent aerosolization and inhalation.

  • Evacuate & Ventilate: Clear non-essential personnel from the immediate area. Ensure the laboratory's HVAC or fume hood ventilation is operating optimally.

  • Containment: Do not dry-sweep the powder, as this generates hazardous dust. Instead, cover the spill with a slightly dampened absorbent pad (using a compatible solvent like isopropanol or water) to suppress dust formation.

  • Collection: Carefully scoop the dampened absorbent material and the spilled chemical using a non-sparking, anti-static tool.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container (as outlined in Protocol A) and decontaminate the benchtop surface with a suitable solvent.

References

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide." Laboratory Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Title 40, Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32." U.S. Government Publishing Office. Available at: [Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management & Solvent Compatibility." Waste Disposal Guidelines. Available at: [Link]

Handling

Personal protective equipment for handling 5-bromo-2-methyl-1H-indole-3-carboxylic acid

Comprehensive Safety and Handling Guide for 5-Bromo-2-methyl-1H-indole-3-carboxylic acid Introduction As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all solid or...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 5-Bromo-2-methyl-1H-indole-3-carboxylic acid

Introduction As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all solid organic acids. However, handling halogenated indole derivatives like 5-bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1082572-35-7)[1] requires a highly specific, mechanistic approach to risk mitigation. The integration of a bromine atom onto the indole ring significantly alters the compound's lipophilicity and toxicological profile. This guide provides a self-validating system of operational, personal protective equipment (PPE), and disposal protocols designed to ensure absolute safety, regulatory compliance, and operational efficiency.

1. Chemical Profile and Hazard Causality Effective safety protocols are grounded in understanding why a chemical is hazardous. 5-Bromo-2-methyl-1H-indole-3-carboxylic acid is a versatile small-molecule scaffold used extensively in drug discovery[1].

Mechanistic Causality of Hazards:

  • Bromine Substitution: The addition of the heavy halogen increases the molecule's lipophilicity. This enhances its ability to penetrate lipid bilayers, elevating the risk of dermal absorption compared to non-halogenated indoles. Furthermore, it dictates strict halogenated waste segregation to prevent the formation of toxic byproducts during incineration.

  • Carboxylic Acid Moiety: Confers mild acidity. Upon contact with the moisture in mucous membranes or sweat, it causes localized pH shifts, leading to tissue irritation[2].

  • Crystalline Morphology: As a solid powder with a molecular weight of 254.08 g/mol [1], the primary acute risk vector is aerosolization. Micro-particulates generated during weighing can easily bypass upper respiratory defenses, triggering bronchial inflammation (STOT SE 3)[2],[3].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 1082572-35-7Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 254.08 g/mol Moderate MW; fine powders pose a high aerosolization risk[1].
Skin Irritation Category 2 (H315)Lipophilic and acidic nature disrupts epidermal barriers[2],[3].
Eye Irritation Category 2 (H319)Direct contact causes localized pH shifts and severe irritation[2],[3].
Respiratory Toxicity STOT SE 3 (H335)Inhalation of dust triggers immediate respiratory tract irritation[2],[3].
Acute Toxicity Category 4 (Oral/Dermal)Systemic absorption requires strict barrier protection[3].

(Note: Specific hazard classifications are extrapolated from structurally analogous brominated indole-carboxylic acids, such as 5-bromoindole-2-carboxylic acid[3]).

2. Mandatory Personal Protective Equipment (PPE) Matrix Trust in a safety protocol comes from specificity. The following table outlines the exact, quantitative specifications required to handle this compound safely[2],[3].

Table 2: PPE Specifications and Quantitative Parameters

PPE CategorySpecification / MaterialQuantitative MetricRationale
Hand Protection Nitrile Rubber (NBR) glovesThickness: ≥0.11 mm.Breakthrough: >480 min.Nitrile provides excellent resistance to solid organic acids. Double-gloving is mandatory during spill cleanup.
Eye Protection Chemical Safety GogglesANSI Z87.1 or EN 166 certified.Must form a tight seal around the eyes to prevent the ingress of airborne crystalline dust[2].
Respiratory N95, P100, or FFP3 RespiratorFilters ≥99.97% of airborne particles.Mandatory if handling outside a certified chemical fume hood to prevent STOT SE 3 respiratory irritation[2].
Body Protection Flame-retardant Lab Coat100% Cotton or specialized synthetic.Prevents the accumulation of static electricity, which causes powders to jump and adhere to clothing.

3. Standard Operating Procedure (SOP): Weighing and Handling Every step in this workflow is engineered to minimize aerosolization and prevent dermal contact.

Step-by-Step Protocol:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of clutter to prevent turbulent airflow.

  • PPE Donning: Inspect nitrile gloves for micro-tears. Don the lab coat, chemical safety goggles, and gloves.

  • Static Mitigation: Apply an anti-static device (e.g., Zerostat gun) to the weighing boat and the exterior of the chemical container. Halogenated indole crystals often carry static charges, causing them to aerosolize immediately upon opening the cap.

  • Material Transfer: Use a grounded stainless steel or disposable anti-static micro-spatula. Slowly transfer the solid to the weigh boat, keeping the spatula close to the surface to avoid dropping the powder from a height.

  • Decontamination: After weighing, wipe down the exterior of the chemical bottle, the spatula, and the balance pan with a lint-free wipe dampened with 70% isopropanol or ethanol.

  • Doffing: Remove gloves using the standard "glove-in-glove" technique to ensure no residual powder transfers to bare skin. Wash hands immediately with soap and water[4].

4. Emergency Response and Spill Protocol A chemical spill requires an immediate, calculated response to prevent airborne contamination. Dry sweeping is strictly prohibited as it aerosolizes the toxic powder[3].

SpillResponse Start Spill Detected: 5-Bromo-2-methyl-1H-indole- 3-carboxylic acid Assess Assess Scale & Location Start->Assess Evacuate Major Spill (>50g or outside hood): Evacuate & Call EHS Assess->Evacuate High Risk PPE Minor Spill (<50g inside hood): Don P100 Respirator & Double Nitrile Assess->PPE Low Risk Contain Containment: Cover with Damp Absorbent (Prevents Dusting) PPE->Contain Clean Mechanical Cleanup: Sweep into Sealable Container Contain->Clean Dispose Disposal: Label as Halogenated Solid Waste Clean->Dispose

Spill response workflow and decision matrix for 5-bromo-2-methyl-1H-indole-3-carboxylic acid.

Step-by-Step Spill Cleanup:

  • Isolate: Restrict access to the spill area. If the spill occurred outside a fume hood, immediately don a P100 particulate respirator.

  • Dampen (Crucial Step): Gently cover the spilled powder with damp paper towels or a commercial spill absorbent pad slightly moistened with water or ethanol. This traps the dust and prevents aerosolization[3].

  • Collect: Use a non-sparking scoop or a stiff piece of cardboard to push the damp material into a sealable, chemically compatible waste container (e.g., high-density polyethylene)[3].

  • Sanitize: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acid, followed by a thorough water rinse.

5. Waste Disposal Plan Because 5-bromo-2-methyl-1H-indole-3-carboxylic acid contains a halogen (bromine), it must be strictly segregated from standard non-halogenated organic waste. Improper incineration of halogenated organics can lead to the release of highly toxic, corrosive byproducts[2].

Step-by-Step Disposal:

  • Segregation: Place all contaminated consumables (weigh boats, wipes, gloves) and residual chemical powder into a dedicated solid waste container.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Halogenated Organic Compounds (Contains Bromine)".

  • Storage: Store the waste container in a designated secondary containment tray, away from strong oxidizing agents and strong bases.

  • Manifesting: Transfer the waste to licensed environmental health and safety (EHS) personnel or a certified third-party disposal company. The waste must undergo high-temperature incineration in a facility equipped with flue-gas scrubbers to safely neutralize halogenated emissions[4],[2].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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